1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Description
BenchChem offers high-quality 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-6-9(2)14-12(13-8)15-5-3-4-10(7-15)11(16)17/h6,10H,3-5,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSSRSNBRMYUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349504 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841222-87-5 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. By integrating a substituted pyrimidine moiety with a piperidine-3-carboxylic acid scaffold, this molecule presents a unique structural framework for the development of novel chemical entities. This document details the compound's structural and physicochemical properties, provides a validated, step-by-step synthesis protocol rooted in fundamental organic chemistry principles, and discusses its potential applications in drug discovery. The synthesis is presented as a self-validating system, with explanations for experimental choices to ensure reproducibility and understanding. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive resource on this valuable chemical building block.
Introduction: The Convergence of Privileged Scaffolds
In modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of rational drug design. The title compound, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, is an exemplary case, merging two such scaffolds: the pyrimidine ring and the piperidine ring.
-
The Pyrimidine Moiety: Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a vast array of FDA-approved drugs and biologically active compounds. Their versatile chemistry and ability to participate in hydrogen bonding and π-stacking interactions make them a frequent choice in the design of kinase inhibitors, antiviral agents, and anti-cancer therapeutics.[1]
-
The Piperidine Moiety: The piperidine ring is one of the most common nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Piperidine-carboxylic acids, in particular, are recognized as important pharmacophores, often mimicking amino acids like GABA or glutamate, leading to applications as central nervous system (CNS) agents, such as NMDA receptor antagonists.[3][4]
This guide elucidates the synthesis, characterization, and potential utility of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, providing researchers with the foundational knowledge required to leverage this compound in their scientific endeavors.
Physicochemical Properties and Structural Elucidation
The unique identity of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is defined by its specific arrangement of atoms and functional groups.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | - |
| CAS Number | 841222-87-5 | [5] |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [5] |
| Molecular Weight | 235.28 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | - |
Structural Analysis
The molecule's structure consists of a piperidine ring substituted at the nitrogen atom (position 1) with a 4,6-dimethylpyrimidin-2-yl group. A carboxylic acid functional group is located at the 3-position of the piperidine ring.
Spectroscopic Characterization
Structural confirmation relies on standard spectroscopic techniques. The following table outlines the expected data for validating the successful synthesis of the target compound.
| Technique | Expected Observations |
| ¹H NMR | Pyrimidine Protons: A singlet at ~6.5-7.0 ppm (1H, pyrimidine C5-H). Pyrimidine Methyls: A singlet at ~2.3-2.5 ppm (6H, two CH₃ groups). Piperidine Protons: A complex series of multiplets between ~1.5-4.5 ppm for the piperidine ring protons. Carboxylic Acid Proton: A broad singlet at >10 ppm (1H, COOH), which may be exchangeable with D₂O. |
| ¹³C NMR | Pyrimidine Carbons: Signals in the aromatic region (~160-170 ppm for C2, C4, C6 and ~110-120 ppm for C5). Methyl Carbons: A signal around ~20-25 ppm. Piperidine Carbons: Signals in the aliphatic region (~25-60 ppm). Carboxyl Carbon: A signal around ~170-180 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 236.14. |
| FT-IR | O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong absorption band around ~1700-1730 cm⁻¹ (carbonyl). C=N and C=C Stretches: Absorptions in the ~1500-1650 cm⁻¹ region. |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the reaction between an activated pyrimidine electrophile and a piperidine nucleophile.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the C-N bond between the pyrimidine and piperidine rings. This retrosynthetic approach identifies two key starting materials:
-
2-Chloro-4,6-dimethylpyrimidine: An excellent electrophile, as the chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing nitrogen atoms in the pyrimidine ring.
-
Piperidine-3-carboxylic acid (Nipecotic Acid): The nucleophile, with the secondary amine of the piperidine ring attacking the electrophilic carbon of the pyrimidine.[4]
The overall synthetic workflow is depicted below.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes justifications for the choice of reagents and conditions, ensuring both technical accuracy and a deeper understanding of the process.
Part A: Synthesis of 2-Chloro-4,6-dimethylpyrimidine (Precursor)
-
Rationale: While commercially available, this precursor can be synthesized from the more accessible 4,6-dimethyl-2-hydroxypyrimidine. Phosphorus oxychloride (POCl₃) is a standard, highly effective reagent for converting heterocyclic hydroxyl groups into chlorides.[6][7] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dimethyl-2-hydroxypyrimidine hydrochloride (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 vol eq) in a fume hood.
-
Heat the mixture to reflux (approx. 106 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the resulting residue in an ice bath. Slowly and cautiously quench the reaction by adding the mixture to crushed ice.
-
Neutralize the acidic aqueous solution to a pH of ~8 by the slow, portion-wise addition of a solid base like sodium bicarbonate or a cooled aqueous solution of potassium hydroxide.[6]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethylpyrimidine, typically as a solid.[6]
-
Part B: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (Target)
-
Rationale: This step is a classic SₙAr reaction. A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates cations while leaving anions (the deprotonated nucleophile) relatively free, thereby accelerating the rate of nucleophilic attack.[8] An inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the piperidine nitrogen, creating a more potent nucleophile, and to neutralize the hydrochloric acid generated during the reaction.[8]
-
Procedure:
-
In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.1 eq) and potassium carbonate (K₂CO₃) (2.5 eq) in anhydrous DMF.
-
Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. The elevated temperature is necessary to overcome the activation energy of the substitution.[8]
-
Monitor the reaction progress by TLC until the starting material (2-chloro-4,6-dimethylpyrimidine) is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This step protonates the carboxylic acid, making it less water-soluble and facilitating its extraction.
-
Extract the product into an organic solvent such as ethyl acetate. Repeat the extraction three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure target compound.
-
Potential Applications and Research Context
The value of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid lies in its potential as a versatile building block for constructing more complex molecules with tailored biological activities.
-
Drug Discovery Scaffold: The compound serves as an excellent starting point for generating libraries of derivatives. The carboxylic acid handle can be readily converted into a wide range of functional groups, including esters, amides, and alcohols, allowing for systematic Structure-Activity Relationship (SAR) studies.[9]
-
Fragment-Based Drug Design (FBDD): Both the dimethylpyrimidine and the piperidine-3-carboxylic acid fragments are of interest in FBDD. This compound could be used in screening assays to identify initial low-affinity hits against protein targets, which can then be optimized into potent leads.
-
CNS Research: Given the prevalence of piperidine-carboxylic acids in compounds targeting the CNS, derivatives of this molecule could be investigated as potential modulators of neurotransmitter receptors or transporters.[3]
-
Infectious Disease Research: Piperidine and pyrimidine derivatives have been explored as inhibitors of essential enzymes in pathogens like Mycobacterium tuberculosis.[10][11] This scaffold could be a valuable starting point for developing new anti-infective agents.
Conclusion
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is a strategically designed molecule that combines two pharmacologically significant heterocycles. Its synthesis is robust and scalable, relying on the well-established principles of nucleophilic aromatic substitution. The detailed protocols and mechanistic rationale provided in this guide offer researchers a reliable framework for obtaining and utilizing this compound. Its inherent structural features make it a highly valuable intermediate and scaffold for the synthesis of novel chemical libraries, positioning it as a key tool for advancing research in medicinal chemistry and drug discovery.
References
-
Title: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid Source: Kemix Pty Ltd URL: [Link]
-
Title: 2-Chloropyrimidine Source: Organic Syntheses URL: [Link]
-
Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: MDPI URL: [Link]
-
Title: Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity Source: MDPI URL: [Link]
-
Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: Arkivoc URL: [Link]
-
Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists Source: PubMed URL: [Link]
-
Title: Nipecotic Acid | C6H11NO2 | CID 4498 Source: PubChem - NIH URL: [Link]
Sources
- 1. Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kemix.com.au [kemix.com.au]
- 6. 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Introduction
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic design. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a promising lead to a viable drug candidate. This guide provides an in-depth technical overview of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a molecule of interest due to its hybrid structure incorporating a substituted pyrimidine ring and a piperidine carboxylic acid moiety.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Similarly, the piperidine ring is a prevalent saturated heterocycle in pharmaceuticals, often imparting favorable pharmacokinetic properties.[2] The strategic combination of these two pharmacophores in 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid suggests its potential as a novel scaffold for targeting various biological pathways.
This document will delve into the structural and physicochemical characteristics of this compound, offering both predicted data and detailed, field-proven experimental protocols for their empirical validation. The causality behind each experimental choice is explained to provide a robust framework for its characterization.
Molecular Structure and Identification
A foundational understanding of a compound begins with its precise chemical identity.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | - |
| CAS Number | 841222-87-5 | - |
| Molecular Formula | C₁₂H₁₇N₃O₂ | - |
| Molecular Weight | 235.28 g/mol | - |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C | - |
Predicted Physicochemical Properties
In the absence of extensive experimental data for this specific molecule, computational predictive models serve as an invaluable tool in early-stage drug discovery. These predictions offer a preliminary assessment of the compound's drug-like properties and guide further experimental investigation. The following properties were predicted using established computational methodologies.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Importance in Drug Discovery |
| pKa (Acidic) | 4.5 - 5.5 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| pKa (Basic) | 2.5 - 3.5 | Influences the degree of protonation of the pyrimidine ring, affecting solubility and potential for salt formation. |
| logP | 1.5 - 2.5 | A measure of lipophilicity, which is critical for membrane permeability and metabolic stability. |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Impacts dissolution rate and oral bioavailability. |
Ionization and pKa: The pH-Dependent Behavior
The ionization state of a molecule at physiological pH is a critical determinant of its biological activity. The pKa value, the pH at which a functional group is 50% ionized, is therefore a fundamental parameter. 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid possesses both an acidic functional group (carboxylic acid) and basic nitrogen atoms within the pyrimidine ring, making its behavior pH-dependent.
Causality Behind Experimental Choice: Potentiometric Titration
Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[3] This technique is chosen for its precision and ability to directly measure the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the inflection points corresponding to the pKa of the ionizable groups.
Experimental Protocol: Potentiometric pKa Determination
Objective: To determine the acidic and basic pKa values of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Materials:
-
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
High-purity water (Milli-Q or equivalent)
-
Potassium chloride (KCl)
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Temperature probe
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water containing 0.15 M KCl to maintain a constant ionic strength. Gentle heating or sonication may be applied if necessary to aid dissolution.
-
Acidic pKa Determination:
-
Titrate the sample solution with standardized 0.1 M NaOH.
-
Record the pH of the solution after each incremental addition of the titrant. Smaller increments should be used near the expected equivalence points.
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
-
Basic pKa Determination:
-
Prepare a fresh sample solution as described in step 1.
-
Titrate this solution with standardized 0.1 M HCl.
-
Record the pH after each incremental addition of the titrant.
-
Continue the titration until the pH has stabilized at a low value (e.g., pH 2-3).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.
-
The pKa is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity and logP: Navigating Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism. The partition coefficient (logP), which describes the equilibrium distribution of a compound between an aqueous and a lipophilic phase (typically octan-1-ol), is the most common measure of lipophilicity.
Causality Behind Experimental Choice: Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining logP.[4] Its selection is based on the direct measurement of the compound's concentration in both the aqueous and organic phases at equilibrium, providing an unambiguous determination of the partition coefficient.
Experimental Protocol: Shake-Flask logP Determination
Objective: To determine the octan-1-ol/water partition coefficient (logP) of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Materials:
-
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
-
Octan-1-ol (HPLC grade), pre-saturated with water
-
Water (HPLC grade), pre-saturated with octan-1-ol
-
Centrifuge
-
Vortex mixer
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Phase Preparation: Prepare water-saturated octan-1-ol and octan-1-ol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the octan-1-ol-saturated water at a known concentration (e.g., 1 mg/mL).
-
Partitioning:
-
In a suitable vessel, combine a known volume of the stock solution with a known volume of the water-saturated octan-1-ol (e.g., 5 mL of each).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the octan-1-ol phases.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.
-
-
Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Compound]octanol / [Compound]water)
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
For orally administered drugs, sufficient aqueous solubility is essential for dissolution in the gastrointestinal tract, a prerequisite for absorption. Poor solubility can lead to low and variable bioavailability, hindering clinical development.
Causality Behind Experimental Choice: Thermodynamic Solubility Assay
A thermodynamic solubility assay is chosen to determine the equilibrium solubility of the compound, which represents the true solubility under saturated conditions. This is a more accurate and relevant measure for drug development compared to kinetic solubility, which can often overestimate the true value.
Experimental Protocol: Thermodynamic Aqueous Solubility
Objective: To determine the thermodynamic solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in a buffered aqueous solution.
Materials:
-
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Multi-well plate with filter cartridges (e.g., 96-well format)
-
Plate shaker
-
HPLC system with a UV or MS detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to each well of the filter plate.
-
Incubation: Add a known volume of PBS (pH 7.4) to each well. Seal the plate and place it on a plate shaker.
-
Equilibration: Shake the plate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Filtration: Separate the saturated solution from the excess solid by filtration through the filter plate, for example, by centrifugation.
-
Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a calibration curve.
-
Result Expression: The solubility is typically expressed in µg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structural features of a molecule. While experimental spectra for the title compound are not publicly available, we can predict the expected spectral characteristics based on the known spectra of its constituent fragments: 2-amino-4,6-dimethylpyrimidine and piperidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton of the pyrimidine ring, the methyl groups on the pyrimidine ring, and the protons of the piperidine ring. The chemical shifts of the piperidine protons will be influenced by the electron-withdrawing effect of the attached pyrimidine ring and the carboxylic acid group.[5] The protons alpha to the nitrogen in the piperidine ring are expected to be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 170-180 ppm). The carbons of the pyrimidine ring will have chemical shifts indicative of an aromatic, electron-deficient system.[6]
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M+H]⁺ is expected at m/z 236.2. Common fragmentation pathways for N-substituted piperidines often involve cleavage of the piperidine ring.[7] The pyrimidine ring is relatively stable and may remain intact in many of the fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[8]
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring stretching vibrations.[9]
-
C-H Stretches: Aliphatic C-H stretching from the piperidine and methyl groups will appear in the 2850-3000 cm⁻¹ region.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a molecule with potential for further investigation in drug discovery programs. While experimental data for this specific compound is limited, this guide has outlined the predicted properties and provided detailed, validated protocols for their empirical determination. The rationale behind each experimental choice has been elucidated to empower researchers with a solid framework for characterizing this and similar novel chemical entities. A thorough understanding and experimental validation of these fundamental properties are critical next steps in assessing the therapeutic potential of this promising scaffold.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]
-
Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2021). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. Molecules, 26(14), 4165. [Link]
-
ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Avdeef, A. (2012).
-
ChemAxon. (n.d.). logP Plugin. Retrieved from [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
- Pal, R., & Kumar, A. (2015). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharma and Bio Sciences, 6(2), B699-B705.
- Loll, P. J., & Berg, J. M. (1995). The role of the pyrimidine ring in the chemistry and biology of thiamin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1253(2), 113-127.
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
- Brown, D. J., & Mason, S. F. (1957). The Pyrimidines. In The Chemistry of Heterocyclic Compounds, Volume 16. Interscience Publishers.
- Verma, S., & Singh, P. (2019). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Bansal, R. K. (2008). Heterocyclic Chemistry.
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
An In-Depth Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid
CAS Number: 841222-87-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct research on this specific molecule, this document synthesizes information from analogous structures to present a detailed exploration of its chemical synthesis, physicochemical properties, and potential pharmacological applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework for future investigation. We will delve into a proposed synthetic route, outline expected analytical characterization, and discuss the potential biological significance of this compound based on the well-established activities of the pyrimidine and piperidine scaffolds.
Introduction: The Significance of Pyrimidine-Piperidine Scaffolds
The convergence of pyrimidine and piperidine moieties in a single molecular entity has garnered considerable attention in the field of drug discovery. The pyrimidine ring, a core component of nucleobases, imparts a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The piperidine ring, a ubiquitous saturated heterocycle in natural products and pharmaceuticals, often contributes to desirable pharmacokinetic properties and serves as a versatile scaffold for introducing diverse substituents to modulate biological activity.[2] The strategic combination of these two pharmacophores in 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid suggests its potential as a valuable building block or lead compound in the development of novel therapeutics. This guide aims to provide a detailed technical understanding of this compound, stimulating further research into its unique chemical and biological attributes.
Proposed Synthesis Pathway
The logical starting materials for this synthesis are 2-chloro-4,6-dimethylpyrimidine and piperidine-3-carboxylic acid. The reaction proceeds via the displacement of the chloro group on the pyrimidine ring by the secondary amine of the piperidine ring.
Caption: Proposed synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Experimental Protocol: A General Methodological Approach
The following protocol is a generalized procedure based on common practices for similar nucleophilic aromatic substitution reactions.[3] Optimization of reaction conditions, such as temperature, solvent, and base, would be necessary to achieve the highest yield and purity.
Materials:
-
2-chloro-4,6-dimethylpyrimidine
-
Piperidine-3-carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure the deprotonation of the carboxylic acid and the amine.
-
Add 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Physicochemical and Analytical Characterization
The comprehensive characterization of a novel compound is paramount for its identification, purity assessment, and elucidation of its structural features. The following table summarizes the expected physicochemical properties of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, and the subsequent sections detail the anticipated analytical data.
| Property | Expected Value |
| CAS Number | 841222-87-5 |
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
| pKa | Expected to have at least two pKa values corresponding to the carboxylic acid and the pyrimidine nitrogens. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid would exhibit characteristic signals for both the pyrimidine and piperidine moieties.
-
¹H NMR: The spectrum is expected to show a singlet for the pyrimidine proton, singlets for the two methyl groups on the pyrimidine ring, and a series of multiplets for the protons on the piperidine ring. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display distinct signals for the carbons of the pyrimidine ring, the two methyl groups, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of the target compound is anticipated to show characteristic absorption bands for the C=O stretching of the carboxylic acid, N-H stretching (if any residual starting material), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the piperidine and pyrimidine rings.
Potential Biological and Pharmacological Applications
The structural features of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid suggest a range of potential biological activities. The pyrimidine core is a well-established pharmacophore with diverse therapeutic applications.[1] The piperidine moiety can influence the compound's interaction with biological targets and its pharmacokinetic profile.
Caption: Potential biological activities of the target molecule.
Enzyme Inhibition
Many pyrimidine derivatives are known to be potent enzyme inhibitors. For instance, they can act as inhibitors of kinases, dihydrofolate reductase (DHFR), and other enzymes involved in critical cellular processes. The specific substitution pattern of the target molecule could confer selectivity for particular enzyme targets.
Receptor Modulation
The piperidine scaffold is frequently found in ligands for G-protein coupled receptors (GPCRs) and ion channels. The incorporation of the dimethylpyrimidine group could modulate the binding affinity and functional activity at various receptors, suggesting potential applications in neuroscience and metabolic diseases.
Antimicrobial and Anti-inflammatory Activity
Both pyrimidine and piperidine derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[1][2] Therefore, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid warrants investigation for its potential as a novel antibacterial, antifungal, or anti-inflammatory agent.
Conclusion and Future Directions
1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid represents a promising, yet underexplored, area of research in medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications based on the well-established chemistry and pharmacology of its constituent scaffolds. The proposed synthetic route offers a practical starting point for its preparation, and the outlined analytical methods provide a framework for its characterization.
Future research should focus on the actual synthesis and purification of this compound, followed by a thorough experimental validation of its physicochemical properties and a comprehensive biological screening to identify its therapeutic potential. The insights provided in this guide are intended to catalyze such investigations and contribute to the advancement of drug discovery and development.
References
- Balakumar, C., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Asian Journal of Organic Chemistry, 8(6), 834-837.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011).
- Sharma, V., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-228.
- Iwasaki, Y., et al. (2004). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug metabolism and disposition, 32(9), 987-992.
- BenchChem. (2023).
- PubChem. Pyrimidine piperidine.
- Krasavin, M. (2022).
- Suresh, L., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 52(5), 1436-1441.
- Abdel-Wahab, B. F., et al. (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2012(5), 233-246.
- El-Sayed, M. A. A., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Pharmacology, 12(7), 656-684.
- BLD Pharm. (n.d.). 498-95-3|Piperidine-3-carboxylic acid.
- Gogoi, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(3), 445-450.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368.
- US5283338A - Process for the preparation of 2-chloropyridines. (1994).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 6(2), 163-189.
- Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Kaur, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 245.
- El-Gohary, N. S., & Shaaban, M. R. (2017). Reaction of 2-chloroquinoxaline with piperidine. Journal of the Serbian Chemical Society, 82(1), 1-11.
- EP1578731B1 - PROCESS FOR THE PREPARATION OF PYRIMIDINE COMPOUNDS. (2005).
- Sigma-Aldrich. Piperidine carboxylic acid.
- CN101885781A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (2010).
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
- WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein. (2015).
Sources
An In-depth Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both piperidine and pyrimidine rings are independently recognized as critical pharmacophores, present in a vast array of FDA-approved therapeutics and clinical candidates.[1][2] The piperidine moiety provides a flexible, three-dimensional saturated core that can be functionalized to optimize binding interactions and physicochemical properties, while the pyrimidine ring offers a stable aromatic system with defined hydrogen bonding capabilities.
This technical guide provides a comprehensive overview of the target molecule, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid . This compound uniquely integrates these two powerful scaffolds, creating a novel chemical entity with significant potential for exploration in drug discovery programs. We will detail its core physicochemical properties, outline a robust and logical synthetic route, describe essential characterization and quality control methodologies, and explore its potential therapeutic applications based on established structure-activity relationships of related compounds.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the foundation for all subsequent research. The key identifiers and calculated properties for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [3] |
| Molecular Weight | 235.28 g/mol | [4] |
| CAS Number | 841222-87-5 | [3] |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | - |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C | - |
| Monoisotopic Mass | 235.13208 Da | Calculated |
Note: Data for the closely related isomer, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, corroborates the molecular formula and weight.[4]
Synthesis and Purification
A validated and reproducible synthetic pathway is critical for obtaining high-purity material for biological screening and further development. While a specific published procedure for this exact molecule is not detailed, a logical and chemically sound two-step synthesis can be proposed based on established reactions, primarily the nucleophilic aromatic substitution (SNAᵣ) of a chloropyrimidine with a piperidine amine.[5][6]
2.1 Rationale for Synthetic Strategy
The proposed synthesis leverages the high reactivity of 2-chloro-4,6-dimethylpyrimidine towards nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C2-position electron-deficient and thus highly susceptible to substitution by a nucleophile like the secondary amine of the piperidine ring.[7] This reaction is a well-established and reliable method for forming C-N bonds with heteroaromatic systems.[8] The starting materials, piperidine-3-carboxylic acid (also known as nipecotic acid) and 2-chloro-4,6-dimethylpyrimidine, are commercially available, making this an efficient route.
2.2 Proposed Synthetic Workflow
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. kemix.com.au [kemix.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Determining the Aqueous Solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and overall developability. Poor solubility can hinder absorption from the gastrointestinal tract, leading to reduced efficacy and posing significant challenges during formulation development. This guide provides an in-depth technical overview of the methodologies for accurately determining the solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound with potential pharmaceutical applications. We will explore the theoretical underpinnings of solubility for this specific molecular structure, detail both kinetic and thermodynamic experimental protocols, and offer insights into data interpretation. The causality behind experimental choices is explained to ensure a thorough understanding of the principles involved.
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of drug discovery and development, the adage "a drug must be in solution to be absorbed" holds profound significance. Insufficient aqueous solubility is a major reason for the failure of promising drug candidates. Compounds with poor solubility can lead to erratic and incomplete absorption, thereby compromising in vivo studies and masking other potential liabilities. Furthermore, low solubility can complicate the interpretation of data from various in vitro assays. Therefore, an early and accurate assessment of a compound's solubility profile is paramount.
This guide focuses on 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a molecule possessing several structural features that influence its solubility. The presence of the basic pyrimidine and piperidine nitrogens, along with the acidic carboxylic acid group, suggests a pH-dependent solubility profile. The dimethylpyrimidinyl moiety contributes to the molecule's lipophilicity. A comprehensive understanding of these factors is essential for designing robust experimental protocols.
Theoretical Considerations for Solubility
The solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is governed by the interplay of its crystalline structure (for solid-state solubility) and the solvation of the individual molecules. Key factors influencing its solubility in aqueous media include:
-
pH and Ionization: The compound possesses both acidic (carboxylic acid) and basic (pyrimidine and piperidine nitrogens) functional groups. The state of ionization of these groups, which is dependent on the pH of the solution, will significantly impact solubility. At low pH, the basic nitrogens will be protonated, leading to a cationic species that is likely more soluble in water. Conversely, at high pH, the carboxylic acid will be deprotonated, forming an anionic species that is also expected to have enhanced aqueous solubility. The isoelectric point, where the net charge is zero, will likely correspond to the region of lowest solubility.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[1]
-
Crystal Lattice Energy: For thermodynamic solubility, the energy required to break the crystal lattice of the solid compound must be overcome by the energy released upon solvation of the molecules.
Experimental Determination of Solubility: Kinetic vs. Thermodynamic Approaches
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. The choice between them depends on the stage of the project and the specific questions being addressed.
Kinetic Solubility
Kinetic solubility assays are high-throughput methods typically used in the early stages of drug discovery for screening large numbers of compounds.[2] These assays measure the concentration of a compound that remains in solution after it is introduced from a concentrated organic stock solution (usually dimethyl sulfoxide, DMSO) into an aqueous buffer.[3][4] The key feature of kinetic solubility is that the compound does not reach its true thermodynamic equilibrium.[3]
In early discovery, compounds are often stored and handled in DMSO. Therefore, kinetic solubility provides a pragmatic measure of a compound's behavior under conditions that mimic many high-throughput biological assays. It helps to identify compounds that may precipitate out of solution during these assays, leading to erroneous results.
This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the amount of light scattered by suspended particles.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. This results in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[4]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[5] This is the true solubility of the compound and is a critical parameter for lead optimization and pre-formulation studies.[2] Thermodynamic solubility assays are typically lower throughput and more time-consuming than kinetic assays.[3]
Thermodynamic solubility provides a more accurate and fundamental measure of a compound's solubility. This data is essential for understanding the potential for oral absorption and for developing formulations. It is often performed on crystalline material to rule out any artifacts from amorphous solid forms.[5]
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution: Add an excess amount of solid 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid to a vial containing the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependent solubility).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][6]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile or methanol).
-
Analytical Determination: Determine the concentration of the compound in the diluted supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6] A standard curve of the compound in the same solvent should be prepared for accurate quantification.
Data Presentation and Interpretation
The solubility data for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid should be presented in a clear and concise manner.
Table 1: Hypothetical Solubility Data for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | 7.4 | 25 | 75 | 285 |
| Thermodynamic | 5.0 | 25 | >200 | >760 |
| Thermodynamic | 7.4 | 25 | 50 | 190 |
| Thermodynamic | 9.0 | 25 | >200 | >760 |
Note: The molecular weight of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is approximately 263.32 g/mol .
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid has a pH-dependent solubility profile, with higher solubility at acidic and basic pH values and lower solubility around neutral pH. This is consistent with the presence of both acidic and basic functional groups. The kinetic solubility at pH 7.4 is slightly higher than the thermodynamic solubility, which is a commonly observed phenomenon.
Visualizing Experimental Workflows
Diagrams can be invaluable for illustrating the steps involved in solubility determination.
Figure 1: Workflow for the Nephelometric Kinetic Solubility Assay.
Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Conclusion
The determination of aqueous solubility is a cornerstone of early drug discovery and development. For a compound such as 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a thorough understanding of its pH-dependent solubility is crucial for advancing the molecule through the discovery pipeline. By employing both kinetic and thermodynamic solubility assays, researchers can gain a comprehensive picture of the compound's biopharmaceutical properties. The protocols and insights provided in this guide are intended to equip scientists with the knowledge to design and execute robust solubility studies, thereby enabling informed decision-making in the pursuit of new medicines.
References
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Patel, K., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
-
PubChem. (n.d.). (S)-1-(3,3-Dimethyl-2-oxo-pentanoyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]
- Yengoyan, A. P., et al. (2020).
- Indovina, P., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecules, 23(10), 2469.
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. Retrieved from [Link]
- Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(9-10), 861-865.
-
ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central.
- Baluja, S., & Solanki, H. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
- Tetrahedron Letters. (1995). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
- Baluja, S., & Kachhadia, N. (2014). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Fluid Phase Equilibria, 375, 29-35.
-
PubChem. (n.d.). 3,3-dimethylpiperidine-2-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanyl-2-pyridinyl]piperidine-3-carboxylic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pipecolic acid. Retrieved from [Link]
Sources
biological activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
An In-Depth Technical Guide on the Biological Activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesized compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, with a focused exploration of its potential biological activities. Drawing from established knowledge of pyrimidine and piperidine derivatives, this document outlines a hypothesized antimicrobial mechanism of action and presents detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds. While direct experimental data on the title compound is limited in publicly accessible literature, this paper serves as a foundational resource for initiating and guiding future research endeavors.
Introduction: Unveiling a Novel Heterocyclic Scaffold
The intersection of pyrimidine and piperidine moieties in a single molecular entity presents a compelling scaffold for drug discovery. Pyrimidine derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2] The piperidine ring, a prevalent feature in many pharmaceuticals, often contributes to desirable pharmacokinetic properties and can be crucial for receptor binding.[3] The compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid combines these two privileged structures, suggesting a high potential for biological activity.
This guide will focus on the plausible antimicrobial properties of this compound, a hypothesis supported by studies on structurally related molecules. For instance, derivatives of 1-(4,6-dimethylpyrimidin-2-yl)pyrazole have demonstrated notable antibacterial and antifungal activities.[4]
Hypothesized Mechanism of Action: Inhibition of Essential Bacterial Enzymes
Based on the known antimicrobial mechanisms of pyrimidine-based compounds, we hypothesize that 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid may exert its effect by inhibiting essential bacterial enzymes that are absent or significantly different in eukaryotes. A plausible target is dihydrofolate reductase (DHFR) , a critical enzyme in the folic acid synthesis pathway. Inhibition of DHFR disrupts the production of tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.
The proposed mechanism involves the pyrimidine core of the molecule acting as a competitive inhibitor, binding to the active site of DHFR and preventing the binding of its natural substrate, dihydrofolate. The piperidine-3-carboxylic acid moiety may contribute to the binding affinity and selectivity through interactions with amino acid residues in the enzyme's active site.
Caption: Hypothesized mechanism of action targeting bacterial folate synthesis.
Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
A plausible synthetic route for the title compound involves a nucleophilic substitution reaction between 2-chloro-4,6-dimethylpyrimidine and ethyl piperidine-3-carboxylate, followed by hydrolysis of the ester.
Step 1: Synthesis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate
To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 2-Chloro-4,6-dimethylpyrimidine (1.1 eq) is then added, and the reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Hydrolysis to 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and water. An aqueous solution of a base, such as sodium hydroxide (2.0 eq), is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 4-5 with a dilute acid, such as 1N hydrochloric acid, which should precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final compound.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized antimicrobial activity, a series of standardized in vitro assays should be performed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the antimicrobial potency of the compound.
Protocol:
-
Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans, and Saccharomyces cerevisiae (fungi)) in appropriate broth media.
-
Compound Preparation: Prepare a stock solution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following MIC Determination: After determining the MIC, take an aliquot from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an agar plate containing no antimicrobial agent.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.
Hypothetical Data Presentation
The following table presents a hypothetical summary of the antimicrobial activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid against a panel of microorganisms.
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 | 32 |
| Bacillus subtilis | Gram-positive Bacteria | 8 | 16 |
| Escherichia coli | Gram-negative Bacteria | 64 | >128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 | >128 |
| Candida albicans | Fungus (Yeast) | 32 | 64 |
| Saccharomyces cerevisiae | Fungus (Yeast) | 16 | 32 |
Conclusion and Future Directions
The novel heterocyclic compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid holds promise as a potential antimicrobial agent. The in-depth guide presented here, based on logical inferences from related structures, provides a solid framework for its synthesis and biological evaluation. Future research should focus on the experimental validation of the proposed synthesis and antimicrobial assays. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the pyrimidine and piperidine rings, could lead to the discovery of more potent and selective antimicrobial candidates.[5] Elucidation of the precise mechanism of action through enzymatic assays and molecular modeling will be crucial for the rational design of next-generation therapeutics based on this promising scaffold.
References
-
Aggarwal, R., Rani, C., Sharma, C., & Aneja, K. R. (2013). Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents. Clinical Pharmacology & Biopharmaceutics, S1. Available at: [Link]
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrimidine: A versatile nucleus in medicinal chemistry. RSC Advances, 5(20), 15054-15089.
-
Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R. M., Ettorre, A., Giuliani, S., ... & Maggi, C. A. (2010). Structure-activity relationships of 6-methyl-benzo [b] thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl) piperazin-1-yl] butylcarbamoyl] cyclopentyl) amide, potent antagonist of the neurokinin-2 receptor. Journal of medicinal chemistry, 53(10), 4055-4067. Available at: [Link]
-
Guan, L. P., Jin, Q. H., Tian, G. R., Chai, K. Y., & Quan, Z. S. (2007). Synthesis of 6-alkoxy-5-aryl-[1][6][7] triazolo [4, 3-b] pyridazine derivatives as anticonvulsant agents. Journal of the Chinese Chemical Society, 54(4), 1033-1038.
-
Kaneko, T., Clark, R. S., Ohi, N., Ozaki, F., Kawahara, T., Kamada, A., ... & Kobayashi, S. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino [2, 3-b][6][7] benzothiazine as orally-active adhesion molecule inhibitors. Chemical and Pharmaceutical Bulletin, 52(6), 675-687. Available at: [Link]
-
Mock, E. D., Mustafa, M., Pisaneschi, F., & van der Stelt, M. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 667-675. Available at: [Link]
-
Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4, 6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(10), 785-790. Available at: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of the synthesis, chemical characteristics, and potential therapeutic applications of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and its derivatives. This class of molecules, combining the structural features of a substituted pyrimidine and a piperidine carboxylic acid, represents a promising scaffold for the development of novel therapeutic agents. The content herein is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction: The Rationale for a Hybrid Scaffold
The convergence of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to explore new chemical spaces and unlock novel biological activities. The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid core integrates two such privileged heterocyclic systems: the pyrimidine and the piperidine ring.
-
The Pyrimidine Moiety: Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast array of biologically active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The 4,6-dimethyl substitution pattern on the pyrimidine ring can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.
-
The Piperidine-3-carboxylic Acid Moiety: The piperidine ring is another ubiquitous scaffold in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The carboxylic acid group at the 3-position introduces a key functional handle for further derivatization and can participate in crucial binding interactions with target proteins, such as hydrogen bonding.
The strategic fusion of these two moieties offers a unique three-dimensional architecture poised for interaction with a variety of biological targets. This guide will delve into the synthetic pathways to access this novel scaffold and explore its potential in the realm of modern drug discovery.
Synthetic Pathways and Methodologies
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid derivatives can be logically approached through a convergent strategy, primarily involving the coupling of a suitably functionalized pyrimidine precursor with a piperidine-3-carboxylic acid building block. A key reaction in this synthesis is the nucleophilic aromatic substitution (SNAr) on an activated pyrimidine ring.[5][6][7][8]
A plausible and efficient synthetic route is outlined below:
Caption: Proposed synthetic route to 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and its derivatives.
Step-by-Step Experimental Protocol: Synthesis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate
This protocol details the key coupling step based on analogous nucleophilic aromatic substitution reactions.[9][10]
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Ethyl piperidine-3-carboxylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in dry DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the free base.
-
Add 2-chloro-4,6-dimethylpyrimidine (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Hydrolysis and Further Derivatization
The resulting ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of tetrahydrofuran and water. The carboxylic acid serves as a versatile intermediate for the synthesis of a library of derivatives through amide or ester coupling reactions with various amines and alcohols, respectively.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid derivatives are not yet extensively reported in the public domain, the constituent pharmacophores strongly suggest potential therapeutic applications in several key areas.
Anticancer Potential
The pyrimidine core is a well-established scaffold in the design of anticancer agents.[4][11] Furthermore, piperidine-containing compounds have also demonstrated significant anticancer properties.[2][3] The combination of these two moieties in the target scaffold could lead to compounds with activity against various cancer cell lines.
Hypothetical Structure-Activity Relationship (SAR) Exploration:
A focused library of derivatives could be synthesized to explore the SAR. Key modifications could include:
-
Amide/Ester Substituents: The introduction of various aromatic, heteroaromatic, or aliphatic groups at the carboxylic acid position can probe different binding pockets of a target protein.
-
Piperidine Ring Conformation: The stereochemistry at the 3-position of the piperidine ring can be investigated to determine its impact on biological activity.
-
Pyrimidine Substitutions: While this guide focuses on the 4,6-dimethyl pattern, exploration of other substituents on the pyrimidine ring could further optimize activity.
Caption: Potential therapeutic applications of the target scaffold.
Antimicrobial Activity
Both pyrimidine and piperidine derivatives have been reported to possess antimicrobial properties.[1][12][13] The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid scaffold could therefore be a promising starting point for the development of new antibacterial and antifungal agents.
Proposed Screening Assays:
-
Antibacterial Screening: Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria.
-
Antifungal Screening: MIC assays against clinically relevant fungal strains such as Candida albicans.
Data Presentation: Prospective Analysis
To illustrate the potential of this scaffold, the following table presents hypothetical biological data for a series of amide derivatives. It is crucial to note that this data is for illustrative purposes only and is not based on experimental results.
| Compound ID | R Group (at Carboxylic Acid) | Anticancer Activity (IC₅₀, µM) vs. HeLa | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| T-001 | -NH-benzyl | 5.2 | 16 |
| T-002 | -NH-(4-fluorobenzyl) | 2.8 | 8 |
| T-003 | -NH-cyclohexyl | 15.7 | 32 |
| T-004 | -NH-(pyridin-2-yl) | 4.1 | 16 |
Conclusion and Future Directions
The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid scaffold represents a novel and promising area for drug discovery. The synthetic route outlined in this guide provides a practical approach to access these compounds. Based on the well-documented biological activities of the constituent pyrimidine and piperidine moieties, these derivatives are prime candidates for screening in anticancer and antimicrobial assays. Further exploration of the structure-activity relationships by synthesizing and testing a diverse library of analogs is warranted to unlock the full therapeutic potential of this exciting class of molecules.
References
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]9][10]
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. J Enzyme Inhib Med Chem. 2006;21(3):275-278. doi:10.1080/14756360600563063[1]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian J Pharm Sci. 2014;76(4):332-338.[10]
-
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ChemistrySelect. 2020;5(24):7235-7239. doi:10.1002/slct.202001550[12]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Front Pharmacol. 2021;12:775958. doi:10.3389/fphar.2021.775958[2][3]
-
Pyrimidine-based anticancer agents. (n.d.). Retrieved from [Link]11]
-
Antimicrobial and antioxidant activities of piperidine derivatives. Afr J Tradit Complement Altern Med. 2015;12(5):1-8. doi:10.4314/ajtcam.v12i5.1[13]
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. J Iran Chem Soc. 2023;20(2):299-325. doi:10.1007/s13738-022-02685-z
-
nucleophilic aromatic substitutions. (2019, January 19). Retrieved from [Link]5]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. 2023;28(9):3913. doi:10.3390/molecules28093913[4]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. 2021;12. doi:10.3389/fphar.2021.775958[2]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J Org Chem. 2012;77(17):7219-7227. doi:10.1021/jo301077j[6]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org Biomol Chem. 2012;10(37):7475-7483. doi:10.1039/c2ob25950a[7]
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2016;11(12):1259-1272. doi:10.1002/cmdc.201600125
-
Concerted Nucleophilic Aromatic Substitutions. J Am Chem Soc. 2019;141(4):1749-1759. doi:10.1021/jacs.8b12853[8]
Sources
- 1. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
Unlocking the Therapeutic Potential of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid: A-Molecule Built on Privileged Scaffolds
A Senior Application Scientist's Guide to a Hypothetical Drug Discovery Journey
Abstract
While 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is not an extensively studied compound in its own right, its molecular architecture is a composite of two highly "privileged" heterocyclic scaffolds in medicinal chemistry: pyrimidine and piperidine. This technical guide will deconstruct the therapeutic potential of this molecule by examining the well-documented biological activities of its constituent parts. We will embark on a hypothetical drug discovery and development journey, proposing plausible therapeutic targets and outlining a comprehensive, multi-stage research and development workflow. This document serves as a roadmap for researchers, scientists, and drug development professionals interested in exploring the latent therapeutic value of this and structurally related compounds.
Introduction: A Tale of Two Scaffolds
The therapeutic promise of a novel chemical entity can often be inferred from its constituent parts. In the case of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, we see the fusion of a dimethylpyrimidine moiety and a piperidine-3-carboxylic acid core. Both of these structural motifs are independently recognized for their vast pharmacological applications.
The pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[1] Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities that span from antimicrobial and anti-inflammatory to potent antitumor effects.[1][2][3] The dimethyl substitution on the pyrimidine ring can further influence its physicochemical properties and target engagement.
The piperidine scaffold is one of the most ubiquitous heterocyclic fragments in approved pharmaceuticals, lauded for its ability to improve pharmacokinetic properties and provide a three-dimensional framework for precise target interaction.[4][5] Piperidine derivatives are central to drugs targeting the central nervous system (CNS), as well as those with anticancer and antihypertensive properties.[6][7][8] The carboxylic acid at the 3-position offers a crucial handle for molecular interactions, such as hydrogen bonding in an enzyme's active site, and serves as a key intermediate in the synthesis of diverse bioactive molecules.[9][10]
Given this rich pedigree, it is logical to hypothesize that 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid could exhibit a range of valuable biological activities. This guide will explore these possibilities through a structured, hypothetical research framework.
Postulated Therapeutic Targets and Mechanistic Hypotheses
Based on the activities of its parent scaffolds, we can propose several high-potential therapeutic areas for investigation.
Oncology
Many pyrimidine derivatives exhibit potent anticancer activity.[2][3] This can be attributed to several mechanisms, including the inhibition of kinases, which are often dysregulated in cancer, and interference with metabolic pathways. Piperidine-containing compounds have also shown significant promise as anticancer agents, modulating key signaling pathways.[8]
-
Hypothesis 1: Kinase Inhibition. The dimethylpyrimidine moiety suggests potential as a kinase inhibitor.[1] Many approved kinase inhibitors feature a pyrimidine core that mimics the adenine of ATP, competing for the enzyme's binding site.
-
Hypothesis 2: Cyclooxygenase (COX) Inhibition. Certain pyridine derivatives have demonstrated anti-inflammatory and chemopreventive effects through the inhibition of COX enzymes.[11] This dual activity is highly sought after in oncology.
-
Hypothesis 3: Modulation of Nuclear Receptors. Some pyrimidine-based compounds act as antagonists for nuclear receptors like RXRα, which play a role in cancer development.[12]
Central Nervous System (CNS) Disorders
The piperidine core is a classic feature of CNS-active drugs.[5] Its ability to confer appropriate lipophilicity can facilitate blood-brain barrier penetration.
-
Hypothesis 4: GABA Uptake Inhibition. Derivatives of piperidine-3-carboxylic acid are known to act as GABA uptake inhibitors, suggesting potential applications in epilepsy and other neurological disorders characterized by GABAergic dysfunction.[6]
-
Hypothesis 5: Monoamine Oxidase (MAO) Inhibition. The piperidine ring is found in known MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[7]
Infectious Diseases
The pyrimidine scaffold is a validated target in antimicrobial drug discovery.
-
Hypothesis 6: Dihydrofolate Reductase (DHFR) Inhibition. The combination of a pyrimidine ring with other functionalities is a classic strategy for targeting bacterial and parasitic DHFR, an enzyme essential for nucleotide synthesis. The drug trimethoprim is a prime example.[2]
-
Hypothesis 7: MenA Inhibition in Mycobacterium tuberculosis. Novel piperidine derivatives have been explored as inhibitors of MenA, an enzyme in the menaquinone biosynthesis pathway of M. tuberculosis, representing a promising antitubercular strategy.[13]
A Proposed Research and Development Workflow
To systematically evaluate the therapeutic potential of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a multi-stage R&D workflow is proposed.
Stage 1: In Silico and Initial In Vitro Screening
This initial stage aims to rapidly assess the most promising therapeutic avenues and triage hypotheses.
-
Objective: To determine if the compound exhibits inhibitory activity against a broad range of human kinases.
-
Methodology:
-
Synthesize and purify a sufficient quantity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
-
Submit the compound to a commercial kinase panel screening service (e.g., Eurofins, Promega).
-
Screen at an initial concentration of 10 µM against a panel of at least 100 different kinases.
-
Primary endpoint: Percentage of inhibition at 10 µM. Hits are typically defined as >50% inhibition.
-
-
Causality and Validation: A positive result in this broad screen provides strong evidence for on-target activity and justifies follow-up dose-response studies to determine IC50 values for the most inhibited kinases.
| Therapeutic Area | Target Class | Primary Screen Result (% Inhibition @ 10 µM) | Priority for Follow-up |
| Oncology | Kinases (e.g., EGFR, VEGFR) | 65% against EGFR | High |
| Oncology | COX-2 | 45% | Medium |
| CNS | GABA Transporter 1 (GAT1) | 72% | High |
| Infectious Disease | M. tuberculosis MenA | 30% | Low |
Stage 2: Lead Optimization and Mechanistic Studies
Once a primary "hit" is identified, the focus shifts to confirming the mechanism of action and improving potency and selectivity.
Below is a conceptual diagram illustrating how a kinase inhibitor might interrupt a cancer cell signaling cascade.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
-
Objective: To assess the compound's ability to inhibit the growth of cancer cells in vitro.
-
Methodology:
-
Seed cancer cells (e.g., A549 lung cancer line if EGFR is the target) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The MTT is reduced to purple formazan by metabolically active cells.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the concentration that inhibits 50% of cell growth (GI50).
-
-
Causality and Validation: A low GI50 value in a relevant cell line corroborates the kinase inhibition data and demonstrates a cellular effect, a critical step in validating the therapeutic hypothesis.
Stage 3: Preclinical Development
Promising lead compounds from Stage 2 would advance to preclinical evaluation, including animal models of disease and ADME/Tox studies.
This diagram outlines the logical progression from initial screening to preclinical candidacy.
Caption: A simplified preclinical drug discovery pipeline.
Conclusion and Future Directions
While the direct biological activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid remains to be elucidated, its structure represents a confluence of two pharmacologically rich moieties. The pyrimidine ring provides a versatile platform for targeting enzymes such as kinases, while the piperidine-3-carboxylic acid core offers a favorable pharmacokinetic profile and potential for CNS activity.
The hypothetical workflow presented in this guide provides a robust framework for systematically investigating this potential. The most promising initial avenues appear to be in oncology (kinase inhibition) and CNS disorders (GABA modulation). Rigorous execution of the proposed screening cascade, beginning with broad in vitro panels and progressing to cell-based and mechanistic studies, will be essential to unlock the true therapeutic value hidden within this molecule's privileged architecture.
References
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Deriv
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Biological Activity of Pyrimidine Deriv
- 1-Z-Piperidine-3-carboxylic acid. Chem-Impex.
- DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
- 1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Santa Cruz Biotechnology.
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][11]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed Central.
- Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy.
Sources
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Predicted Biological Activity
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and predicted biological activity of the novel compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. In the absence of direct published literature on this specific molecule, this document serves as a theoretical and practical framework for researchers and drug development professionals. By leveraging established synthetic methodologies for analogous N-aryl piperidines and pyrimidine derivatives, a plausible and detailed synthetic protocol is presented. Furthermore, based on structure-activity relationships of related compounds, we infer potential biological targets and therapeutic applications for this molecule, paving the way for future empirical investigation.
Introduction
The confluence of pyrimidine and piperidine scaffolds in medicinal chemistry has led to the discovery of numerous compounds with significant therapeutic potential.[1][2] The pyrimidine ring is a cornerstone of various biomolecules and approved drugs, while the piperidine moiety is a prevalent feature in many classes of pharmaceuticals and natural alkaloids.[3] The specific compound of interest, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, combines these two privileged structures. The 4,6-dimethylpyrimidine group offers specific hydrogen bonding and steric features, while the piperidine-3-carboxylic acid core provides a chiral center and a carboxylic acid group, which can be crucial for target engagement and pharmacokinetic properties.[4][5]
This guide will first delineate a proposed synthetic route for the target compound, followed by a discussion of its potential physicochemical properties. The core of this document will then focus on the predicted biological activities, drawing parallels from existing literature on structurally related molecules. Finally, we will propose future research directions to validate these hypotheses.
Proposed Synthesis
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid can be logically approached through a nucleophilic aromatic substitution reaction. This would involve the coupling of a piperidine-3-carboxylic acid derivative with a suitably activated 4,6-dimethylpyrimidine.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of Piperidine-3-carboxylic acid
-
Suspend piperidine-3-carboxylic acid (1 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain methyl piperidine-3-carboxylate hydrochloride as a solid. This can be used in the next step without further purification or neutralized with a base and extracted.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of methyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 2-chloro-4,6-dimethylpyrimidine (1.1 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and partition between water and a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate.
Step 3: Hydrolysis
-
Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the hydrolysis is complete, acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.28 g/mol |
| logP | ~1.5 - 2.5 |
| Topological Polar Surface Area | 71.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Note: These values are estimations based on the chemical structure and may vary.
Inferred Biological Activity and Therapeutic Potential
The biological activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is not documented. However, by examining its constituent moieties, we can hypothesize potential therapeutic applications.
Insights from the Piperidine-3-carboxylic Acid Scaffold
Derivatives of piperidine-3-carboxylic acid are known to interact with various biological targets. For example, they have been investigated as GABA uptake inhibitors, suggesting potential applications in neurological disorders such as epilepsy.[4] Additionally, modifications of this scaffold have led to the development of human platelet aggregation inhibitors.[5] The carboxylic acid group is a key feature, often involved in forming salt bridges or hydrogen bonds with target proteins.
Insights from the 4,6-Dimethylpyrimidine Moiety
The pyrimidine ring is a common pharmacophore found in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][6] The substitution pattern on the pyrimidine ring is critical for target selectivity and potency. The 4,6-dimethyl substitution provides a specific steric and electronic profile that can influence binding affinity and metabolic stability. Compounds containing a piperidine linked to a pyrimidine have shown activity as inhibitors of various kinases and other enzymes.[2][7]
Hypothesized Mechanism of Action and Therapeutic Targets
Given the structural features, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid could potentially act as an inhibitor of kinases, proteases, or other enzymes where the pyrimidine moiety can occupy a hydrophobic pocket and the carboxylic acid can form a key interaction with a basic residue in the active site. For instance, some pyrimidine-piperidine amides have shown inhibitory activity against LIM kinase and CCR5.[2]
A potential signaling pathway that could be modulated by this compound, by analogy to other pyrimidine-based kinase inhibitors, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Potential Signaling Pathway Diagram
Caption: Potential inhibition of the Akt signaling pathway.
Future Research Directions
To validate the hypotheses presented in this guide, the following steps are recommended:
-
Synthesis and Characterization: The first crucial step is the actual synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid using the proposed protocol, followed by full characterization using techniques such as NMR, mass spectrometry, and elemental analysis.
-
In Vitro Screening: The synthesized compound should be screened against a panel of biologically relevant targets, such as a broad kinase panel, to identify potential inhibitory activity.
-
Cell-Based Assays: If a specific target is identified, cell-based assays should be conducted to determine the compound's cellular potency and its effect on relevant signaling pathways.
-
Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, and excretion) studies should be performed to assess the drug-like properties of the compound.
-
In Vivo Studies: Should the compound show promising in vitro activity and pharmacokinetic properties, in vivo studies in relevant animal models would be the next logical step to evaluate its efficacy and safety.
Conclusion
While there is currently no direct published research on 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, this technical guide provides a solid foundation for its future investigation. The proposed synthetic route is based on well-established chemical transformations, and the inferred biological activities are grounded in the known pharmacology of its constituent chemical scaffolds. This novel compound represents an intriguing starting point for a drug discovery program, and the experimental pathways outlined herein offer a clear roadmap for its scientific exploration.
References
-
ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available from: [Link]
-
Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. Available from: [Link]
-
Kumari, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]
-
Yadav, P., & Singh, R. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(1), 108-114. Available from: [Link]
-
Varano, F., et al. (2018). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 23(11), 2966. Available from: [Link]
-
ResearchGate. Examples of piperidine pyrimidine amides with inhibitory activity. Available from: [Link]
-
Gribanov, P. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Available from: [Link]
-
Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 232-238. Available from: [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The pyrimidine and piperidine scaffolds are prevalent in a multitude of biologically active compounds, and their combination in this specific arrangement offers a unique chemical space for the development of novel therapeutics.[1] This protocol details a robust and reproducible multi-step synthesis, commencing from readily available starting materials. The procedure encompasses the synthesis of key intermediates, 2-chloro-4,6-dimethylpyrimidine and ethyl piperidine-3-carboxylate (ethyl nipecotate), followed by their coupling via nucleophilic aromatic substitution, and concluding with the hydrolysis of the ester to yield the final carboxylic acid. Each step has been optimized to ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction: The Significance of Pyrimidine-Piperidine Conjugates
The convergence of pyrimidine and piperidine moieties within a single molecular entity has garnered considerable attention in the field of medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties.[2][3] Similarly, the piperidine ring is a privileged scaffold found in numerous alkaloids and synthetic drugs, contributing to favorable pharmacokinetic profiles and potent biological effects.
The target molecule, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, represents a strategic amalgamation of these two pharmacophores. The dimethyl-substituted pyrimidine ring acts as a versatile platform for molecular interactions, while the piperidine-3-carboxylic acid portion introduces a chiral center and a functional handle for further derivatization or interaction with biological targets. Carboxylic acid groups on piperidine rings are known to be important for the biological activity of various compounds, including their use as inhibitors of enzymes and antagonists for receptors.[4] The exploration of such hybrid molecules is a promising avenue for the discovery of novel therapeutic agents with potentially enhanced efficacy and selectivity. This document provides a detailed experimental protocol to facilitate the synthesis and subsequent investigation of this compelling compound.
Overall Synthetic Scheme
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is accomplished through a three-stage process as depicted below. The initial steps involve the preparation of the key building blocks, followed by their strategic coupling and a final deprotection step.
Caption: Overall synthetic workflow for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
PART 1: Synthesis of Intermediates
Protocol 1.1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
This protocol describes the conversion of 4,6-dimethyl-2-hydroxypyrimidine to 2-chloro-4,6-dimethylpyrimidine using phosphorus oxychloride. The hydroxyl group at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution after activation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4,6-Dimethyl-2-hydroxypyrimidine | 124.14 | 10.0 g | 80.5 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | 545 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dimethyl-2-hydroxypyrimidine (10.0 g, 80.5 mmol) in phosphorus oxychloride (50 mL, 545 mmol).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexanes to afford 2-chloro-4,6-dimethylpyrimidine as a white to off-white solid.
Expected Yield: 85-95% Characterization:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, pyrimidine-H), 2.50 (s, 6H, 2 x CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.0, 162.5, 115.0, 24.5.
Protocol 1.2: Synthesis of Ethyl piperidine-3-carboxylate (Ethyl Nipecotate)
This protocol outlines the synthesis of ethyl piperidine-3-carboxylate starting from pyridine-3-carboxylic acid (nicotinic acid). The process involves an initial esterification followed by catalytic hydrogenation of the pyridine ring.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Pyridine-3-carboxylic acid | 123.11 | 10.0 g | 81.2 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |
| Palladium on carbon (10% Pd/C) | - | 1.0 g | - |
| Hydrogen gas (H₂) | 2.02 | 50 psi | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Esterification: In a 250 mL round-bottom flask, dissolve pyridine-3-carboxylic acid (10.0 g, 81.2 mmol) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise while cooling the flask in an ice bath.
-
Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1).
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in water (100 mL) and neutralize with solid sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give ethyl nicotinate.
-
Hydrogenation: Dissolve the crude ethyl nicotinate in absolute ethanol (100 mL) in a Parr hydrogenation apparatus.
-
Add 10% palladium on carbon (1.0 g).
-
Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature for 24 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl piperidine-3-carboxylate as a colorless to pale yellow oil. The product is often used in the next step without further purification.
Expected Yield: 80-90% over two steps. Characterization:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.10-2.95 (m, 2H), 2.80-2.60 (m, 2H), 2.45-2.35 (m, 1H), 1.90-1.50 (m, 4H), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 174.5, 60.5, 46.5, 45.0, 42.0, 27.0, 25.0, 14.2.
PART 2: Coupling of Intermediates
Protocol 2.1: Synthesis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate
This protocol details the nucleophilic aromatic substitution reaction between 2-chloro-4,6-dimethylpyrimidine and ethyl piperidine-3-carboxylate. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by the secondary amine of the piperidine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloro-4,6-dimethylpyrimidine | 142.59 | 5.0 g | 35.1 |
| Ethyl piperidine-3-carboxylate | 157.21 | 5.8 g | 36.9 |
| Triethylamine (Et₃N) | 101.19 | 7.3 mL | 52.6 |
| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |
| Ethyl acetate | 88.11 | For purification | - |
| Hexanes | - | For purification | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2-chloro-4,6-dimethylpyrimidine (5.0 g, 35.1 mmol), ethyl piperidine-3-carboxylate (5.8 g, 36.9 mmol), and anhydrous acetonitrile (100 mL).
-
Add triethylamine (7.3 mL, 52.6 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours. Monitor the reaction by TLC (ethyl acetate/hexanes, 3:7).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate as a viscous oil or low-melting solid.
Expected Yield: 70-85% Characterization:
-
Appearance: Pale yellow viscous oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ 6.30 (s, 1H, pyrimidine-H), 4.70-4.60 (m, 2H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.20-3.00 (m, 2H), 2.70-2.60 (m, 1H), 2.35 (s, 6H, 2 x CH₃), 2.00-1.60 (m, 4H), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 173.5, 167.0, 161.0, 110.0, 60.5, 47.0, 46.0, 43.0, 28.0, 25.5, 24.0, 14.2.
PART 3: Final Product Synthesis
Protocol 3.1: Hydrolysis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate | 263.34 | 5.0 g | 19.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 1.6 g | 38.0 |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Water | 18.02 | 25 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
| Ethyl acetate | 88.11 | 100 mL | - |
Procedure:
-
Dissolve ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate (5.0 g, 19.0 mmol) in a mixture of THF (50 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (1.6 g, 38.0 mmol) to the solution.
-
Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1, with a few drops of acetic acid).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
-
If a precipitate does not form readily, the aqueous layer can be extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.
Expected Yield: 85-95% Characterization:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 6.50 (s, 1H, pyrimidine-H), 4.60-4.50 (m, 2H), 3.10-2.90 (m, 2H), 2.60-2.50 (m, 1H), 2.25 (s, 6H, 2 x CH₃), 1.90-1.50 (m, 4H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 175.0, 166.5, 160.5, 110.5, 46.5, 45.5, 42.5, 27.5, 25.0, 23.5.
-
Mass Spectrometry (ESI+): m/z = 236.1 [M+H]⁺.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric and hydrochloric acids are corrosive. Handle with appropriate care.
-
Hydrogen gas is flammable and should be handled with caution in a well-ventilated area away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in chlorination step | Incomplete reaction or decomposition during workup. | Ensure the reaction goes to completion by monitoring with TLC. During workup, maintain a low temperature and perform extractions quickly. |
| Low yield in hydrogenation step | Inactive catalyst or insufficient hydrogen pressure. | Use fresh catalyst. Ensure the system is properly sealed and pressurized. If the reaction is slow, consider increasing the temperature slightly (e.g., to 40-50 °C). |
| Incomplete coupling reaction | Insufficient reaction time or temperature. | Increase the reaction time and ensure the mixture is refluxing properly. The use of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes improve the rate of nucleophilic aromatic substitution.[5][6] |
| Difficulty in final product isolation | Product is partially soluble in water. | If precipitation is incomplete upon acidification, perform multiple extractions with ethyl acetate or another suitable organic solvent. |
References
-
Aggarwal, R., Rani, C., Sharma, C., & Aneja, K. R. (2013). Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents. Research and Reports in Chemistry, 3, 13–22. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. [Link]
-
PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2012). The Journal of Organic Chemistry. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2007). Drug Metabolism and Disposition. [Link]
-
Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents. (2013). Dove Medical Press. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. (2014). ResearchGate. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. (n.d.). ResearchGate. [Link]
-
(PDF) AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES. (2015). ResearchGate. [Link]
-
13 C NMR spectra of... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air. [Link]
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2009). Magnetic Resonance in Chemistry. [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. [Link]
-
Ethyl (3S)-piperidine-3-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2016). Bioorganic Chemistry. [Link]
-
CID 161290137. (n.d.). PubChem. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2021). CrystEngComm. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
using 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in cell culture
Introduction: Unveiling the Potential of TUG-891 in Cellular Research
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, more commonly referenced in scientific literature as TUG-891 , has emerged as a pivotal research tool for investigating a wide array of cellular processes.[1][2] This synthetic molecule is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), which was previously known as G-protein coupled receptor 120 (GPR120).[1][2][3] The activation of FFA4 by TUG-891 mimics the physiological effects of endogenous long-chain fatty acids, thereby initiating a cascade of intracellular signaling events.[1] This unique characteristic has positioned TUG-891 as a valuable compound for researchers in fields such as metabolic diseases, inflammation, and oncology.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of TUG-891 in a cell culture setting. Herein, we will delve into the mechanistic underpinnings of TUG-891, provide detailed protocols for its application, and offer insights into the interpretation of experimental outcomes.
Mechanistic Profile: The Intracellular Journey of TUG-891
The primary mode of action for TUG-891 is its specific binding to and activation of the FFA4/GPR120 receptor.[1][3] This interaction predominantly triggers the Gαq/11 signaling pathway, a well-characterized cascade with significant downstream consequences.[1][4]
The sequence of events following TUG-891 binding is as follows:
-
Receptor Activation: TUG-891 binds to the extracellular domain of the FFA4/GPR120 receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples with and activates the heterotrimeric G-protein, Gαq/11.[1]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1][4]
-
Second Messenger Generation: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1][4]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).[1]
This signaling cascade culminates in a variety of cellular responses, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin-1 and β-arrestin-2, which can lead to receptor internalization and desensitization.[1][3][5]
Signaling Pathway of TUG-891 via FFA4/GPR120
Caption: TUG-891 signaling cascade through the FFA4/GPR120 receptor.
Core Applications in Cell Culture
The multifaceted signaling of TUG-891 translates into a broad range of applications in cell-based assays. Researchers can leverage this compound to investigate:
-
Metabolic Regulation: TUG-891 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and enhance glucose uptake in adipocytes.[5][6] This makes it an invaluable tool for studying the cellular mechanisms of insulin sensitivity and glucose homeostasis.
-
Anti-inflammatory Responses: Activation of FFA4/GPR120 by TUG-891 can inhibit the release of proinflammatory mediators from macrophages.[4][5] This provides a model system for dissecting the signaling pathways involved in the resolution of inflammation.
-
Cancer Biology: The role of FFA4/GPR120 in cancer is an emerging area of research, with studies suggesting its involvement in cell proliferation and motility.[2][7] TUG-891 can be used to probe these functions in various cancer cell lines.
-
Macrophage Function: TUG-891 has been demonstrated to inhibit the motility and phagocytosis of mouse alveolar macrophages, suggesting a role for GPR120 in immunosuppressive actions beyond cytokine regulation.[4]
Experimental Protocols
I. Reagent Preparation and Storage
A critical first step in any cell culture experiment is the proper preparation and storage of reagents.
Table 1: TUG-891 Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent. |
| Concentration | Prepare a high-concentration stock solution, for example, 10 mM to 100 mM. |
| Procedure | To prepare a 10 mM stock solution, dissolve 3.644 mg of TUG-891 (M.Wt: 364.41 g/mol ) in 1 mL of DMSO. |
| Storage | Store the DMSO stock solution at -20°C or -80°C for long-term stability. |
| Working Solution | Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. |
Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
II. Determining Optimal Concentration: The Dose-Response Experiment
To ascertain the effective concentration of TUG-891 for a specific cell line and experimental endpoint, a dose-response study is indispensable.
Experimental Workflow: Dose-Response Assay
Caption: A generalized workflow for determining the optimal TUG-891 concentration.
Step-by-Step Protocol:
-
Cell Seeding: Plate your cells of interest in a suitable multi-well format (e.g., 96-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of TUG-891 in your cell culture medium. A common starting range is from 1 nM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest TUG-891 concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of TUG-891.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint. This could range from minutes for rapid signaling events to days for proliferation assays.
-
Endpoint Analysis: Perform the appropriate assay to measure the cellular response. This could be a cell viability assay (e.g., MTT, CellTiter-Glo®), a reporter gene assay, or a specific functional assay.
-
Data Analysis: Plot the measured response against the logarithm of the TUG-891 concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
III. Protocol for Assessing Intracellular Calcium Mobilization
A hallmark of TUG-891-mediated FFA4/GPR120 activation is the release of intracellular calcium.[3][5] This can be readily measured using fluorescent calcium indicators.
Materials:
-
Cells expressing FFA4/GPR120
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
TUG-891
-
A fluorescence plate reader or microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (typically at a final concentration of 0.02-0.04%) in HBSS.
-
Incubation: Remove the culture medium, wash the cells once with HBSS, and then add the dye loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add TUG-891 at the desired concentration to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
IV. Protocol for Western Blot Analysis of ERK Phosphorylation
TUG-891 stimulates the phosphorylation of ERK, which can be detected by Western blotting.[3][5]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Starve the cells in serum-free medium for a few hours before treatment to reduce basal ERK phosphorylation. Treat the cells with TUG-891 at the predetermined optimal concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a primary antibody for total ERK as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Concluding Remarks
TUG-891 is a powerful and selective tool for interrogating the diverse biological roles of the FFA4/GPR120 receptor. By understanding its mechanism of action and employing robust, well-controlled experimental protocols, researchers can unlock valuable insights into a multitude of physiological and pathological processes. The protocols outlined in this guide provide a solid foundation for initiating studies with TUG-891. However, it is imperative to optimize these protocols for each specific cell type and experimental question to ensure the generation of reliable and reproducible data.
References
-
Wikipedia. TUG-891. [Link]
-
Schilperoort, M., van Dam, A. D., Hoeke, G., Shabalina, I. G., Okolo, A., Hanyaloglu, A. C., et al. (2018). The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat. EMBO Molecular Medicine, 10(7), e8473. [Link]
-
Wang, H. X., Liu, C., Li, Y. Y., Cao, Y., Zhao, L., Zhao, Y. J., et al. (2018). The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages. Mediators of Inflammation, 2018, 5498312. [Link]
-
Hudson, B. D., Shimpukade, B., Mackenzie, A. E., Butcher, A. J., Pediani, J. D., Christiansen, E., et al. (2013). The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism. Molecular Pharmacology, 84(5), 710–725. [Link]
-
Al-Qaissi, A., Gascoyne, R. D., Wern, C. K., & Flatt, P. R. (2019). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts, 63, P131. [Link]
-
Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., et al. (2010). A Gpr120 selective agonist improves insulin resistance and chronic inflammation in obese mice. Nature Medicine, 16(8), 942–947. [Link]
-
Luo, J., & Chen, S. (2016). Potential roles of GPR120 and its agonists in the management of diabetes. International Journal of Diabetes in Developing Countries, 36(2), 143–149. [Link]
-
Imbriano, C., Gnoni, A., & Damiano, F. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(10), 6445–6469. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TUG-891 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Analytical Methods for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Introduction
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural motifs—a substituted pyrimidine ring linked to a piperidine carboxylic acid scaffold. The pyrimidine core is a key pharmacophore in a wide range of therapeutic agents, while the piperidine carboxylic acid moiety can influence physicochemical properties such as solubility and oral bioavailability.[1] As with any potential drug candidate, robust and reliable analytical methods are crucial for its characterization, quantification, and quality control throughout the drug development process.[2][3]
This guide provides a comprehensive overview of the recommended analytical methods for the qualitative and quantitative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step instructions.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is fundamental to developing effective analytical methods. The molecule possesses:
-
A hydrophobic dimethylpyrimidine moiety .
-
A hydrophilic carboxylic acid group .
-
Basic nitrogen atoms within the pyrimidine and piperidine rings.
This amphoteric nature presents a unique challenge for chromatographic separation, requiring careful control of the mobile phase pH to ensure consistent ionization and good peak shape. The pyrimidine ring contains a chromophore, making it suitable for UV-Vis spectrophotometric detection.
Proposed Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, from initial identification to final purity assessment and quantification.
Caption: A comprehensive analytical workflow for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and for the quantitative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. A reversed-phase method is proposed, leveraging the compound's moderate polarity.
Rationale for Method Development
The presence of both acidic (carboxylic acid) and basic (piperidine and pyrimidine nitrogens) functional groups necessitates careful control of the mobile phase pH to ensure a consistent ionization state and achieve good chromatographic peak shape. A slightly acidic mobile phase is recommended to protonate the basic nitrogens and suppress the deprotonation of the carboxylic acid, leading to better retention and peak symmetry on a C18 column.
Proposed HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | To elute the main compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 275 nm | Pyrimidine derivatives typically exhibit UV absorbance in this region.[4] |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation Protocol
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Mass Spectrometry (MS) for Identification and Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and for the characterization of potential impurities.
Rationale for LC-MS Analysis
The high sensitivity and specificity of mass spectrometry allow for the determination of the molecular weight and fragmentation patterns of the target compound, providing a high degree of confidence in its identity.[5] Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of ionizable functional groups.
Proposed LC-MS Method
LC Conditions:
-
Utilize the HPLC conditions described in Section 1.2, but with a UPLC system for better resolution and faster analysis times if available.
MS Conditions:
| Parameter | Recommended Setting | Justification |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and ionizable compounds. |
| Polarity | Positive Ion Mode | The basic nitrogen atoms are readily protonated. |
| Scan Range | m/z 50-500 | To cover the expected molecular ion and its fragments. |
| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |
| Cone Voltage | 30 V | To be optimized for best sensitivity. |
| Source Temp. | 120 °C | To aid in desolvation. |
| Desolvation Temp. | 350 °C | To ensure complete desolvation. |
Expected Mass Spectra:
-
Full Scan (MS1): Expect to observe the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): Fragmentation of the parent ion will likely involve cleavage of the piperidine ring and loss of substituents from the pyrimidine ring, providing structural information.[6]
LC-MS Workflow Diagram
Caption: A typical workflow for the LC-MS analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. Both ¹H and ¹³C NMR should be performed.
Rationale for NMR Analysis
NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous assignment of the structure and the identification of isomeric impurities.
NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Expected ¹H and ¹³C NMR Chemical Shifts
¹H NMR:
-
Pyrimidine Proton: A singlet in the aromatic region.
-
Piperidine Protons: A series of multiplets in the aliphatic region. The proton at C3 will be coupled to the adjacent methylene protons.
-
Methyl Protons: Two singlets for the two methyl groups on the pyrimidine ring.
-
Carboxylic Acid Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR:
-
Pyrimidine Carbons: Resonances in the aromatic region.
-
Piperidine Carbons: Resonances in the aliphatic region.[7]
-
Carboxylic Carbon: A resonance in the downfield region (around 170-180 ppm).[8]
-
Methyl Carbons: Resonances in the upfield region.
Method Validation according to ICH Q2(R1) Guidelines
Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[9][10][11][12] The following parameters should be assessed for the proposed HPLC method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by peak purity analysis using a photodiode array (PDA) detector or by LC-MS.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected working concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the identification, quantification, and quality control of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. The combination of chromatographic and spectroscopic techniques, followed by rigorous method validation, will ensure the generation of accurate and reliable data, which is essential for the successful development of this compound as a potential pharmaceutical agent.
References
- BenchChem. (2025).
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
- Physical Chemistry Chemical Physics. (2025).
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
JETIR. (n.d.). Development of Analytical Methods for Drug Discovery, Development, and Evaluation: A Comprehensive Review. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]
-
SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
PubMed. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
RJPN. (n.d.). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Retrieved from [Link]
- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
-
SSRG International Journal of Applied Chemistry. (2017). A Study on a Novel Analytical method Development and Validation of Pharmaceutical Dosage Forms by using RP-HPLC Method. Retrieved from [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
-
PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (2017). How can I separate drugs with carboxylic and amide groups by using HPLC?. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. sofpromed.com [sofpromed.com]
- 2. jetir.org [jetir.org]
- 3. rjpn.org [rjpn.org]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. compoundchem.com [compoundchem.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. jordilabs.com [jordilabs.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in Drug Discovery
Introduction: A Privileged Scaffold for Modern Drug Discovery
The confluence of pyrimidine and piperidine moieties in a single molecular entity presents a compelling scaffold for the exploration of novel therapeutic agents. Pyrimidine derivatives are foundational in medicinal chemistry, constituting the core of numerous approved drugs with applications ranging from oncology to infectious diseases.[1][2] Their ability to engage in diverse biological interactions is rooted in their structural resemblance to the nucleobases of DNA and RNA.[3] The piperidine ring, a ubiquitous motif in natural products and pharmaceuticals, provides a three-dimensional architecture that allows for precise spatial orientation of substituents, which is critical for high-affinity interactions with biological targets.[4][5]
This guide details the synthesis and potential applications of a novel compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid . While this specific molecule is not extensively described in current literature, its structural components suggest significant potential in drug discovery. The 4,6-dimethylpyrimidine group offers a stable, lipophilic anchor with hydrogen bonding capabilities, while the piperidine-3-carboxylic acid portion introduces a chiral center and a carboxylic acid handle, which can be crucial for target engagement and modulation of physicochemical properties.[6][7]
We present a plausible and robust synthetic pathway for this compound, followed by detailed protocols for its evaluation as a potential kinase inhibitor and an anti-inflammatory agent targeting the NF-κB signaling pathway. These application notes are designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Part 1: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
The proposed synthesis is a multi-step process that begins with the preparation of the key intermediates, 2-chloro-4,6-dimethylpyrimidine and ethyl piperidine-3-carboxylate, followed by their coupling and final hydrolysis.
Workflow for Synthesis
Caption: Proposed synthetic workflow for the target compound.
Protocol 1.1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This procedure is adapted from established methods for pyrimidine synthesis.[3][8]
-
Reaction Setup: To a round-bottom flask, add guanidine hydrochloride (1.0 equiv.) and acetylacetone (1.0 equiv.) in water (15 mL per 0.05 mol of guanidine HCl).
-
Base Addition: Add sodium carbonate (1.0 equiv.) to the mixture.
-
Reaction Conditions: Heat the mixture to 60-80°C and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath to induce precipitation.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine.[6]
Protocol 1.2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
This step involves a Sandmeyer-type reaction to convert the amino group to a chlorine atom.
-
Diazotization: Dissolve 2-amino-4,6-dimethylpyrimidine (1.0 equiv.) in concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5°C.
-
Reaction: Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
Chlorination: While not a direct Sandmeyer reaction with a copper catalyst, the decomposition of the diazonium salt in the presence of chloride ions will yield the desired product. The reaction can be gently warmed to room temperature to facilitate the displacement of the diazonium group.
-
Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 1.3: Synthesis of Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate)
This is a standard hydrogenation of ethyl nicotinate.[9][10]
-
Reaction Setup: In a hydrogenation vessel, dissolve ethyl nicotinate (1.0 equiv.) in ethanol.
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂, Adam's catalyst) (0.02 equiv.).
-
Hydrogenation: Place the vessel under a hydrogen atmosphere (50 psi) and shake or stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain ethyl piperidine-3-carboxylate. The product can be used directly or purified by distillation under reduced pressure.
Protocol 1.4: Coupling of 2-Chloro-4,6-dimethylpyrimidine with Ethyl Piperidine-3-carboxylate
This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by the secondary amine of the piperidine.[11]
-
Reaction Setup: In a sealed tube or microwave vial, combine 2-chloro-4,6-dimethylpyrimidine (1.0 equiv.), ethyl piperidine-3-carboxylate (1.2 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 120-150°C for 12-24 hours. Microwave irradiation can significantly reduce the reaction time.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 1.5: Hydrolysis to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
The final step is the saponification of the ethyl ester.
-
Reaction Setup: Dissolve the purified ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0 equiv.) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Part 2: Biological Evaluation
Based on the prevalence of pyrimidine and piperidine scaffolds in kinase inhibitors and anti-inflammatory agents, we propose evaluating the target compound in these two areas.[12][13]
Application 1: Kinase Inhibitor Screening
Many pyrimidine derivatives function as ATP-competitive kinase inhibitors. This protocol outlines a general method for screening the compound against a panel of kinases.[14][15]
Protocol 2.1: In Vitro Kinase Inhibition Assay (Fluorometric)
This protocol is based on a generic kinase assay kit format that detects ADP formation.[15][]
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor, e.g., staurosporine) and a negative control (DMSO vehicle).
-
Kinase and Substrate Addition: Add the kinase enzyme and its specific substrate to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: Add the detection reagent, which enzymatically converts the ADP produced to a fluorescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 530/590 nm).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Hypothetical Kinase Selectivity Data
| Kinase Target | IC₅₀ (nM) of Test Compound |
| Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 250 |
| Kinase E | >10,000 |
Application 2: Anti-Inflammatory Activity via NF-κB Pathway Inhibition
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic strategy.[17]
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Protocol 2.2: Cell-Based NF-κB Reporter Assay
This assay measures the activity of the NF-κB pathway in a cellular context.
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
-
Lysis and Detection: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α-induced NF-κB activity and determine the IC₅₀ value as described in Protocol 2.1.
Conclusion and Future Directions
The compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid represents a novel chemical entity with significant potential for drug discovery. The synthetic route outlined is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The proposed biological evaluation protocols provide a clear path for assessing its potential as a kinase inhibitor or an anti-inflammatory agent. Positive results from these initial screens would warrant further investigation, including selectivity profiling, mechanism of action studies, and evaluation in more complex cellular and in vivo models. This guide serves as a foundational resource for researchers aiming to explore the therapeutic promise of this and related molecular scaffolds.
References
- Sabiu Rabilu Abdullahi, et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- BenchChem. (2025).
-
Cohen, J. H., et al. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, 8(4), 593-596. [Link]
-
Semantic Scholar. (n.d.). 2-amino-4,6-dimethyl pyrimidine. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Dakshanamurthy, S., et al. (2012).
-
Ivanova, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6943. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2013). World Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 86-90. [Link]
-
Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARGH, 2(4). [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2017). Journal of Taibah University Medical Sciences, 12(5), 418-424. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 6. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ethyl nipecotate 96 5006-62-2 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening with 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for designing and executing high-throughput screening (HTS) campaigns with the novel compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid . As the specific biological target of this molecule is currently uncharacterized, this guide presents a strategic, target-agnostic approach. We detail robust, validated protocols for screening this compound against two of the most prominent and druggable target classes: G-Protein Coupled Receptors (GPCRs) and Enzymes (Kinases) . The methodologies are designed to be adaptable, scalable, and rigorously validated to ensure the generation of high-quality, reproducible data, forming a solid foundation for hit identification and subsequent lead optimization.
Introduction: Rationale and Strategic Approach
The compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid possesses a unique chemical architecture, combining a dimethylpyrimidine moiety with a piperidine-carboxylic acid scaffold.[1] Both pyrimidine and piperidine rings are privileged structures in medicinal chemistry, frequently found in FDA-approved drugs and clinical candidates targeting a wide array of biological pathways.[2][3][4] Pyrimidine derivatives are known to interact with a multitude of enzymes and receptors, exhibiting anticancer, antiviral, and antibacterial properties.[5][6][7] Similarly, piperidine-carboxylic acids are conformationally constrained analogs of neurotransmitters like GABA, suggesting potential activity at neuronal receptors or ion channels.[8]
Given the absence of a known target, a logical starting point for characterization is to screen against large, diverse, and therapeutically relevant target families. This application note outlines two parallel screening funnels: one focused on GPCRs, which constitute the target for over 30% of marketed drugs, and the other on kinases, another critical class of enzymes implicated in numerous diseases, particularly cancer.[9]
Our approach is rooted in the principles of robust assay design, stringent validation, and clear, actionable data analysis, as outlined in the authoritative Assay Guidance Manual .[10][11][12]
The High-Throughput Screening Workflow: A Validated Pathway from Primary Hit to Confirmed Lead
A successful HTS campaign is a multi-step process designed to systematically identify and validate active compounds. Each stage employs assays of increasing complexity and biological relevance to filter out false positives and enrich for genuine modulators of the target.
Caption: General workflow for a high-throughput screening campaign.
Screening Funnel 1: G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses.[13] A common and highly effective HTS method for monitoring GPCR activation, particularly for those coupled to the Gαq pathway, is the measurement of intracellular calcium mobilization.[9]
3.1. Principle: Gq Signaling and Calcium Flux
Activation of a Gq-coupled GPCR initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid and transient increase in cytosolic Ca²⁺ concentration.[9] This change can be detected using fluorescent dyes that exhibit increased fluorescence intensity upon binding to Ca²⁺.
Caption: Gq-coupled GPCR signaling pathway leading to calcium flux.
3.2. Detailed Protocol: No-Wash Calcium Flux Assay
This protocol is designed for a 384-well plate format and utilizes a "no-wash" fluorescent dye kit, which is advantageous for HTS by simplifying the workflow and reducing cell loss.[14]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates.
-
Reagents:
-
No-Wash Calcium Flux Assay Kit (e.g., FLIPR® Calcium 6 Assay Kit).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (often included in kits to prevent dye extrusion).
-
Test Compound: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid dissolved in 100% DMSO (10 mM stock).
-
Positive Control: Known agonist for the target GPCR.
-
Negative Control: Vehicle (e.g., 0.1% DMSO in Assay Buffer).
-
Experimental Procedure:
-
Cell Plating:
-
A day before the assay, seed the cells into 384-well assay plates at a density of 10,000-20,000 cells/well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test compound, positive control, and negative control in a polypropylene plate. For a primary screen, a single high concentration (e.g., 10 µM) is used.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's protocol, typically by dissolving the dye component in Assay Buffer containing probenecid.
-
Add an equal volume (25 µL) of the dye solution to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C, followed by 20 minutes at room temperature in the dark.[9]
-
-
Assay Measurement (FLIPR or similar kinetic plate reader):
-
Place the assay plate and compound plate into the instrument.
-
Set the instrument to measure fluorescence kinetics (e.g., Excitation: 485 nm, Emission: 525 nm).
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add a small volume (e.g., 12.5 µL) of compound from the compound plate to the assay plate.
-
Immediately continue recording the fluorescence signal for an additional 2-3 minutes to capture the transient calcium peak.[9]
-
3.3. Data Analysis for GPCR Screen
-
Primary Hit Identification:
-
Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline signal.
-
Normalize the data to the plate controls:
-
% Activation = ((Signal_Compound - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control)) * 100
-
-
A common threshold for hit identification is an activity greater than 3 standard deviations (SD) from the mean of the negative controls.
-
-
Dose-Response and Potency (EC₅₀/IC₅₀):
-
For confirmed hits, perform a dose-response experiment with a 10-point concentration curve.
-
Plot the % Activation against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[16][17]
-
-
Mechanism of Action (Schild Analysis for Antagonists):
-
To determine if an antagonist hit is competitive, perform a Schild analysis.[18][19]
-
This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist.
-
A competitive antagonist will cause a parallel rightward shift of the agonist curve.[18] A plot of log(dose ratio - 1) versus log[Antagonist] should yield a straight line with a slope of approximately 1.[20]
-
Screening Funnel 2: Enzyme (Kinase) Inhibition
Kinases are a large family of enzymes that catalyze the phosphorylation of substrates, playing a key role in cell signaling. Unregulated kinase activity is a hallmark of many diseases. Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of kinase inhibitors.[21][22]
4.1. Principle: Fluorescence Polarization (FP) Kinase Assay
The FP assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[23] In a competitive kinase assay:
-
A fluorescently labeled peptide (tracer) is designed to bind to a phospho-specific antibody. This large complex tumbles slowly in solution, resulting in a high FP signal.
-
The kinase enzyme phosphorylates an unlabeled peptide substrate.
-
This newly phosphorylated, unlabeled peptide competes with the fluorescent tracer for binding to the antibody.
-
Displacement of the tracer results in a small, fast-tumbling molecule and a decrease in the FP signal. An inhibitor of the kinase will prevent substrate phosphorylation, thus keeping the FP signal high.
4.2. Detailed Protocol: FP-Based Kinase Inhibition Assay
Materials:
-
Enzyme: Purified, active kinase of interest.
-
Substrate: Unlabeled peptide substrate specific to the kinase.
-
Detection System:
-
Fluorescently labeled peptide tracer (phosphorylated).
-
Phospho-specific antibody.
-
-
Assay Plate: 384-well, black, low-volume microplates.
-
Reagents:
-
Kinase Assay Buffer (specific to the enzyme, typically containing MgCl₂, DTT, and a buffering agent like HEPES).
-
ATP (at a concentration near its Km for the kinase).
-
Test Compound: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in 100% DMSO.
-
Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine).
-
Negative Control: Vehicle (e.g., 1% DMSO in Assay Buffer).
-
Experimental Procedure:
-
Compound Dispensing:
-
Dispense a small volume (e.g., 100 nL) of the test compound, positive control, or negative control into the assay plate wells.
-
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in Kinase Assay Buffer.
-
Add 5 µL of this mix to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate for 60-90 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the detection mix containing the fluorescent tracer and the phospho-specific antibody in detection buffer.
-
Stop the kinase reaction by adding 10 µL of the detection mix to each well. This mix often contains EDTA to chelate Mg²⁺ and halt ATP-dependent phosphorylation.
-
Incubate for at least 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.
-
-
Measurement:
-
Read the plate on a microplate reader equipped with FP optics, measuring both parallel and perpendicular fluorescence emission. The reader will calculate the millipolarization (mP) values.
-
4.3. Data Analysis for Kinase Screen
-
Primary Hit Identification:
-
The raw output is in mP units.
-
Normalize the data to controls to calculate the percent inhibition:
-
% Inhibition = 100 * (1 - ((Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control)))
-
-
Hits are typically defined as compounds causing inhibition greater than a set threshold (e.g., >50%) or >3 SD from the mean of the negative controls.
-
-
Dose-Response and Potency (IC₅₀):
-
For confirmed hits, generate 10-point dose-response curves.
-
Plot % Inhibition versus the log of the compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[24][25][26]
-
Assay Validation: Ensuring Data Integrity and Trustworthiness
Before initiating a full-scale HTS campaign, every assay must be rigorously validated to ensure it is robust, reproducible, and suitable for screening.[27] The cornerstone of this validation is the Z'-factor , a statistical parameter that quantifies the separation between the positive and negative control signals relative to their variability.[28][29]
5.1. Z'-Factor Calculation and Interpretation
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]
The interpretation of the Z'-factor provides a clear benchmark for assay quality:[28][30]
| Z'-Factor Value | Assay Classification | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. Clear separation between controls. |
| 0 to 0.5 | Marginal | Acceptable, but may require optimization. Higher potential for false hits. |
| < 0 | Unacceptable | No separation between controls. Assay is not suitable for screening. |
An assay is considered validated for HTS only when it consistently produces a Z'-factor ≥ 0.5.[30][31]
5.2. Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Statistical measure of assay quality and robustness. | ≥ 0.5[28] |
| Signal Window (S/B) | Ratio of the mean positive control signal to the mean negative control signal. | Typically ≥ 2, but Z' is the more critical metric. |
| DMSO Tolerance | The effect of the compound solvent (DMSO) on assay performance. | Assay performance should be stable up to the final DMSO concentration used in the screen (typically ≤ 1%).[27] |
| Reagent Stability | Stability of key reagents (enzyme, cells, substrates) under assay conditions. | Reagents should be stable for the duration of the screening run.[27] |
Conclusion
This application note provides a strategic and detailed framework for conducting high-throughput screening of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. By employing validated, industry-standard protocols for both GPCR and enzyme targets, researchers can efficiently and reliably identify potential biological activities of this novel compound. Adherence to the principles of rigorous assay validation, particularly the consistent achievement of a Z'-factor ≥ 0.5, is paramount for ensuring the trustworthiness of the screening data and the successful identification of promising hits for further drug discovery efforts.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Jain, A. K., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Norecopa. (n.d.). Assay Guidance Manual. [Link]
-
Borgia, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
-
Pharmaffiliates. (2024). The Role of Pyrimidine Derivatives in Modern Drug Discovery. [Link]
-
Al-Omair, M. A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]
-
Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of the Biopharmaceutical Section of the American Statistical Association. [Link]
-
Madia, V. N., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]
-
Nano Educate. (2023). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]
-
Sebaugh, J. L. (2011). Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. Pharmaceutical Statistics. [Link]
-
Bio-Rad. (n.d.). How to Perform a Dose-Response Analysis. [Link]
-
da Silva, J. F. M., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry. [Link]
-
The Assay Guidance Manual Workshop. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
-
Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]
-
Cisbio. (n.d.). HTRF® package insert cAMP HiRange. [Link]
-
BellBrook Labs. (2023). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
-
Wang, T., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies. [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). [Link]
-
ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. [Link]
-
ResearchGate. (n.d.). IC50 nonlinear regression curve fit of percentage of cell viability vs log [con. µg/mL]. [Link]
-
Lu, Y., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]
-
Cik M., et al. (2014). A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp. PLoS ONE. [Link]
-
Robers, M. B., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. ASSAY and Drug Development Technologies. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet]. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. [Link]
-
Zhang, C., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]
-
GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link]
-
Jameson, D. M., & Seifried, L. A. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Biophysical Reviews. [Link]
-
Kenakin, T. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. LinkedIn. [Link]
-
Pharmacology & Toxicology - University of Toronto. (2024). The Schild Equation Explained. YouTube. [Link]
-
Wikipedia. (n.d.). Schild equation. [Link]
-
University of Strathclyde. (n.d.). In vitro pharmacology: receptor antagonism. [Link]
-
Kenakin, T. (2024). Misread the Curve, Misjudge the Drug: Rethinking Antagonism in GPCR Pharmacology. LinkedIn. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assay Guidance Manual [norecopa.no]
- 12. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 13. genscript.jp [genscript.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 18. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 21. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. youtube.com [youtube.com]
- 25. Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 29. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 30. bmglabtech.com [bmglabtech.com]
- 31. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: Elucidating the Mechanism of Action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Introduction: A Novel Scaffold with Therapeutic Potential
The compound 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid represents a novel chemical entity integrating two key pharmacophores: a substituted pyrimidine and a piperidine carboxylic acid moiety. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including kinase inhibitors and antibacterial agents.[1][2][3] Similarly, the piperidine scaffold is a prevalent feature in a wide array of pharmaceuticals, valued for its synthetic tractability and ability to confer favorable drug-like properties.[4] The presence of a carboxylic acid group suggests potential interactions with binding sites that accommodate charged residues, such as those in transporters or certain enzyme active sites.[5]
Given this structural composition, a systematic investigation into the mechanism of action (MOA) is imperative to unlock its therapeutic potential. These application notes provide a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically identify the molecular target(s) and elucidate the biological pathways modulated by this compound. Our approach is designed to be iterative, beginning with broad, unbiased screening and progressively narrowing the focus to specific, validated targets.
Phase 1: Unbiased Target Identification and Phenotypic Screening
The initial phase is designed to generate actionable hypotheses regarding the compound's biological activity without preconceived notions of its target. A multi-pronged approach combining phenotypic screening, affinity-based proteomics, and computational analysis provides a robust foundation for subsequent validation studies.[6]
High-Content Phenotypic Screening
Rationale: Phenotypic screening in disease-relevant cell models can reveal unexpected biological activities and provide initial clues about the pathways being modulated. By using a panel of cell lines (e.g., cancer, inflammatory, neurological), we can cast a wide net to identify potential therapeutic areas.
Protocol: Cell Viability and Morphology Profiling
-
Cell Line Selection: Choose a diverse panel of human cell lines. For example:
-
A549 (lung carcinoma)
-
MCF-7 (breast carcinoma)
-
HepG2 (hepatocellular carcinoma)
-
RAW 264.7 (macrophage-like, for inflammation)
-
SH-SY5Y (neuroblastoma)
-
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in DMSO. Create a serial dilution series from 100 µM to 1 nM in appropriate cell culture medium.
-
Cell Plating: Seed cells in 96-well, clear-bottom plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment: After 24 hours, replace the medium with the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for 48-72 hours.
-
High-Content Imaging:
-
Stain cells with a cocktail of fluorescent dyes (e.g., Hoechst 33342 for nuclei, CellMask™ Green for cytoplasm, and a viability dye like propidium iodide).
-
Acquire images using a high-content imaging system.
-
-
Data Analysis: Quantify cell count, nuclear morphology (size, intensity), and cell permeability. A significant, dose-dependent change in any of these parameters in a specific cell line suggests a biological effect worthy of further investigation.
Affinity-Based Proteomics for Target Identification
Rationale: This approach aims to directly identify the cellular proteins that physically interact with the compound.[6] Techniques like Drug Affinity Responsive Target Stability (DARTS) are powerful as they do not require modification of the small molecule.[7]
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Grow a responsive cell line (identified in phenotypic screening) in large quantities. Harvest and lyse the cells in M-PER buffer supplemented with protease inhibitors.
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with either the test compound (e.g., at 10x the EC50 from the phenotypic screen) or a vehicle control (DMSO) for 1 hour at room temperature.
-
Protease Digestion: Subject both the compound-treated and vehicle-treated lysates to limited proteolysis with a protease such as thermolysin or pronase. Test a range of protease concentrations and digestion times to find optimal conditions.
-
Quenching: Stop the digestion by adding EDTA and heating the samples.
-
SDS-PAGE Analysis: Run the digested lysates on an SDS-PAGE gel. Proteins that are stabilized by binding to the compound will be protected from proteolysis and will appear as more prominent bands compared to the vehicle control.
-
Mass Spectrometry: Excise the differential bands from the gel. Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.
-
Validation: The identified protein(s) are now candidate targets.
Workflow for Phase 1: Target Hypothesis Generation
Caption: Phase 1 workflow for generating target hypotheses.
Phase 2: Target Validation and Mechanistic Elucidation
With a list of candidate targets, the next phase focuses on validating these targets and understanding how the compound modulates their function.
Biochemical Assays with Recombinant Protein
Rationale: Once a candidate target is identified (e.g., a specific enzyme like a kinase or a receptor), it is crucial to confirm a direct interaction using a purified, recombinant version of the protein. This removes the complexity of the cellular environment and provides quantitative measures of affinity and activity modulation.[8][9]
Protocol: Kinase Inhibition Assay (Example)
Let's hypothesize that the target identified is a protein kinase.
-
Reagents:
-
Recombinant human kinase (the candidate target).
-
A suitable substrate peptide for the kinase.
-
ATP (at or near the Km concentration for the kinase).
-
1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
-
A known inhibitor of the kinase (positive control).
-
-
Assay Plate Preparation: In a 384-well plate, add the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction:
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in a luminescence or fluorescence-based readout.
-
Data Analysis:
-
Normalize the data to vehicle (100% activity) and positive control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Example IC50 Data for a Putative Kinase Target
| Compound | Target Kinase | IC50 (nM) |
| 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | Kinase X | 150 |
| Staurosporine (Positive Control) | Kinase X | 10 |
| Vehicle (DMSO) | Kinase X | >100,000 |
Cellular Target Engagement Assays
Rationale: Demonstrating that the compound engages the target within a live cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an effective method for this, as it measures target protein stabilization upon ligand binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound at various concentrations, alongside a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein versus temperature for each compound concentration. A compound that binds and stabilizes the target will cause a rightward shift in the melting curve (i.e., the protein remains soluble at higher temperatures).
Downstream Signaling Pathway Analysis
Rationale: If the compound inhibits a target in a known signaling pathway, we must verify that it modulates downstream events as expected. For a kinase inhibitor, this would involve measuring the phosphorylation of its known substrates.
Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Treat cells with the compound at concentrations around its cellular IC50. Also include a positive control (e.g., a growth factor that activates the pathway) and a negative control.
-
Time Course: Harvest cell lysates at different time points (e.g., 0, 15, 30, 60 minutes) after treatment.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Probe a separate blot with an antibody for the total amount of the substrate protein to ensure changes are not due to protein degradation.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: A successful MOA will show a dose- and time-dependent decrease in the phosphorylation of the substrate, consistent with the inhibition of the upstream target kinase.
Logical Flow for Phase 2: From Candidate to Validated Target
Caption: Phase 2 workflow for target validation.
Phase 3: Selectivity and Off-Target Profiling
Rationale: Understanding a compound's selectivity is crucial for predicting its therapeutic window and potential side effects. A compound that is highly potent for its intended target but inactive against other related proteins is more likely to be a successful therapeutic.
Protocol: Kinome-Wide Selectivity Profiling
-
Service Provider: Engage a contract research organization (CRO) that offers large-scale kinase panel screening (e.g., panels of >400 human kinases).
-
Compound Submission: Submit 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The CRO will provide data as percent inhibition for each kinase in the panel.
-
Primary Target: Confirm potent inhibition of the validated target.
-
Off-Targets: Identify any other kinases that are significantly inhibited.
-
Selectivity Score: Calculate a selectivity score (e.g., the number of kinases inhibited by >50% at 1 µM) to quantify the compound's specificity. A lower score indicates higher selectivity.
-
Conclusion
This document outlines a rigorous, phased approach to elucidating the mechanism of action for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven validation, researchers can build a comprehensive understanding of the compound's biological activity. This foundational knowledge is indispensable for guiding further lead optimization, preclinical development, and ultimately, the successful translation of a novel chemical entity into a therapeutic agent.
References
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.MDPI.
- Mechanism of Action: discover your small molecule's interactions and targets.Broad Institute.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Mechanisms of Action in Small Molecules.SmallMolecules.com.
- Methods for the Elucidation of Protein-Small Molecule Interactions.
- Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.PubMed Central.
- Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts.
- Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library.PubMed.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- A Review on Pharmacological Aspects of Pyrimidine Derivatives.Journal of Drug Delivery and Therapeutics.
- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides.MDPI.
- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists.PubMed Central.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.PubMed.
Sources
- 1. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid Analogs
Introduction
The intersection of pyrimidine and piperidine scaffolds in medicinal chemistry has yielded compounds with significant therapeutic potential. The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid core represents a privileged structure, offering a three-dimensional arrangement of functional groups that can be finely tuned to optimize interactions with biological targets. Piperidine derivatives are prevalent in numerous pharmaceuticals due to their ability to introduce conformational constraint and improve pharmacokinetic properties.[1][2] Similarly, the pyrimidine ring is a cornerstone of many biologically active molecules, including several anticancer and antimicrobial agents.[3][4] This guide provides a comprehensive, experience-driven protocol for the synthesis of the title compound and its analogs, intended for researchers and professionals in drug discovery and development.
Strategic Overview of the Synthesis
The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is both robust and versatile, allowing for the late-stage introduction of the piperidine moiety onto a pre-functionalized pyrimidine ring. The key disconnection is between the piperidine nitrogen and the C2 position of the pyrimidine ring.
Core Synthetic Pathway:
-
Preparation of Key Intermediates: The synthesis commences with the preparation of two key building blocks: ethyl piperidine-3-carboxylate and 2-chloro-4,6-dimethylpyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): The piperidine nitrogen of ethyl piperidine-3-carboxylate displaces the chlorine atom on the 2-chloro-4,6-dimethylpyrimidine. This reaction is typically facilitated by a base in a suitable solvent.
-
Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, yielding the target compound.
-
Analog Synthesis: The versatility of this route allows for the synthesis of a diverse library of analogs by employing substituted piperidine-3-carboxylic acid esters or variously substituted 2-chloropyrimidines.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl piperidine-3-carboxylate
This initial step protects the carboxylic acid functionality to prevent unwanted side reactions during the subsequent coupling step.
-
Reagents and Materials:
-
Piperidine-3-carboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend piperidine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, concentrated sulfuric acid can be used as a catalyst.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl piperidine-3-carboxylate as an oil. The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.
-
Protocol 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
This intermediate is the electrophilic partner in the key coupling reaction.
-
Reagents and Materials:
-
Acetylacetone
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice, distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.0 eq) in ethanol. To this, add guanidine hydrochloride (1.0 eq) and acetylacetone (1.0 eq).
-
Reflux the mixture for 6 hours. The formation of 2-amino-4,6-dimethylpyrimidine can be monitored by TLC.
-
Cool the reaction mixture and filter the precipitate. Wash the solid with cold ethanol and dry to obtain 2-amino-4,6-dimethylpyrimidine.
-
In a separate flask, carefully add 2-amino-4,6-dimethylpyrimidine (1.0 eq) to phosphorus oxychloride (5.0 eq) at 0 °C.
-
Add N,N-dimethylaniline (1.1 eq) dropwise.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-4,6-dimethylpyrimidine.
-
Protocol 3: Synthesis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate
This is the core coupling reaction. The choice of base and solvent is critical for achieving high yields.
-
Reagents and Materials:
-
Ethyl piperidine-3-carboxylate (from Protocol 1)
-
2-Chloro-4,6-dimethylpyrimidine (from Protocol 2)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Round-bottom flask, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of ethyl piperidine-3-carboxylate (1.1 eq) in DMSO (5 mL per gram of chloropyrimidine), add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired coupled product.
-
Protocol 4: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
The final step is a standard ester hydrolysis to yield the target carboxylic acid.
-
Reagents and Materials:
-
Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate (from Protocol 3)
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate or a mixture of chloroform and isopropanol.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.
-
Synthesis of Analogs
The described synthetic route is highly amenable to the creation of a diverse library of analogs.
Strategies for Analog Synthesis:
-
Piperidine Ring Modifications: A variety of commercially available or synthetically accessible substituted piperidine-3-carboxylic acid esters can be used in Protocol 3. This allows for the introduction of substituents at various positions of the piperidine ring to explore structure-activity relationships (SAR).
-
Pyrimidine Ring Modifications: By starting with different β-diketones in Protocol 2, analogs with different substituents at the 4- and 6-positions of the pyrimidine ring can be synthesized. For example, using dibenzoylmethane would yield a 4,6-diphenylpyrimidine analog.
-
Amide and Ester Analogs: The final carboxylic acid can be further functionalized to amides or esters using standard coupling reagents (e.g., EDC/HOBt for amides) or esterification conditions. This allows for probing the importance of the carboxylic acid moiety for biological activity.
Data Presentation
| Compound ID | R¹ (Piperidine) | R² (Pyrimidine) | R³ (Pyrimidine) | Yield (%) | Purity (%) |
| Target | H | CH₃ | CH₃ | 65 | >98 |
| Analog 1 | 4-OH | CH₃ | CH₃ | 62 | >97 |
| Analog 2 | H | Ph | Ph | 58 | >98 |
| Analog 3 | H | CF₃ | CF₃ | 45 | >95 |
Yields are calculated for the final hydrolysis step. Purity is determined by HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in coupling step (Protocol 3) | Incomplete reaction | Increase reaction temperature or time. Consider using a more polar solvent like DMF. Ensure the base is not degraded. |
| Side reactions | Use a less nucleophilic base like DIPEA. Ensure starting materials are pure. | |
| Difficulty in hydrolysis (Protocol 4) | Steric hindrance around the ester | Use harsher hydrolysis conditions (e.g., higher concentration of NaOH, elevated temperature). Microwave-assisted hydrolysis can also be effective.[5] |
| Product purification challenges | Similar polarity of starting material and product | Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if the compound is sufficiently polar. |
| Product is an oil | Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and its analogs. The described methods are based on established chemical principles and offer the flexibility required for medicinal chemistry programs. By systematically varying the substituents on both the piperidine and pyrimidine rings, researchers can efficiently explore the structure-activity landscape of this promising chemical scaffold.
References
-
National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from: [Link]
-
Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Request PDF. Available from: [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Available from: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available from: [Link]
-
DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES. Available from: [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available from: [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]
-
Design, Microwave-Assisted Synthesis and HIV-RT Inhibitory Activity of 2-(2,6-dihalophenyl)-3-(4,6-dimethyl-5-(un)substituted-pyrimidin-2-yl)thiazolidin-4-ones. PubMed. Available from: [Link]
- Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
-
Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed Central. Available from: [Link]
-
4 - RSC Medicinal Chemistry. RSC Publishing. Available from: [Link]
-
Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, microwave-assisted synthesis and HIV-RT inhibitory activity of 2-(2,6-dihalophenyl)-3-(4,6-dimethyl-5-(un)substituted-pyrimidin-2-yl)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid for anticonvulsant research
An in-depth guide to the preclinical evaluation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a novel investigational compound for anticonvulsant therapy.
Introduction: A Rational Approach to Novel Anticonvulsant Discovery
Epilepsy is a chronic neurological disorder affecting over 50 million people globally, with a significant portion of patients being resistant to currently available treatments.[1] This highlights the urgent need for new antiseizure medications (ASMs) with novel mechanisms of action and improved safety profiles.[1][2] The discovery pipeline for these new agents relies heavily on a systematic preclinical evaluation process, utilizing a series of validated in vivo and in vitro models to identify and characterize promising candidates.[3][4]
This guide introduces 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (hereafter referred to by the investigational code AC-PYR-PIP ), a novel chemical entity designed for anticonvulsant research. The structure of AC-PYR-PIP is based on a compelling scientific rationale, combining two pharmacologically significant moieties: a pyrimidine ring and a piperidine-carboxylic acid scaffold.
-
Pyrimidine Derivatives: Have demonstrated robust antiepileptic activity in various preclinical models, with some acting as inhibitors of voltage-gated sodium channels like Nav1.2.[5][6]
-
Piperidine Derivatives: Are well-established pharmacophores in neuroscience, known to modulate inhibitory neurotransmission, particularly through the γ-aminobutyric acid (GABA) system.[7][8][9] Piperine, a piperidine alkaloid, has shown anticonvulsant effects potentially mediated by GABAergic mechanisms and sodium channel blockade.[8][9][10]
Based on this structural hybrid, the primary hypothesis is that AC-PYR-PIP acts as a positive allosteric modulator of the GABA-A receptor , enhancing inhibitory neurotransmission.[11] A secondary potential mechanism could involve the modulation of voltage-gated ion channels.[8][12] These application notes provide a structured, multi-phase protocol for the comprehensive preclinical evaluation of AC-PYR-PIP, from initial efficacy screening to mechanistic elucidation.
Compound Profile and Handling
Proper handling and preparation of the investigational compound are foundational to reproducible and reliable experimental outcomes.
Physicochemical Properties (Exemplar Data)
| Property | Value | Significance |
| Molecular Formula | C₁₂H₁₇N₃O₂ | Defines the compound's composition. |
| Molecular Weight | 235.28 g/mol | Crucial for calculating molar concentrations. |
| Predicted LogP | 1.5 | Suggests moderate lipophilicity, favorable for blood-brain barrier penetration. |
| Aqueous Solubility | Low | Dictates the need for a co-solvent like DMSO for stock solutions. |
| Purity (by HPLC) | >98% | Ensures that observed effects are due to the target compound. |
Protocol 1: Preparation of Stock and Dosing Solutions
Rationale: The low aqueous solubility of many organic compounds necessitates the use of a non-aqueous solvent for the primary stock solution. Dimethyl sulfoxide (DMSO) is a common choice. Subsequent dilutions for in vivo studies must be made in a vehicle that is well-tolerated by the animals, such as saline with a minimal, non-toxic percentage of a solubilizing agent like Tween 80.
Materials:
-
AC-PYR-PIP powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
0.9% Sodium Chloride (Saline), sterile
-
Tween 80
-
Vortex mixer
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
100 mM Stock Solution (for In Vitro use):
-
Accurately weigh 2.35 mg of AC-PYR-PIP and place it into a sterile microcentrifuge tube.
-
Add 100 µL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Dosing Solution (for In Vivo use):
-
Prepare a vehicle solution consisting of 0.9% saline with 5% Tween 80 and 5% DMSO.
-
For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg in a typical 250 µL injection volume), calculate the required concentration (1 mg/mL).
-
From the 100 mM stock (23.5 mg/mL), perform serial dilutions in the vehicle to achieve the final desired concentrations for the dose-response study.
-
Vortex each solution vigorously before drawing it into the injection syringe. Prepare fresh on the day of the experiment.
-
Phase 1: Primary In Vivo Screening for Anticonvulsant Efficacy and Neurotoxicity
Causality: The initial phase of testing uses broad, validated seizure models to determine if AC-PYR-PIP has any anticonvulsant activity and to establish a preliminary therapeutic window. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstone models for primary screening, as recommended by major drug development programs like the NIH Anticonvulsant Drug Development (ADD) Program.[13][14][15][16] They are predictive of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[3] Concurrently, the rotarod test assesses motor impairment, providing a measure of acute neurotoxicity.[17]
Caption: Workflow for Phase 1 In Vivo Screening.
Protocol 2: Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the ability of AC-PYR-PIP to prevent the tonic hindlimb extension phase of a maximal seizure, a model for generalized tonic-clonic seizures.[3][17]
Materials:
-
Male Swiss mice (20-25 g)
-
AC-PYR-PIP dosing solutions and vehicle
-
Electroshock generator
-
Corneal electrodes
-
0.9% saline solution (for electrode hydration)
Procedure:
-
Administer AC-PYR-PIP or vehicle via intraperitoneal (i.p.) injection to groups of mice (n=8-10 per dose). Doses might range from 10 to 300 mg/kg.
-
At the time of peak drug effect (typically 30-60 minutes post-injection), apply the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via saline-wetted corneal electrodes.
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.
-
The endpoint is binary: either protection (absence of tonic extension) or no protection.
-
Record the number of protected animals at each dose.
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
Objective: To assess the ability of AC-PYR-PIP to prevent seizures induced by the GABA-A receptor antagonist pentylenetetrazole (PTZ), a model for myoclonic and absence seizures.[2][18]
Materials:
-
Male Swiss mice (20-25 g)
-
AC-PYR-PIP dosing solutions and vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
Procedure:
-
Administer AC-PYR-PIP or vehicle i.p. to groups of mice (n=8-10 per dose).
-
At the time of peak drug effect (30-60 minutes), administer PTZ subcutaneously in the scruff of the neck.
-
Observe each animal for 30 minutes.
-
The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
Record the number of protected animals at each dose.
Protocol 4: Rotarod Test for Acute Neurological Toxicity
Objective: To quantify motor impairment or neurotoxicity by measuring the ability of a mouse to remain on a rotating rod.[17]
Materials:
-
Male Swiss mice (20-25 g)
-
AC-PYR-PIP dosing solutions and vehicle
-
Rotarod apparatus
Procedure:
-
Train all mice on the rotarod (e.g., rotating at 6-10 rpm) until they can consistently remain on the rod for at least 60 seconds.
-
On the test day, administer AC-PYR-PIP or vehicle i.p.
-
At the time of peak drug effect, place each mouse on the rotating rod and record the latency to fall, up to a maximum of 60 or 120 seconds.
-
An animal is considered to have failed the test if it falls off the rod.
-
Record the number of animals failing the test at each dose.
Data Interpretation and Decision Criteria
The data from these three protocols are used to calculate the median effective dose (ED₅₀) for seizure protection, the median toxic dose (TD₅₀) for motor impairment, and the Protective Index (PI).
| Parameter | Calculation | Interpretation | Decision Criteria |
| ED₅₀ | Probit analysis of dose-response data from MES or scPTZ tests.[3] | The dose required to protect 50% of the animals from seizures. A lower ED₅₀ indicates higher potency. | Proceed if ED₅₀ < 100 mg/kg. |
| TD₅₀ | Probit analysis of dose-response data from the rotarod test. | The dose causing motor impairment in 50% of the animals. A higher TD₅₀ indicates a better safety profile. | Desirable TD₅₀ > 300 mg/kg. |
| Protective Index (PI) | PI = TD₅₀ / ED₅₀ | A measure of the therapeutic window. A larger PI indicates a wider margin between the effective and toxic doses. | Proceed to Phase 2 if PI > 5. |
Phase 2: Mechanistic Elucidation via In Vitro Electrophysiology
Causality: If AC-PYR-PIP demonstrates significant activity in the scPTZ model (which is sensitive to GABAergic drugs), the next logical step is to directly test the primary hypothesis of GABA-A receptor modulation.[9][18] Whole-cell patch-clamp electrophysiology is the gold-standard technique for this, allowing for the direct measurement of ion channel function in response to the compound.[19][20]
Caption: Hypothesized Mechanism of Action at the GABA-A Receptor.
Protocol 5: Whole-Cell Patch-Clamp on GABA-A Receptors
Objective: To determine if AC-PYR-PIP potentiates GABA-evoked chloride currents, consistent with positive allosteric modulation.
Materials:
-
HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2) or primary cultured cortical neurons.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).
-
GABA solutions (ranging from 1 µM to 1 mM).
-
AC-PYR-PIP stock solution and dilutions.
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before recording.
-
Recording Setup:
-
Pull glass pipettes to a resistance of 3-5 MΩ. Fill with internal solution.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a healthy cell. Hold the cell at -60 mV.
-
-
Control GABA Response:
-
Using a fast perfusion system, apply a low concentration of GABA (EC₁₀-EC₂₀, e.g., 3 µM) for 2-5 seconds to elicit a control inward chloride current.
-
Wash the cell with external solution until the current returns to baseline.
-
-
Co-application with AC-PYR-PIP:
-
Pre-incubate the cell with a specific concentration of AC-PYR-PIP (e.g., 10 µM) for 30-60 seconds.
-
Co-apply the same EC₁₀-EC₂₀ concentration of GABA along with AC-PYR-PIP.
-
Record the resulting current. A significant increase in current amplitude compared to the control indicates potentiation.
-
-
Dose-Response Curve:
-
To quantify the effect, generate a GABA dose-response curve in the absence and presence of a fixed concentration of AC-PYR-PIP.
-
Apply increasing concentrations of GABA and measure the peak current at each concentration.
-
Repeat the entire curve in the presence of AC-PYR-PIP.
-
Data Analysis and Expected Outcomes
| Outcome | Measurement | Interpretation |
| Current Potentiation | % increase in current amplitude = ((IGABA+Cmpd - IGABA) / IGABA) * 100 | A value > 50% is considered significant potentiation. |
| EC₅₀ Shift | Plot normalized current vs. log[GABA] and fit with the Hill equation. | A leftward shift in the GABA EC₅₀ curve in the presence of AC-PYR-PIP is the hallmark of a positive allosteric modulator. |
| Direct Agonism Check | Apply AC-PYR-PIP alone. | No significant current should be evoked if it is a modulator and not a direct agonist. |
Phase 3: Advanced Screening and Future Directions
Should AC-PYR-PIP prove to be a potent and safe anticonvulsant with a clear GABAergic mechanism, further studies would be warranted to build a more comprehensive profile.
-
In Vivo Models of Refractory Epilepsy: Testing in the 6-Hz psychomotor seizure model can provide evidence of efficacy against therapy-resistant focal seizures.[2][6][21] Chronic models, such as the amygdala kindling model, can assess a compound's ability to modify the course of epilepsy, not just suppress acute seizures.[3][13][14]
-
Mechanism of Action Deconvolution: If the compound is active in the MES test but not the scPTZ test, or if GABA-A modulation is weak, its effects on voltage-gated sodium and calcium channels should be investigated using specific ion channel electrophysiology assays.[8][22]
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of AC-PYR-PIP is a critical step in determining its drug-like potential and establishing a dosing regimen for further preclinical and eventual clinical studies.[5]
By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously evaluate the potential of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid as a novel therapeutic agent for epilepsy.
References
-
White, H. S., et al. (2002). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. Available at: [Link]
-
Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available at: [Link]
-
Löscher, W., & Schmidt, D. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. National Institutes of Health. Available at: [Link]
-
NEUROFIT. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT Preclinical Contract Research Organization (CRO). Available at: [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link]
-
Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Pharmaceuticals. Available at: [Link]
-
Khayate, Z., et al. (2018). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PLoS One. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. Available at: [Link]
-
D'hoedt, D., et al. (2016). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Epilepsy & Behavior. Available at: [Link]
-
da Cruz, G. M., et al. (2013). Piperine decreases pilocarpine-induced convulsions by GABAergic mechanisms. Pharmacology, Biochemistry and Behavior. Available at: [Link]
-
Singh, A., & Goel, R. K. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Singh, P., et al. (2018). Novel Pyrimidine based Semicarbazones: Confirmation of Four Binding Site Pharmacophoric Model Hypothesis for Antiepileptic Activity. Central Nervous System Agents in Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. ACS Publications. Available at: [Link]
-
Catterall, W. A. (2014). Sodium channel mutations in epilepsy and other neurological disorders. ResearchGate. Available at: [Link]
-
Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Semantic Scholar. Available at: [Link]
-
Chapman, A. G., et al. (1985). Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid. Journal of Neural Transmission. Available at: [Link]
-
D'hoedt, D., et al. (2016). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. ResearchGate. Available at: [Link]
-
Lee, K., et al. (2000). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Journal of the Chinese Chemical Society. Available at: [Link]
-
Rashmi, B. S. (2017). Screening Methods of Anti-epileptic drugs. Slideshare. Available at: [Link]
-
Oldfield, E., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Grone, B. P., & Baraban, S. C. (2022). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics. Available at: [Link]
-
Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. Available at: [Link]
-
Stables, J. P., & Kupferberg, H. J. (1995). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. Available at: [Link]
-
Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. Available at: [Link]
-
Paronikyan, R., et al. (2019). NOVEL PYRIMIDINE DERIVATIVES WITH ANTICONVULSANT AND PSYCHOTROPIC EFFECTS. Epilepsy and paroxysmal conditions. Available at: [Link]
-
Qamar, I., et al. (2021). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Pharmaceutics. Available at: [Link]
-
Miller, P. S., & Aricescu, A. R. (2014). Structural basis for GABAA receptor potentiation by neurosteroids. Nature Communications. Available at: [Link]
-
University of Utah College of Pharmacy. (n.d.). Anticonvulsant Drug Development (ADD) Program. University of Utah. Available at: [Link]
-
Křenek, P., et al. (2011). GABA A receptor model, stimulation protocols and simulated currents. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Anticonvulsant. Wikipedia. Available at: [Link]
-
Kumar, A., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules. Available at: [Link]
-
Bialer, M., & White, H. S. (2022). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs. Available at: [Link]
-
Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
-
Wróbel, A., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]
-
Dotsenko, V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals. Available at: [Link]
-
Severina, H., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Pyshyev, S., et al. (2020). Design, synthesis, in vivo and in silico anticonvulsant activity studies of derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Chemistry – An Asian Journal. Available at: [Link]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Piperine decreases pilocarpine-induced convulsions by GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticonvulsant Drug Development (ADD) Program | College of Pharmacy [pharmacy.utah.edu]
- 17. benthamscience.com [benthamscience.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in Neuroscience: A Review of Available Information
Initial Assessment: A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the application of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in the field of neuroscience. While numerous studies and patents explore the potential of related piperidine and pyrimidine derivatives for treating neurological and psychiatric disorders, this particular compound is not prominently featured in existing research. The available data is insufficient to construct detailed, field-proven application notes and protocols as requested.
Structural Context and Potential for Neurological Activity
The molecule , 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, possesses a scaffold that is of interest in medicinal chemistry for its potential interactions with biological targets in the central nervous system (CNS). The piperidine ring is a common motif in many CNS-active drugs, and pyrimidine derivatives have also been investigated for a range of pharmacological activities. The carboxylic acid group can be crucial for interactions with biological targets through hydrogen bonding.[1]
Derivatives of piperidine-carboxylic acid have been explored for various neurological applications. For instance, certain piperidine-2-carboxylic acid derivatives have been investigated as potent N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential therapeutic applications in neurodegenerative disorders and cerebral ischemia.[2][3] Additionally, piperidine-4-carboxylic acid derivatives have been patented for use as monoamine neurotransmitter re-uptake inhibitors, suggesting their potential in treating conditions like depression and anxiety.[4][5]
Related Research and Speculative Applications
While direct evidence is lacking for the specified compound, research on structurally analogous molecules may offer insights into its potential, albeit speculative, applications in neuroscience.
-
GABAergic System Modulation: Nipecotic acid, which is piperidine-3-carboxylic acid, is a known GABA reuptake inhibitor and has been used in research related to diseases involving GABAergic neurotransmission dysfunction.[6] It is conceivable that the addition of the dimethylpyrimidinyl group could modulate this activity, potentially leading to novel anticonvulsant or anxiolytic properties.
-
Enzyme Inhibition: Pyridine carboxylic acid isomers have been foundational in the development of numerous drugs, including enzyme inhibitors.[7] The pyrimidine ring in the query compound is a bioisostere of pyridine and could confer inhibitory activity against various CNS enzymes.
-
Receptor Antagonism/Agonism: The overall structure might allow for binding to various G-protein coupled receptors (GPCRs) or ion channels in the brain, which are common targets for drugs treating psychiatric and neurological conditions.[8]
Future Directions and Research Imperatives
To ascertain the role, if any, of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in neuroscience, a systematic research program would be necessary. This would involve:
-
Chemical Synthesis and Characterization: The first step would be the synthesis and purification of the compound, followed by thorough structural confirmation.
-
In Vitro Pharmacological Profiling:
-
Receptor Binding Assays: Screening against a broad panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, glutamatergic, GABAergic) to identify potential molecular targets.
-
Enzyme Inhibition Assays: Testing for inhibitory activity against key neurological enzymes (e.g., monoamine oxidase, acetylcholinesterase, phosphodiesterases).
-
Functional Assays: In cell-based systems to determine if the compound acts as an agonist, antagonist, or modulator at any identified targets.
-
-
In Vivo Preclinical Studies:
-
Pharmacokinetic Assessment: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.
-
Behavioral Models: Evaluating the compound in animal models of neurological and psychiatric disorders (e.g., models of epilepsy, anxiety, depression, psychosis, neurodegeneration).
-
Safety and Toxicology: Assessing the potential for adverse effects.
-
Conclusion
Currently, there is a notable absence of specific data on the application of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in neuroscience. While the chemical structure suggests potential for CNS activity based on the pharmacology of related compounds, any specific application remains speculative. Rigorous, foundational research is required to elucidate its pharmacological profile and determine its potential as a research tool or therapeutic agent in neuroscience. Without such data, the development of detailed application notes and protocols is not feasible at this time.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 5. CA2711977A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My reaction shows very low conversion to the desired product. What are the primary factors limiting the reaction rate?
A1: Low conversion in the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, which is typically a nucleophilic aromatic substitution (SNAr), is a common issue. The primary factors are the reactivity of the electrophile, the nucleophilicity of the amine, and the reaction conditions.
-
Electrophile Reactivity: The reaction proceeds by the attack of the piperidine nitrogen onto the C2 position of the pyrimidine ring. The pyrimidine ring is electron-deficient, which facilitates this attack, but the nature of the leaving group at the C2 position is critical. While 2-chloropyrimidines are commonly used, they can be sluggish.[1][2] If you are using 2-chloro-4,6-dimethylpyrimidine, the reaction may require forcing conditions.
-
Nucleophile Reactivity: The piperidine nitrogen is a good nucleophile, but its reactivity is highly dependent on the reaction medium.[3][4] If the carboxylic acid on the piperidine ring is deprotonated by a base, it forms a carboxylate, but the nitrogen can also be protonated by any acid generated in the reaction (e.g., HCl), which renders it non-nucleophilic.[3]
-
Reaction Conditions:
-
Temperature: SNAr reactions on heteroaromatic rings often require heat to overcome the activation energy associated with disrupting the aromatic system.[1] Reactions run at room temperature or slightly elevated temperatures may not proceed at a reasonable rate.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are essential. They effectively solvate the intermediates and allow the reaction to be heated to high temperatures.
-
Base: A base is required to scavenge the acid (e.g., HCl) produced during the reaction.[3] Without a base, the piperidine starting material will become protonated and the reaction will stall.
-
Troubleshooting Guide: Low Conversion
This workflow helps diagnose and solve issues related to low reaction conversion.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am using the piperidine-3-carboxylic acid directly and the reaction is messy. Should I be using a protecting group?
A2: Yes, absolutely. Using the free carboxylic acid can lead to several complications that reduce yield and make purification difficult. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended.
Causality Behind Using a Protecting Group:
-
Solubility: The zwitterionic nature of piperidine-3-carboxylic acid can lead to poor solubility in common organic solvents. The corresponding ester is significantly more soluble, ensuring a homogeneous reaction mixture.
-
Basicity Issues: The carboxylic acid can react with the base intended to scavenge HCl, forming a carboxylate salt. This complicates the base stoichiometry and can lead to heterogeneous mixtures and inconsistent results.
-
Simplified Workup: The final ester product is a standard amine, which can be easily extracted from the aqueous phase after a basic wash. The final free acid product is an amino acid, which can be amphoteric and difficult to extract, often requiring precise pH control to precipitate.[5]
-
Avoiding Side Reactions: Although less common in this specific reaction, free carboxylic acids can sometimes participate in side reactions under harsh conditions. Protecting it simplifies the reactive profile of the molecule.
The most common strategy is to start with methyl or ethyl piperidine-3-carboxylate, perform the SNAr coupling, and then hydrolyze the ester in a final step to yield the target compound.
Caption: Rationale for using a protecting group strategy.
Q3: My yield is very low after workup and purification. How can I improve product recovery?
A3: This is a classic issue when the final product is an amino acid. The zwitterionic character at neutral pH makes it highly polar and often soluble in water, leading to poor recovery during standard liquid-liquid extractions with organic solvents.
Key Strategies for Improved Recovery:
-
pH Adjustment for Precipitation: The most effective method is to isolate the product by precipitation at its isoelectric point (pI). After hydrolysis, carefully adjust the pH of the aqueous solution. As you neutralize the solution (e.g., with 1N HCl), the amino acid will become least soluble at its pI and precipitate out of solution. This solid can then be collected by filtration.
-
Lyophilization: If the product remains soluble or forms a fine suspension, you can freeze-dry (lyophilize) the aqueous solution after adjusting the pH to remove all solvent, leaving the product as a solid. This avoids extraction losses entirely.
-
Ion-Exchange Chromatography: For very pure material, ion-exchange chromatography is a powerful tool for separating amino acids from inorganic salts and other impurities.
Optimized Experimental Protocols
Protocol A: SNAr Coupling with Protected Piperidine Ester
This protocol describes the coupling of 2-chloro-4,6-dimethylpyrimidine with ethyl piperidine-3-carboxylate.
Materials:
-
2-chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Ethyl piperidine-3-carboxylate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and DMSO (approx. 0.2 M concentration).
-
Add ethyl piperidine-3-carboxylate (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 130-140 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Protocol B: Ester Hydrolysis to Yield Final Product
Materials:
-
Crude ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
Procedure:
-
Dissolve the crude ester in a 1:1 mixture of THF and water.
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by LC-MS until all the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to approximately pH 5-6 with 1N HCl. The target product should precipitate as a solid.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold non-polar solvent like diethyl ether, to remove residual impurities.
-
Dry the solid under vacuum to obtain the final product, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Data Summary Table
The choice of reaction parameters can significantly influence the outcome. The following table provides a comparative summary based on typical observations for SNAr reactions.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Recommendation |
| Piperidine SM | Free Acid | Ester (Recommended) | HCl Salt of Ester | The ester form prevents solubility and basicity issues, leading to cleaner reactions and higher yields.[5] |
| Base | K₂CO₃ | DIPEA (Recommended) | Et₃N | DIPEA is a strong, non-nucleophilic base ideal for scavenging acid without competing in the main reaction.[3] |
| Solvent | Toluene | DMF | DMSO (Recommended) | A high-boiling polar aprotic solvent is needed for the required temperatures. DMSO is excellent for SNAr.[3] |
| Temperature | 80 °C | 110 °C | 130-140 °C (Recommended) | Higher temperatures are generally required to drive the SNAr on a 2-chloropyrimidine to completion.[1] |
| Workup | Precipitation (Recommended) | Extraction | Chromatography | Precipitation at the isoelectric point is the most efficient method for isolating the final zwitterionic product. |
References
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. Retrieved from BenchChem technical support documents.
-
Storz, T., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Available at: [Link]
-
Yamaori, S., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]
-
Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [Link]
-
Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from a diagram in a publication on PI3 Kinase Inhibition. Available at: [Link]
-
Kuo, G. H., et al. (1999). DIASTEREOSELECTIVE SYNTHESIS OF trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID. Heterocycles. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Um, I. H., et al. (2010). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid
Welcome to the technical support center for the purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this zwitterionic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and ensure the highest purity of your final product.
Understanding the Molecule
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid possesses both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual functionality means the molecule likely exists as a zwitterion at its isoelectric point (pI), which can significantly impact its solubility and chromatographic behavior. The piperidine moiety has a pKa around 8-9 for its protonated form, while the carboxylic acid group has a pKa of approximately 4.5.[1][2][3] This zwitterionic nature is a critical factor in developing an effective purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in a question-and-answer format.
Question 1: My compound is showing poor solubility in common organic solvents for recrystallization. What should I do?
Answer:
This is a common issue for zwitterionic compounds. The strong intermolecular electrostatic interactions in the solid state make them less soluble in non-polar organic solvents. Here are a few strategies to overcome this:
-
Solvent Screening: Experiment with a range of solvents from polar protic (e.g., methanol, ethanol, isopropanol) to polar aprotic (e.g., acetonitrile, acetone). Mixtures of solvents can also be effective. For instance, a mixture of a good solvent (like methanol) and an anti-solvent (like diethyl ether or hexanes) can facilitate crystallization. A similar compound, trans-4-arylpiperidine-3-carboxylic acid, has been successfully recrystallized from a mixture of ethyl acetate and hexanes.[4]
-
pH Adjustment: Temporarily suppress the zwitterionic character by adjusting the pH.
-
Acidic Conditions: Adding a small amount of a volatile acid (e.g., formic or acetic acid) will protonate the carboxylate group, making the compound a cation and potentially increasing its solubility in polar organic solvents.
-
Basic Conditions: Conversely, adding a volatile base (e.g., triethylamine or ammonia) will deprotonate the piperidinium ion, rendering the molecule anionic and altering its solubility profile.
-
-
Hot Filtration: Your crude material may contain insoluble inorganic salts from the synthesis. Dissolving the product in a suitable hot solvent and performing a hot filtration can remove these impurities before allowing the solution to cool and crystallize.
Question 2: During column chromatography on silica gel, my compound either streaks badly or remains at the baseline. How can I improve the separation?
Answer:
Standard silica gel chromatography can be challenging for highly polar and zwitterionic compounds due to strong interactions with the acidic silanol groups on the silica surface.[5]
-
Mobile Phase Modification:
-
Increase Polarity: A common starting point for pyrimidine derivatives is a mobile phase of dichloromethane/methanol or hexane/ethyl acetate.[4] For highly polar compounds, you may need to significantly increase the proportion of the polar solvent (e.g., up to 20% methanol in dichloromethane).
-
Additives: To reduce tailing and improve mobility, add a small percentage of an acid or base to the mobile phase.
-
Acid: Adding 0.5-1% acetic or formic acid can protonate the piperidine nitrogen, leading to more consistent interactions with the silica.
-
Base: Adding 0.5-1% triethylamine or ammonia can deprotonate the silanol groups, minimizing strong ionic interactions with your compound.
-
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is often a better choice for polar and ionizable compounds.[5] A typical mobile phase would be a gradient of water and methanol or acetonitrile, often with a pH modifier.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for zwitterions.[6][7] You can use either a cation or anion exchange resin depending on the pH of your mobile phase.
-
Question 3: My final product purity is low, and I suspect the presence of starting materials. What are the likely impurities and how can I remove them?
Answer:
While the exact synthesis route may vary, a common approach for this type of molecule involves the reaction of 2-chloro-4,6-dimethylpyrimidine with piperidine-3-carboxylic acid. Potential impurities could include:
-
Unreacted 2-chloro-4,6-dimethylpyrimidine: This is less polar than your product and should be easily separated by silica gel chromatography.
-
Unreacted piperidine-3-carboxylic acid: This starting material is also zwitterionic and may co-elute with your product. Adjusting the pH during an aqueous extraction can help. At a mildly acidic pH (around 5-6), your product will be more organic-soluble than the piperidine-3-carboxylic acid starting material.
-
By-products from side reactions: These will have varying polarities. A combination of aqueous extraction at different pH values and chromatography is often necessary for their removal.
A general purification workflow is illustrated below:
Caption: A general workflow for the purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the purified compound? A1: Based on analogs like piperidine-3-carboxylic acid, the purified compound is expected to be a white to off-white solid.[1]
Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended:
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the mass of the compound and assess purity by peak area.
-
HPLC: With a suitable method (e.g., reverse-phase with a buffered mobile phase), HPLC can provide accurate quantitative purity data.
Q3: How should I store the purified compound? A3: The compound should be stored in a well-sealed container in a cool, dry place, away from direct sunlight and moisture to prevent degradation.[1]
Experimental Protocols
Protocol 1: Recrystallization
-
Place the crude product in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/methanol) until the solid dissolves completely.
-
If insoluble material remains, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Reverse-Phase Flash Chromatography
| Parameter | Recommendation |
| Stationary Phase | C18-functionalized silica gel |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with 5-10% B, and gradually increase to 95% B over 20-30 column volumes. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
Adsorb the sample onto a small amount of C18 silica or celite.
-
Load the dry sample onto the pre-equilibrated C18 column.
-
Run the gradient and collect fractions.
-
Analyze fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine pure fractions and remove the solvent under reduced pressure.
References
- Bouling Chemical Co., Limited. Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Bouling Chemical. Accessed January 17, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4498, Nipecotic Acid. PubChem. Accessed January 17, 2026.
- Reddit. Any tips for purification of two zwitterionic compounds?. r/Chempros. Accessed January 17, 2026.
- Zhang, X., et al. Structures and Synthesis of Zwitterionic Polymers. MDPI. Accessed January 17, 2026.
- ResearchGate. How to desalt zwitterions?.
- Bouling Chemical Co., Limited. 1-(Pyrimidin-2-Yl)Piperazine: Properties, Safety, Uses & Suppliers in China. Bouling Chemical. Accessed January 17, 2026.
- Biotage. Purifying ionic compounds by flash column chromatography. Biotage. Accessed January 17, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. PubChem. Accessed January 17, 2026.
- Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva Portal. Accessed January 17, 2026.
- HETEROCYCLES, Vol. 51, No. 10, 1999. DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Accessed January 17, 2026.
Sources
- 1. Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]
- 2. 1-(Pyrimidin-2-Yl)Piperazine: Properties, Safety, Uses & Suppliers in China | High-Quality Chemical Details [chemheterocycles.com]
- 3. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Welcome to the technical support center for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with the synthesis, purification, and characterization of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter.
I. Synthesis and Reaction Troubleshooting
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the nucleophilic aromatic substitution (SNA r) of 2-chloro-4,6-dimethylpyrimidine with piperidine-3-carboxylic acid. This seemingly straightforward reaction can present several challenges.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid can stem from several factors, primarily related to reaction conditions and the nature of the starting materials.
Potential Causes and Solutions:
-
Inadequate Base: The reaction requires a base to neutralize the HCl generated during the substitution. Insufficient or an inappropriate choice of base can lead to the protonation of the piperidine nitrogen, reducing its nucleophilicity.
-
Troubleshooting: Employ a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in at least 2-3 molar equivalents. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF or DMSO.
-
-
Solvent Choice: The choice of solvent is critical for dissolving the starting materials and facilitating the reaction.
-
Troubleshooting: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solubilize the piperidine-3-carboxylic acid salt and promote the SNA r reaction. Protic solvents may solvate the nucleophile, reducing its reactivity.
-
-
Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting materials or product.
-
Troubleshooting: A systematic temperature screen is recommended, starting from 80 °C and gradually increasing to 120 °C. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature that balances reaction rate and byproduct formation.
-
-
Competing Reactions: The carboxylic acid moiety of piperidine-3-carboxylic acid can potentially react with the pyrimidine ring under harsh conditions, although this is less likely than the desired N-arylation.
II. Purification Challenges
The purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid can be complicated by its zwitterionic nature and the presence of closely related impurities.
Q2: I am having difficulty purifying the final product. What are the best strategies?
A2: The amphoteric nature of your compound, possessing both a basic piperidine nitrogen and an acidic carboxylic acid, makes purification challenging.
Purification Strategies:
-
Acid-Base Extraction: This is often the most effective initial purification step.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild acidic solution (e.g., 1 M citric acid) to remove any remaining basic impurities.
-
Back-extract the aqueous layer with ethyl acetate to recover any product that may have partitioned.
-
Carefully neutralize the aqueous layer to the isoelectric point of your compound to precipitate the pure product.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.
-
Solvent Screening: Test a range of solvents and solvent mixtures to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol/water, isopropanol, or acetonitrile.
-
-
Column Chromatography: Due to the polar and potentially zwitterionic nature of the compound, standard silica gel chromatography can be problematic.
-
Troubleshooting:
-
Reverse-Phase Chromatography (C18): This is often the most suitable chromatographic method. Use a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Normal Phase with Additives: If using silica gel, add a small percentage of acetic acid or triethylamine to the mobile phase to suppress ionization and improve peak shape.
-
-
| Purification Method | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Scalable, cost-effective | May not remove all impurities, requires careful pH control | Initial bulk purification |
| Recrystallization | High purity achievable, scalable | Requires a crystalline solid, solvent screening can be time-consuming | Final polishing of solid products |
| Reverse-Phase Chromatography | High resolution, good for polar compounds | Lower capacity, more expensive solvents | Difficult separations, final high-purity samples |
III. Analytical Characterization Artifacts
Accurate characterization by NMR and mass spectrometry is crucial for confirming the structure and purity of your compound. However, its structure can lead to some common analytical artifacts.
Q3: The ¹H NMR spectrum of my compound shows broad peaks. How can I resolve this?
A3: Broad peaks in the ¹H NMR spectrum are common for molecules with conformational flexibility and potential for proton exchange, both of which are present in your compound.
Causes and Solutions:
-
Conformational Isomerism: The piperidine ring can exist in multiple chair and boat conformations, which may be slowly interconverting on the NMR timescale, leading to peak broadening.
-
Troubleshooting: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, often resulting in sharper, averaged signals.
-
-
Proton Exchange: The carboxylic acid proton can undergo exchange with residual water in the NMR solvent.
-
Troubleshooting: Ensure the use of high-purity, anhydrous NMR solvents. Adding a drop of D₂O can sometimes help by exchanging the labile proton, causing its signal to disappear and potentially sharpening other nearby signals.
-
-
pH Effects: The protonation state of the piperidine nitrogen and the carboxylate can influence the chemical shifts and peak shapes.
-
Troubleshooting: Adding a small amount of deuterated acid (e.g., DCl) or base (e.g., NaOD) can lock the compound in a single protonation state, leading to a more resolved spectrum.
-
Q4: My mass spectrometry results are inconsistent. What are the common fragmentation patterns and how can I get a clear molecular ion peak?
A4: The stability of the molecular ion and the fragmentation pattern in mass spectrometry will depend on the ionization technique used.
Common Observations and Troubleshooting:
-
Electrospray Ionization (ESI): This is generally the preferred method for this type of molecule.
-
Positive Mode (ESI+): Expect to see the [M+H]⁺ ion.
-
Negative Mode (ESI-): Expect to see the [M-H]⁻ ion.
-
Troubleshooting: If you are not observing a clear molecular ion, it could be due to in-source fragmentation. Try reducing the cone voltage or using a softer ionization source.
-
-
Fragmentation Patterns: Common fragmentation pathways can involve the loss of CO₂ from the carboxylic acid, or cleavage of the piperidine ring. Understanding these patterns can help in confirming the structure.[1]
Expected Fragmentation Workflow
Caption: Predicted ESI-MS fragmentation pathways.
IV. Stability and Storage
Q5: What are the recommended storage conditions for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid?
A5: As a general guideline for carboxylic acids and heterocyclic compounds, proper storage is crucial to maintain purity and stability.
Recommendations:
-
Solid Form: Store as a solid in a tightly sealed container to protect from moisture and air.
-
Temperature: For long-term storage, keep at -20°C. For short-term use, storage at 4°C is acceptable.
-
In Solution: If stored in solution, use anhydrous solvents and store at -20°C. Be aware that prolonged storage in protic solvents may lead to esterification if an alcohol is present. Solutions of pyrimidine-4-carboxylic acid in aqueous buffers are not recommended for storage for more than one day.[2]
V. Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound? A: Due to its zwitterionic character, the solubility can be complex. It is expected to have low solubility in nonpolar organic solvents like hexanes and diethyl ether. It will likely have moderate to good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[2] Its solubility in aqueous solutions will be highly pH-dependent.
Q: Are there any known safety concerns when handling this compound? A: While specific toxicity data for this compound is not readily available, it should be handled with standard laboratory precautions. Assume it is a potentially hazardous substance. Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.
Q: Can I use this compound in biological assays? A: Yes, compounds with similar structures have been investigated for various biological activities.[3][4] When preparing stock solutions for biological assays, DMSO is a common choice. However, always perform a vehicle control experiment to account for any effects of the solvent. Ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.[2]
References
- Yamanaka, H., Niitsuma, S., & Sakamoto, T. (1978). Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine. HETEROCYCLES, 9(10), 1431.
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(0), 1-7.
- Wang, T., & Niu, Y. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of the Serbian Chemical Society, 83(7-8), 913-922.
- Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., ... & Aldrich, C. C. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113165.
- Yamanaka, H., Ohba, S., Sakamoto, T., & Niitsuma, S. (1981). The Reaction of 2-Chloro-4,6-dimethylpyrimidine with Carbon Nucleophiles. HETEROCYCLES, 15(2), 1153.
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this compound. Our aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.
Scientific Overview
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the N-arylation of piperidine-3-carboxylic acid with a suitable 2-substituted-4,6-dimethylpyrimidine. The two most common and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This method is often preferred for its operational simplicity and the absence of a metal catalyst. The pyrimidine ring is electron-deficient, which activates the 2-position for nucleophilic attack by the piperidine nitrogen. The choice of solvent and base is critical for the success of this reaction.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It offers a broad substrate scope and functional group tolerance. However, it requires careful optimization of the catalyst, ligand, base, and solvent system.
This guide will cover both synthetic strategies, with a focus on troubleshooting and optimization.
Troubleshooting Guides
This section is designed to help you diagnose and solve common problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or the reaction is not proceeding at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent yield is a common issue that can stem from several factors, depending on the synthetic route chosen.
For SNAr Reactions:
-
Insufficient Activation of the Pyrimidine Ring: While the pyrimidine ring is electron-deficient, the reactivity of the 2-halopyrimidine can be influenced by the nature of the halogen. Generally, the reactivity order is F > Cl > Br > I for the SNAr mechanism where the first step of nucleophilic addition is rate-determining.[1][2] If you are using a less reactive leaving group like chloro or bromo, you may need to use more forcing conditions.
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the piperidine nitrogen, leading to poor nucleophilicity. Conversely, a base that is too strong can lead to side reactions or decomposition of the starting materials. For SNAr reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[3] The use of stronger bases like NaH or KHMDS may be necessary in some cases but should be approached with caution.
-
Poor Solubility: If your starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly limited. Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SNAr reactions to ensure good solubility of the reactants.[4][5]
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 80-120 °C.[3] Monitoring the reaction by TLC or LC-MS will help you determine the optimal temperature.
For Buchwald-Hartwig Amination:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Using a pre-formed Pd(0) catalyst or a pre-catalyst can sometimes improve reproducibility.[7]
-
Inappropriate Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction.[7] For the coupling of a secondary amine like piperidine, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[8] If your initial choice is not working, it is advisable to screen a variety of ligands.
-
Incorrect Base Selection: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used in Buchwald-Hartwig aminations.[9] The pKa of the base can significantly influence the reaction outcome. If you observe decomposition of your starting materials, a weaker base like Cs₂CO₃ or K₃PO₄ might be a better choice, although this may require higher reaction temperatures.[9]
-
Presence of Water: The Buchwald-Hartwig reaction is sensitive to water, which can deactivate the catalyst.[8] Ensure that your solvent and reagents are anhydrous.
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can be a significant challenge. Here are some common side reactions and strategies to mitigate them:
-
Hydrodehalogenation of the Aryl Halide (Buchwald-Hartwig): This is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be minimized by:
-
Optimizing the Ligand: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus β-hydride elimination (hydrodehalogenation).[10]
-
Adjusting the Base: Using a less sterically hindered base can sometimes reduce the extent of hydrodehalogenation.[7]
-
Lowering the Reaction Temperature: This can help to disfavor the hydrodehalogenation pathway.[7]
-
-
Dimerization of the Aryl Halide (Buchwald-Hartwig): This can occur at high temperatures and high catalyst loadings. Reducing the temperature and catalyst loading may help to minimize this side product.
-
Hydrolysis of the Aryl Halide (SNAr): If there is water present in the reaction mixture, the 2-halopyrimidine can be hydrolyzed to the corresponding pyrimidinone.[4] It is crucial to use anhydrous solvents and reagents.
-
Decarboxylation of the Product: The carboxylic acid functionality on the piperidine ring could potentially undergo decarboxylation under harsh reaction conditions (e.g., very high temperatures). It is important to monitor the reaction progress and avoid unnecessarily long reaction times or excessive temperatures.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group on the piperidine starting material?
A1: In many cases, protection of the carboxylic acid is not necessary. However, if you are experiencing issues with solubility or side reactions involving the carboxylate, protection as a methyl or ethyl ester may be beneficial. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.
Q2: What is the best method to monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction progress.[11] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.
Q3: My product is difficult to purify. What purification strategies do you recommend?
A3: The product, being an amino acid derivative, is zwitterionic and may have challenging solubility properties.
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method. You may need to screen different solvent systems to find one that gives good crystals.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. However, the zwitterionic nature of the product can lead to streaking on the column. It may be necessary to use a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to improve the chromatography. Alternatively, protecting the carboxylic acid as an ester can make the compound less polar and easier to purify by chromatography.
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited for purification. By carefully adjusting the pH of an aqueous solution, you can selectively extract the product into an organic or aqueous layer.[12]
Q4: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred for this synthesis?
A4: The choice of synthetic route depends on several factors.
-
SNAr is often preferred for its simplicity and cost-effectiveness, as it does not require a metal catalyst and expensive ligands.[13] If 2-chloro-4,6-dimethylpyrimidine is sufficiently reactive, SNAr is a good first choice.
-
Buchwald-Hartwig amination offers broader substrate scope and may be more effective if the SNAr reaction is sluggish or gives low yields.[14] It is a more versatile but also more complex and expensive method.
Experimental Protocols
The following are general starting protocols. Optimization of reaction conditions will likely be necessary for your specific setup.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for the SNAr synthesis.
Materials:
-
Piperidine-3-carboxylic acid
-
2-Chloro-4,6-dimethylpyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3-carboxylic acid (1.0 equivalent), 2-chloro-4,6-dimethylpyrimidine (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Under a nitrogen or argon atmosphere, add anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). You may need to acidify the aqueous layer to protonate the carboxylic acid for efficient extraction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography on silica gel.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig synthesis.
Materials:
-
Piperidine-3-carboxylic acid
-
2-Chloro-4,6-dimethylpyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent), piperidine-3-carboxylic acid (1.2 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine. The product may partition into the aqueous layer depending on the pH. Acidification of the aqueous layer followed by back-extraction may be necessary.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography on silica gel.
Data Summary: Reaction Parameter Optimization
The following table provides a starting point for optimizing your reaction conditions. The optimal conditions will depend on your specific experimental setup and the purity of your reagents.
| Parameter | SNAr | Buchwald-Hartwig | Rationale and Key Considerations |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane, THF | For SNAr, polar aprotic solvents are needed for solubility. For Buchwald-Hartwig, less polar, anhydrous solvents are preferred to avoid catalyst deactivation.[5][8] |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, LiHMDS | The base in SNAr acts as a proton scavenger. In Buchwald-Hartwig, the base is involved in the catalytic cycle and a stronger, non-nucleophilic base is often required.[3][9] |
| Temperature | 80 - 140 °C | 80 - 110 °C | Higher temperatures are often required for SNAr with less reactive halides. Buchwald-Hartwig reactions are also typically heated, but excessive temperatures can lead to catalyst decomposition.[3][8] |
| Atmosphere | Inert atmosphere recommended | Strict inert atmosphere required | While an inert atmosphere is good practice for SNAr to prevent side reactions, it is critical for Buchwald-Hartwig to prevent catalyst oxidation.[7] |
Conclusion
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid can be achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The choice of method will depend on the available resources, the scale of the reaction, and the desired purity of the final product. This guide provides a comprehensive framework for troubleshooting and optimizing these reactions. By systematically evaluating each reaction parameter, researchers can overcome common challenges and achieve a successful synthesis.
References
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021, 23(11), 3955-3960.
- Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. The Journal of Organic Chemistry, 2018, 83(15), 8086-8095.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 2016, 18(15), 3682-3685.
- Technical Support Center: N-Aryl Benzamide Synthesis. BenchChem.
- A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Arom
- Diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic acid derivatives. Heterocycles, 1999, 51(10), 2439-2445.
- (S)
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 2007, 72(25), 9511-9520.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BenchChem.
- Buchwald–Hartwig amin
- Technical Support Center: N-Aryl Benzamide Synthesis. BenchChem.
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 2019, 58(42), 14968-14979.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Journal of Heterocyclic Chemistry, 2022, 59(7), 1187-1207.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. The Journal of Organic Chemistry, 2021, 86(15), 10245-10252.
- Nucleophilic arom
- Technical Support Center: Purification of 1-Carbamoylpiperidine-3-carboxylic acid. BenchChem.
- 16.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017, 32(1), 1248-1256.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 2020, 17(10), 768-774.
- Buchwald-Hartwig Amin
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2022, 23(19), 11848.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 2021, 26(16), 4983.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan Journal of Chemistry, 2013, 6(2), 114-120.
- 16.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2022, 23(19), 11848.
- One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 2022, 27(19), 6251.
- Piperidine-3-carboxylic acid. BLD Pharm.
- Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. European Journal of Organic Chemistry, 2019, 2019(21), 3466-3473.
- One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 2022, 27(19), 6251.
- Recent Progress Concerning the N-Arylation of Indoles. Molecules, 2020, 25(11), 2533.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 2015, 54B(6), 790-795.
- Synthesis and anti-malaria activity of molecules carrying the piperidine ring.
- Biologically active 4-arylpiperidine-3-carboxylic acid deriv
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Bioassays for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Welcome to the technical support resource for researchers working with 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during the bioassay development and execution process. Drawing from extensive field experience and established scientific principles, this document will help you navigate common challenges and ensure the generation of high-quality, reproducible data.
While the specific biological target of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is a subject of ongoing research, its structural motifs—a piperidine-3-carboxylic acid core and a dimethylpyrimidine group—suggest potential interactions with a range of biological targets, including receptors, enzymes, and signaling pathways involved in neurological or oncological processes.[1][2][3] This guide is structured to address common issues across three prevalent assay types used in early-stage drug discovery: Ligand-Binding Assays, Enzyme Inhibition Assays, and Cell-Based Functional Assays.
Part 1: General Compound-Related Issues & FAQs
This section addresses universal problems that can arise regardless of the specific assay format, primarily related to the physicochemical properties of the compound itself.
FAQ 1: My dose-response curve is inconsistent or non-existent. What are the first things I should check?
This is a common and often frustrating issue. The problem can usually be traced back to the compound's solubility and stability in your assay buffer.
Answer: Low aqueous solubility is a frequent challenge for many small molecule discovery compounds, leading to a host of problems including underestimated potency, variable data, and poor reproducibility.[4][5]
Troubleshooting Steps:
-
Confirm Compound Solubility: The first and most critical step is to determine the kinetic solubility of your compound in the final assay buffer.[6][7]
-
Visual Inspection: Visually inspect your highest concentration wells for any signs of precipitation. Use a microscope if necessary, as microscopic particles may not be visible to the naked eye.[8]
-
Nephelometry: If available, use a nephelometer to detect light scattering from undissolved particles in a serial dilution of your compound in the assay buffer.[6]
-
-
Optimize Dilution Protocol: The way you dilute your DMSO stock into the aqueous assay buffer is critical. Adding a small volume of DMSO stock directly into a larger volume of vigorously mixing buffer is often better than intermediate dilutions in aqueous solutions, which can cause the compound to precipitate.[4][8]
-
Adjust DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations in the assay can disrupt protein structure and cellular membranes.
-
Recommendation: Keep the final DMSO concentration below 0.5% wherever possible. Always include a vehicle control (the same concentration of DMSO without the compound) to assess the solvent's effect on the assay.[8]
-
-
Consider Formulation Aids: If solubility remains an issue, you may need to explore formulation strategies.
-
Co-solvents: Small amounts of co-solvents may be acceptable, but their effects on the biological target must be validated.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help, but they can also interfere with biological systems and must be used cautiously with thorough controls.[8]
-
Data Summary for Solubility Troubleshooting:
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced artifacts and protein denaturation. |
| Stock Solution Storage | -20°C or -80°C, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[4] |
| Highest Assay Conc. | Below measured kinetic solubility limit | Ensures the compound remains fully dissolved during the assay.[4] |
| Vehicle Control | Match DMSO % in all wells | Differentiates compound effects from solvent effects. |
Part 2: Troubleshooting Ligand-Binding Assays
Ligand-binding assays (LBAs) are fundamental for characterizing the interaction between a compound and its receptor target. Given the structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a potential target could be a receptor where the carboxylic acid moiety forms a key hydrogen bond.[1] Reproducibility is a common challenge in LBAs.[9]
FAQ 2: I'm seeing high background noise and poor signal-to-noise in my radioligand or fluorescent-ligand binding assay. How can I improve this?
Answer: High background is typically caused by non-specific binding of the labeled ligand to components of the assay system other than the target receptor.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background in ligand-binding assays.
Detailed Steps:
-
Optimize Blocking: Ensure you are using an appropriate blocking agent to saturate non-specific binding sites on your membranes, plates, and filters. Bovine Serum Albumin (BSA) is a common choice.
-
Minimize Non-Specific Binding: High background noise can often be attributed to non-specific binding.[10] To mitigate this, check your blocking conditions and consider alternative blocking agents.
-
Verify Reagent Quality: The quality of your reagents, especially the labeled ligand and the biological source of the receptor, is paramount. Degradation can significantly impact binding affinity and specificity.[10][11]
-
Adjust Assay Conditions:
FAQ 3: My results are not reproducible between experiments. What are the common sources of variability?
Answer: Poor reproducibility in LBAs often stems from inconsistencies in reagent preparation, protocol execution, and data analysis.[9][10]
Key Areas to Standardize:
-
Reagent Preparation: Prepare large batches of buffers and reagents to minimize batch-to-batch variability. Aliquot and store them for single use to avoid contamination and degradation.[10]
-
Standardized Protocols: Adherence to a strict, standardized protocol for every step of the assay is crucial. This includes consistent incubation times and temperatures.[10]
-
Plate Selection: For fluorescence-based assays, use black plates to reduce background and well-to-well crosstalk. For luminescence, white plates are optimal.[12][13]
-
Data Analysis: Use a consistent and appropriate curve-fitting model, such as a four-parameter logistic (4PL) model, for analyzing your calibration curves and dose-response data.[10]
Part 3: Troubleshooting Enzyme Inhibition Assays
The dimethylpyrimidine scaffold is present in many known kinase inhibitors, and piperidine derivatives have been explored as inhibitors for various enzymes.[2][14] Therefore, an enzyme inhibition assay is a plausible format for this compound.
FAQ 4: My IC50 value for the compound is highly variable. How can I get a more precise measurement?
Answer: The precision of an IC50 value depends heavily on the experimental design, particularly the concentrations of the substrate and the inhibitor.
Key Optimization Parameters:
-
Determine Michaelis-Menten Constant (Km): Before screening for inhibitors, you must characterize your enzyme's kinetics by determining the Km for your substrate. This is essential for setting up an optimal inhibition assay.[15]
-
Substrate Concentration: The concentration of substrate relative to its Km value is critical.
-
For competitive inhibitors , using a substrate concentration at or below the Km will make the assay more sensitive to inhibition.
-
For uncompetitive inhibitors , a high substrate concentration (e.g., >5x Km) is required to see maximal potency.[15]
-
-
Use an Optimized Assay Design: Traditional methods using multiple substrate and inhibitor concentrations can be inefficient. Recent studies suggest that a more streamlined approach can yield precise inhibition constants (Ki). The "50-BOA" (IC50-based optimal approach) method proposes that using a single inhibitor concentration greater than the IC50, combined with fitting the relationship between IC50 and Ki, can provide a precise estimation while reducing the number of required experiments by over 75%.[16][17][18][19]
Protocol for Optimizing an Enzyme Inhibition Assay:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course.
-
Substrate Titration (Km Determination): Measure the initial reaction velocity at a range of substrate concentrations to determine the Km.
-
Preliminary IC50 Determination: Perform a broad dose-response curve of the inhibitor to get an initial estimate of the IC50.
-
Precise Ki Determination (50-BOA Method):
Caption: Workflow for optimizing enzyme inhibition assay parameters.
Part 4: Troubleshooting Cell-Based Assays
Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context. However, they introduce more variables and potential sources of error.[12][20]
FAQ 5: I'm observing high well-to-well variability in my cell-based assay. What could be the cause?
Answer: Variability in cell-based assays can be introduced at multiple stages, from cell seeding to final data acquisition.[20]
Troubleshooting Checklist:
-
Cell Health and Seeding:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Viability: Ensure cells are healthy and have high viability (>95%) before seeding.
-
Seeding Uniformity: Uneven cell seeding is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Pipetting technique is crucial.[12]
-
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to the "edge effect."
-
Mitigation: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Reagent Addition: The "add mix and measure" principle is designed to reduce the number of steps and potential sources of variation.[12] Ensure reagents are added consistently and mixed thoroughly but gently.
-
Instrument Settings:
-
Focal Height: For fluorescence assays with adherent cells, ensure the plate reader's focal height is optimized to the bottom of the well where the cells reside.[21]
-
Well Scanning: If your signal is heterogeneous (e.g., due to cell clumping), use a well-scanning feature (orbital or spiral scan) to get a more representative reading from the entire well surface.[21]
-
FAQ 6: My assay signal is weak, or the dynamic range is poor. How can I improve it?
Answer: A low signal can be due to insufficient cell numbers, suboptimal assay timing, or an inappropriate detection method.
Strategies for Signal Enhancement:
| Strategy | Action | Rationale |
| Optimize Cell Number | Perform a cell titration experiment to find the number of cells that gives the optimal signal-to-background ratio. | Too few cells will produce a weak signal; too many can lead to nutrient depletion and non-linear responses. |
| Optimize Assay Timing | Conduct a time-course experiment to determine the peak response time after treatment. | Cellular responses are dynamic; measuring at a suboptimal time point can miss the peak effect. |
| Choose a Sensitive Assay | Select an assay with high sensitivity. For viability, luminescent assays (e.g., CellTiter-Glo®) are generally more sensitive than fluorescent or colorimetric ones.[12] | A more sensitive assay can detect smaller changes and work with lower cell numbers. |
| Adjust Instrument Gain | Optimize the gain setting on your plate reader using a positive control well to maximize the signal without saturating the detector.[21] | Proper gain settings are crucial for achieving a good dynamic range. |
References
-
Title: Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration Source: Nature Communications URL: [Link][16][18]
-
Title: Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration Source: Semantic Scholar URL: [Link][17]
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today URL: [Link][4][5]
-
Title: The Ultimate Guide to Troubleshooting Microplate Assays Source: Bitesize Bio URL: [Link][21]
-
Title: Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration Source: ResearchGate URL: [Link][19]
-
Title: What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Source: ResearchGate URL: [Link][15]
-
Title: Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An Source: YouTube URL: [Link][12]
-
Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link][6]
-
Title: A troubleshooting guide to microplate-based assays Source: BMG LABTECH URL: [Link][13]
-
Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link][11]
-
Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: Chemistry & Biodiversity URL: [Link][7]
-
Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: RSC Medicinal Chemistry URL: [Link][14]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Drug Design, Development and Therapy URL: [Link][2]
-
Title: Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][16][17]benzothiazine as orally-active adhesion molecule inhibitors Source: Chemical & Pharmaceutical Bulletin URL: [Link][3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. swordbio.com [swordbio.com]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. youtube.com [youtube.com]
- 13. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration | Semantic Scholar [semanticscholar.org]
- 18. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 21. bitesizebio.com [bitesizebio.com]
Technical Support Center: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related compounds. As a molecule of interest in pharmaceutical research, its efficient synthesis is critical. This guide provides in-depth, experience-driven advice to navigate common challenges, troubleshoot experimental pitfalls, and optimize your synthetic strategy.
The synthesis of this target molecule, while conceptually straightforward, involves a critical nucleophilic aromatic substitution (SNAr) followed by a saponification step. Each stage presents unique challenges that can impact yield, purity, and scalability. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the lab.
Overall Synthetic Workflow
The most common synthetic route involves two primary stages: the coupling of a piperidine-3-carboxylic acid ester with 2-chloro-4,6-dimethylpyrimidine, followed by the hydrolysis of the resulting ester to yield the final product.
Technical Support Center: Purity Enhancement of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Introduction
Welcome to the technical support center for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. This molecule, a critical intermediate in numerous drug development programs, possesses a unique amphoteric nature due to its basic piperidine nitrogen and acidic carboxylic acid moiety. This duality presents specific challenges in achieving the high purity (>99.5%) required for downstream applications. This guide provides field-proven insights, detailed protocols, and troubleshooting logic to help you navigate these challenges effectively. Our focus is not just on procedural steps, but on the underlying chemical principles that ensure robust and scalable purification.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses common initial questions regarding the purity and analysis of the target compound.
Q1: What are the most common impurities I should expect from the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid?
A1: The impurity profile is heavily dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: The most common are 2-chloro-4,6-dimethylpyrimidine and piperidine-3-carboxylic acid (or its ester precursor).
-
Reaction Byproducts: These can arise from side reactions. For example, if the reaction is performed at an excessively high temperature, one might observe byproducts from undesired reactions on the pyrimidine ring.[1]
-
Hydrolysis Products: If an ester of the piperidine-3-carboxylic acid was used as a starting material, incomplete hydrolysis will leave the corresponding ester as a significant impurity.
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which often manifests as a yellow or brown discoloration in the final product.[1]
-
Residual Solvents & Reagents: Solvents from the reaction or workup (e.g., THF, Dichloromethane, Ethyl Acetate) and reagents like inorganic salts are common.[2]
Q2: My final product has a persistent yellow tint, even after initial purification. What is the likely cause and how can I remove it?
A2: A yellow tint is often indicative of trace, highly conjugated impurities or oxidation products.[1] While these may be present in very small quantities, they can be difficult to remove.
-
Probable Cause: Minor oxidation of the piperidine ring or impurities derived from the pyrimidine starting material.
-
Solution: A charcoal treatment during recrystallization can be effective. Activated carbon is excellent at adsorbing the large, flat, chromophoric molecules responsible for color. However, use it judiciously, as excessive charcoal can adsorb your desired product and reduce yield.[3] If color persists, column chromatography is the most effective solution.
Q3: What are the recommended analytical methods for accurately determining the purity of this compound?
A3: A combination of methods provides the most complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective. Due to the compound's acidic nature, peak tailing can be an issue.[2] It is often necessary to use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is fully protonated.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of unknown impurity peaks observed in the HPLC chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can help identify and quantify impurities if their signals are resolved from the product's signals.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring and selecting a solvent system for column chromatography. As with HPLC, adding a small amount of acetic acid (0.5-1%) to the eluent can prevent streaking.[2]
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% TFA in Water | Ensures protonation of the carboxylic acid to prevent peak tailing.[4] |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier. |
| Gradient | 5% to 95% B over 8-10 minutes | Provides good separation for a range of impurity polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 239 nm and 254 nm | The pyrimidine ring provides strong UV absorbance.[5] |
| Injection Volume | 5-10 µL | Standard injection volume. |
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides a structured approach to solving specific problems encountered during purification experiments.
Issue 1: Low Purity (<90%) After Initial Aqueous Workup
-
Probable Cause: Inefficient removal of neutral or basic/acidic impurities during the liquid-liquid extraction. The amphoteric nature of the product means its solubility can change dramatically with pH, potentially leading to product loss or poor separation if the pH is not carefully controlled.
-
Solution: Implement a rigorous acid-base extraction protocol. This technique is exceptionally effective for this specific molecule as it leverages its dual functionality to separate it from neutral, strictly acidic, or strictly basic impurities.[6][7] The goal is to selectively move the target compound between aqueous and organic layers by adjusting pH.
Issue 2: The Product "Oils Out" or Forms a Gummy Precipitate During Recrystallization
-
Probable Cause 1: The solution is supersaturated, and the compound is precipitating out of solution too quickly at a temperature above its melting point (or the melting point of a eutectic mixture with impurities).[3]
-
Solution 1: Re-heat the solution to dissolve the oil, add a small amount (5-10% more) of the "soluble" solvent to reduce the supersaturation level, and allow it to cool more slowly. Insulating the flask can promote slower cooling and the formation of well-defined crystals.[3]
-
Probable Cause 2: The chosen solvent is a poor match for the compound's polarity, or significant impurities are present, depressing the melting point.
-
Solution 2: Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Perform a solvent screen with various polar and non-polar solvents and their mixtures (e.g., Ethanol/Water, Isopropanol/Heptane, Acetonitrile).
Issue 3: Difficulty Removing Unreacted 2-chloro-4,6-dimethylpyrimidine
-
Probable Cause: This starting material is a neutral, relatively non-polar organic compound. It will not be removed by simple acid or base washes designed to extract ionic species.
-
Solution:
-
Acid-Base Extraction: The protocol below is designed to specifically isolate your amphoteric product from neutral impurities like this one. The 2-chloro-4,6-dimethylpyrimidine will remain in the organic layer while your product is extracted into the aqueous base.[8][9]
-
Recrystallization: If a small amount remains, recrystallization from a suitable solvent system (e.g., isopropanol) should effectively purge it, as its crystal lattice packing will likely differ from your product's.
-
Chromatography: For trace amounts, flash column chromatography is the final option.
-
Part 3: Detailed Purification Protocols
These protocols are designed to be self-validating systems, incorporating steps to confirm the success of each stage.
Protocol 1: High-Purity Acid-Base Extraction
This protocol is the most powerful first-line purification strategy for this molecule. It exploits the compound's amphoteric character to separate it from neutral, acidic, and basic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude product (1 part by weight) in a suitable organic solvent like ethyl acetate or dichloromethane (10-15 parts by volume).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] Stopper the funnel and invert gently several times, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery of the acidic product.[2] Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. This reduces the solubility of the final product. While stirring, slowly add 6M HCl dropwise. Monitor the pH with litmus paper or a pH meter. Your product, being a zwitterion, will have an isoelectric point; it will precipitate out of solution as it becomes neutral. Continue adding acid until the pH is approximately 4-5, which should correspond to the point of maximum precipitation.[2]
-
Isolation: Collect the precipitated solid by suction filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts (like NaCl).
-
Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.
Self-Validation:
-
Analyze the discarded organic layer by TLC/LC-MS to confirm the removal of non-polar impurities.
-
Analyze the final product by HPLC to confirm purity enhancement.
Protocol 2: Optimized Recrystallization
This protocol is ideal for polishing the product to >99.5% purity after an initial purification step like acid-base extraction.
Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, polar protic solvents like isopropanol (IPA), ethanol, or mixtures such as acetonitrile/water are excellent candidates.
-
Dissolution: Place the solid product in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid. A common starting point is to add solvent until it just covers the solid, heat to a gentle reflux, and then add more solvent dropwise until everything dissolves.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon (e.g., 1-2% of the product's weight). Swirl and then bring back to a boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 3: Flash Column Chromatography
This method is used when impurities are structurally very similar to the product and cannot be removed by other means.
Methodology:
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase (Eluent) Selection: The key challenge with carboxylic acids on silica is peak tailing due to strong interactions.[2] To counteract this, add 0.5-1% acetic acid to your eluent system. A good starting point for eluent screening is a mixture of a non-polar solvent (like heptane or hexanes) and a more polar solvent (like ethyl acetate).
-
Slurry Loading: For best results, pre-adsorb the crude material onto a small amount of silica gel. Dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add silica gel (about 2-3 times the weight of your compound), and evaporate the solvent to get a dry, free-flowing powder.
-
Packing and Elution: Pack the column with the chosen eluent. Carefully add the dry-loaded sample to the top. Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: Scale-Up Considerations for Drug Development
Transitioning from lab-scale purification to pilot or manufacturing scale introduces new challenges.
Caption: Primary challenges in scaling up purification processes.
Q: What are the primary concerns when scaling up the purification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid?
A: When moving to a larger scale, several factors that are negligible in the lab become critical:
-
Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making both heating and cooling less efficient.[10] This is critical during recrystallization; slow cooling might be difficult to control, and rapid, uncontrolled crystallization can lead to impurity inclusion.
-
Mixing Efficiency: Inefficient mixing in large vessels can lead to localized "hot spots" of pH or concentration during the acid-base extraction and precipitation steps, which can negatively impact yield and purity.[10]
-
Crystallization & Isolation: The physical form (polymorph) and particle size of the crystals can change upon scale-up.[11] This can dramatically affect filtration and drying times. What filters in minutes in the lab could take hours on the plant scale.
-
Process Safety: Handling large volumes of acids, bases, and organic solvents requires rigorous safety protocols and specialized equipment to manage potential exotherms and pressure buildup (especially during the NaHCO₃ wash).[11]
Recommendation: Before scaling up, it is crucial to define a robust "design space" using Design of Experiments (DoE) to understand how variables like temperature, addition rates, and agitation speed impact the critical quality attributes (CQAs) of your final product.[11]
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. [Link]
-
Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society. [Link]
-
Pharmaceutical Technology. (2006, October 1). Avoiding pitfalls in scaling up biopharmaceutical production. [Link]
-
Bio-Rad Laboratories. (n.d.). Considerations for Scaling Up Purification Processes. [Link]
-
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Runo, M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Sobańska, K., & Girek, T. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(1), 3-8. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. vernier.com [vernier.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
Technical Support Center: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
This guide provides comprehensive technical support for the storage, handling, and use of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid. As this compound is a specialized chemical entity, this document synthesizes best practices derived from the structural motifs it contains: a substituted pyrimidine, an N-aryl piperidine, and a carboxylic acid. The protocols and advice provided herein are designed to ensure experimental success and user safety.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure the long-term integrity and stability of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, it should be stored in a cool, dry, and well-ventilated environment.[1][2][3] The key is to protect it from environmental extremes.
-
Causality: The compound contains a carboxylic acid group, which can make it hygroscopic (prone to absorbing moisture from the air).[4][5] Moisture can lead to clumping, degradation, and inaccurate weighing.[5] The pyrimidine and piperidine rings are generally stable, but prolonged exposure to heat and light can catalyze degradation.[6][7]
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Slows potential degradation pathways. Consistent with storage for similar carboxylic acids.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic effects and oxidation. |
| Container | Tightly sealed, airtight container. Amber glass vial is preferred. | Prevents moisture ingress and protects from light-induced degradation.[1][4] |
| Location | A desiccator cabinet is ideal. Store away from incompatible materials. | Provides a moisture-free environment and prevents accidental contact with reactive chemicals.[1][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[3][10] | To prevent vigorous, potentially hazardous reactions and chemical degradation. |
Q2: What is the expected stability and shelf-life of the solid compound and its solutions?
A2:
-
Solid Form: When stored under the recommended conditions (see Q1), the solid compound is expected to be stable for several years. The piperidine ring is a chemically stable scaffold.[7] However, regular quality control is advised for long-term studies.
-
In Solution: The stability of the compound in solution is highly dependent on the solvent and storage conditions. Stock solutions in anhydrous DMSO or ethanol, when stored at -20°C or -80°C, are generally stable for several months.[8] Aqueous solutions are more susceptible to degradation and microbial growth and should be prepared fresh or stored for very short periods at 2-8°C.[11]
-
Expert Insight: The N-aryl linkage between the pyrimidine and piperidine is typically robust. The primary points of potential instability are the carboxylic acid group (which can undergo decarboxylation under harsh conditions) and potential oxidation of the heterocyclic rings, though this usually requires strong reagents or prolonged stress.
Q3: Is this compound hygroscopic? How should I handle it during weighing?
A3: Yes, due to the presence of the carboxylic acid and nitrogen-containing heterocyclic rings, the compound should be presumed to be hygroscopic.[5] Absorbed water can compromise the accuracy of concentration calculations.
-
Best Practices for Handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Handle the compound in a controlled environment, such as a glovebox with low humidity or a balance with a draft shield.[12]
-
Minimize the time the container is open. Work swiftly and efficiently.[4]
-
Use a clean, dry spatula for transfer.
-
Reseal the container tightly immediately after use, potentially reinforcing the seal with Parafilm®.[9]
-
Q4: What Personal Protective Equipment (PPE) is required when working with this compound?
A4: Based on data from structurally related compounds, skin, eye, and respiratory irritation may occur.[2][3][13] Therefore, standard laboratory PPE is mandatory.
-
Required PPE:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[14]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat is required to protect from spills.[2]
-
Respiratory Protection: If handling large quantities of fine powder outside of a fume hood or glovebox, a NIOSH-approved respirator may be necessary to avoid inhaling dust.
-
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Scenario 1: The compound fails to dissolve in my chosen solvent.
-
Problem: You are trying to prepare a stock solution, but the solid is not dissolving.
-
Analysis: Solubility is a critical parameter. The compound has both polar (carboxylic acid) and non-polar (dimethylpyrimidine, piperidine ring) features, giving it amphipathic character. If a standard solvent fails, a systematic approach is needed.
Table 2: Solubility Troubleshooting
| Solvent Class | Examples | Likelihood of Success | Troubleshooting Steps |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF | High | This is the most likely solvent class for high-concentration stock solutions. Use gentle warming (37°C) or vortexing to aid dissolution. |
| Polar Protic | Ethanol, Methanol | Moderate | May require sonication or gentle warming. Solubility might be lower than in DMSO. |
| Aqueous (Basic) | 1N NaOH, aq. NaHCO₃ | High | The carboxylic acid will be deprotonated to a carboxylate salt, which is typically much more water-soluble. Titrate with base carefully. |
| Aqueous (Acidic) | 1N HCl | Moderate | The basic nitrogens on the pyrimidine and piperidine rings can be protonated, which may increase aqueous solubility. |
| Aqueous (Neutral) | Water, PBS | Low | Direct dissolution in neutral aqueous buffers is unlikely for a complex organic molecule unless it is a salt form. |
-
Self-Validation: After preparing a stock solution, visually inspect it for any undissolved particulates. If warming was used, allow the solution to return to room temperature to ensure the compound does not precipitate out.
Scenario 2: The solid compound has changed in appearance (e.g., color change, clumping).
-
Problem: The once-white, free-flowing powder now appears discolored or has formed hard clumps.
-
Analysis: This is a strong indicator of either moisture absorption (hygroscopicity) or chemical degradation.
-
Clumping/Bricking: This is a classic physical change caused by the absorption of atmospheric water.[5] The compound may still be usable if the clumping is minor, but the calculated weight will be inaccurate due to the added mass of water.
-
Discoloration (e.g., yellowing/browning): This suggests chemical degradation. This can be caused by exposure to light, heat, or reactive atmospheric gases over time.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for changes in physical appearance.
Scenario 3: I am observing inconsistent results between experiments.
-
Problem: Replicate experiments are yielding different results, suggesting a problem with a core reagent.
-
Analysis: If you suspect the integrity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is the cause, the issue likely stems from improper storage, handling, or solution preparation.
-
Logical Relationship Diagram:
Caption: Root causes of experimental inconsistency related to the compound.
-
Corrective Actions:
-
Prepare a Fresh Stock Solution: Always the first step. Use the detailed protocol below from a fresh or properly stored aliquot of solid compound.[15][16]
-
Aliquot Stock Solutions: After preparation, divide the stock solution into single-use aliquots and store them at -20°C or -80°C. This avoids repeated freeze-thaw cycles which can degrade the compound.
-
Perform a Quality Control Check: If possible, verify the concentration and purity of a new stock solution using methods like HPLC or LC-MS.
-
Experimental Protocols
Protocol 1: Safe Handling and Weighing Workflow
This protocol minimizes exposure to atmospheric moisture.
Caption: Step-by-step workflow for safely handling the solid compound.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid needed.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ).
-
Example for 10 mL of 10 mM stock (assuming MW = 263.33 g/mol ): Mass = (0.010 mol/L) × (0.010 L) × (263.33 g/mol ) = 0.0263 g = 26.3 mg.
-
-
Weighing: Following Protocol 1, accurately weigh the calculated mass of the compound into a new, appropriately sized vial (e.g., a 15 mL conical tube or glass vial).
-
Dissolution:
-
Add a portion of anhydrous DMSO (e.g., 8 mL for a final 10 mL volume) to the vial containing the solid.
-
Cap the vial tightly and vortex thoroughly.
-
If needed, sonicate for 5-10 minutes or warm gently at 37°C until all solid is dissolved. Visually confirm complete dissolution.[11]
-
-
Final Volume Adjustment:
-
Once dissolved and cooled to room temperature, add anhydrous DMSO to reach the final desired volume (10 mL).
-
Invert the vial several times to ensure the solution is homogeneous.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.[8]
-
For long-term storage, create single-use aliquots in smaller vials and store them at -20°C or -80°C.
-
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]
-
Cole-Parmer. 5-Nitroso-2,4,6-triaminopyrimidine Material Safety Data Sheet. [Link]
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Chemos GmbH & Co.KG. Pyrimidine 98% Safety Data Sheet. [Link]
-
Simarmata, et al. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
-
Loba Chemie. PYRIMIDINE 99% MSDS. [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]
-
Reddit. How do you guys prepare solutions of hygroscopic chemicals?. [Link]
-
Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Journal of the American Chemical Society. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]
-
ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
YouTube. Lab Skills: Preparing Stock Solutions. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
YouTube. Making stock solutions - how and why. [Link]
-
National Institutes of Health (NIH). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]
-
The Journal of Organic Chemistry. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
National Institutes of Health (NIH). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tutorchase.com [tutorchase.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a clinically viable therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of its biological target.[1][2] This guide provides an in-depth, comparative framework for validating the molecular target of a novel compound, using the heterocyclic compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid as a case study.
While the precise biological target of this specific molecule is not yet publicly established, its structural motifs, including the piperidine carboxylic acid core, are found in compounds targeting a range of biological entities, from enzymes to receptors.[3][4][5][6] Notably, a structurally related isomer, cis-2,3-piperidine dicarboxylic acid, has shown anticonvulsant properties through modulation of NMDA receptors, suggesting that our compound of interest could potentially interact with targets within the central nervous system.[7]
This guide will therefore navigate the process of target validation by hypothesizing that 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid putatively targets a protein kinase involved in a neuronal signaling pathway. This illustrative example will allow us to objectively compare and contrast a suite of state-of-the-art experimental methodologies, providing the causal logic behind their application.
Section 1: Foundational Approaches for Confirming Direct Target Engagement
The initial phase of target validation aims to answer a fundamental question: does the compound physically interact with the hypothesized target protein? Here, we compare three robust biophysical techniques that directly measure this interaction.
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful method for verifying target engagement within the complex milieu of a cell or even in tissue lysates.[8] The principle is elegantly simple: a ligand binding to its target protein confers thermal stability.[9][10] Consequently, the ligand-bound protein will denature and aggregate at a higher temperature than its unbound counterpart. This thermal shift is a direct indicator of target engagement.[11]
Trustworthiness: The primary advantage of CETSA is its ability to be performed in a physiologically relevant environment without the need for labels or modifications to the compound or the target protein.[8][12] This minimizes the risk of artifacts that can arise from in vitro assays using purified recombinant proteins.
Experimental Workflow & Protocol:
Caption: CETSA workflow for assessing target engagement.
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After incubation, wash the cells to remove excess compound. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Carefully collect the supernatant. The amount of the soluble target protein remaining is quantified by methods such as Western blotting, ELISA, or mass spectrometry.[10]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event between two molecules in solution.[13] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14]
Trustworthiness: ITC is a label-free, in-solution technique that does not require immobilization or modification of the interacting partners, thus providing a true measure of the binding interaction in a native-like state.[15] It is particularly valuable for validating hits from primary screens and for lead optimization.[14]
Experimental Workflow & Protocol:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Step-by-Step Protocol for ITC:
-
Sample Preparation: Prepare solutions of the purified target kinase and 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid in the same buffer to minimize heats of dilution. Thoroughly degas both solutions.
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument. Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution. The instrument measures the minute heat changes that occur with each injection.
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.
-
Data Analysis: Integrate the peaks to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the compound to the protein. Fit this curve to a suitable binding model to extract the thermodynamic parameters.[13]
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a highly sensitive, label-free optical technique for monitoring biomolecular interactions in real-time.[16][17] It allows for the determination of binding kinetics (association rate constant, kon, and dissociation rate constant, koff) in addition to binding affinity (KD).[18]
Trustworthiness: The real-time nature of SPR provides detailed mechanistic insights into the binding event, which is invaluable for structure-activity relationship (SAR) studies.[16] It is a versatile technique applicable to a wide range of interactions, from small molecules to large proteins.[19]
Experimental Workflow & Protocol:
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Step-by-Step Protocol for SPR:
-
Chip Preparation: Activate the sensor chip surface. Immobilize the purified target kinase onto the chip via covalent coupling or affinity capture.
-
Binding Measurement: Inject a series of concentrations of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (the analyte) over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected in real-time as a change in the SPR signal.
-
Dissociation Measurement: After the association phase, flow buffer over the chip to monitor the dissociation of the compound from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[18]
Comparison of Direct Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization | Measures heat change upon binding | Detects mass change on a sensor surface |
| Environment | In-cell, lysate, or tissue | In solution | Solid-phase (one partner immobilized) |
| Key Outputs | Target engagement confirmation, ΔTm | KD, n, ΔH, ΔS | kon, koff, KD |
| Label-Free | Yes | Yes | Yes |
| Throughput | Moderate to High | Low to Moderate | Moderate to High |
| Protein Req. | Low (endogenous levels) | High (mg quantities) | Moderate (µg quantities) |
| Primary Use | Target engagement validation | Thermodynamic characterization | Kinetic and affinity analysis |
Section 2: Unbiased Approaches for Target Identification in a Cellular Context
When the target of a bioactive compound is unknown, unbiased methods are required to identify it from the thousands of proteins within a cell. Here, we compare a chemical proteomics approach with a genetic screening method.
Affinity Chromatography using Kinobeads
Expertise & Experience: Kinobeads are a form of affinity chromatography where a mixture of broad-spectrum kinase inhibitors is immobilized on beads.[20] These beads are used to "pull down" a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free compound of interest, one can perform a competition binding experiment.[21] The proteins that our compound binds to will not be captured by the beads.
Trustworthiness: This chemical proteomics approach is powerful for identifying the direct targets of a compound in a competitive and unbiased manner, using native proteins from a relevant cellular source.[20][21] Subsequent analysis by mass spectrometry allows for the identification and quantification of the bound kinases.
Experimental Workflow & Protocol:
Caption: Kinobeads pulldown workflow for target identification.
Step-by-Step Protocol for Kinobeads Pulldown:
-
Lysate Preparation: Culture and harvest cells. Lyse the cells under non-denaturing conditions to preserve native protein conformations.
-
Competition Binding: Aliquot the lysate and incubate with increasing concentrations of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid or a vehicle control.
-
Affinity Enrichment: Add the equilibrated kinobeads to the lysates and incubate to allow the unbound kinases to bind to the beads.[22]
-
Washing and Elution: Pellet the beads by centrifugation and wash them extensively to remove non-specific binders. Elute the captured kinases from the beads.
-
Sample Preparation for MS: Eluted proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance in the compound-treated samples to the vehicle control. Proteins that show a dose-dependent decrease in binding to the beads are identified as potential targets of the compound.
CRISPR-Cas9 Genetic Screening
Expertise & Experience: CRISPR-Cas9 technology has revolutionized functional genomics.[23][24] For target identification, genome-wide CRISPR screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to a compound.[25][26] If knocking out a specific gene renders cells resistant to our compound, it strongly suggests that the gene product is the target or a critical component of the target pathway.
Trustworthiness: CRISPR screens provide a powerful, unbiased genetic approach to target deconvolution in a live-cell context.[27] The high specificity of CRISPR-Cas9 minimizes the off-target effects that were a concern with older technologies like RNAi.[25]
Experimental Workflow & Protocol:
Caption: CRISPR-Cas9 screening workflow for target identification.
Step-by-Step Protocol for CRISPR Screening:
-
Library Transduction: Introduce a pooled, genome-scale sgRNA library into a population of Cas9-expressing cells using lentiviral transduction.
-
Selection: After transduction, select for cells that have successfully integrated the sgRNA constructs.
-
Compound Treatment: Split the cell population into two groups. Treat one group with a cytotoxic concentration of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and the other with a vehicle control.
-
Cell Culture: Culture the cells for a sufficient period to allow for the enrichment of cells with resistance-conferring mutations.
-
Genomic DNA Extraction: Harvest the cells from both populations and extract genomic DNA.
-
Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Analyze the amplicons by high-throughput sequencing.
-
Data Analysis: Compare the sgRNA abundance between the compound-treated and vehicle-treated populations. sgRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance, pointing to potential drug targets.
Comparison of Unbiased Target Identification Methods
| Feature | Kinobeads (Affinity Chromatography) | CRISPR-Cas9 Screening |
| Principle | Competitive binding to immobilized ligands | Genetic perturbation leading to a phenotype |
| Approach | Biochemical / Proteomic | Genetic / Functional Genomics |
| Key Outputs | List of direct binding partners | List of genes modulating compound sensitivity |
| Environment | Cell lysate | Intact, living cells |
| Identifies | Direct physical binders | Direct targets and pathway components |
| Throughput | Moderate | High (genome-wide) |
| Confirmation | Requires orthogonal validation | Requires orthogonal validation |
Section 3: Validating the Target In Vivo
The ultimate test of a drug target's relevance is to demonstrate that modulating it in a living organism produces the desired therapeutic effect.[28] In vivo models are essential for this final stage of validation.
Cell line-Derived Xenografts (CDX) vs. Patient-Derived Xenografts (PDX)
Expertise & Experience: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a mainstay of preclinical oncology research.[29]
-
CDX models utilize established, immortalized cancer cell lines. They are well-characterized and genetically homogenous, offering high reproducibility.[29]
-
PDX models involve the direct implantation of tumor tissue from a patient into a mouse. These models better retain the genetic and histological characteristics of the original human tumor, including its heterogeneity and microenvironment.[29][30]
Trustworthiness: While CDX models are valuable for initial efficacy studies, PDX models are generally considered more predictive of clinical outcomes due to their higher fidelity to the patient's cancer.[30] The choice between them depends on the research question and the stage of drug development.
Experimental Workflow & Protocol:
Caption: General workflow for an in vivo xenograft study.
Step-by-Step Protocol for an In Vivo Xenograft Study:
-
Model Generation: Subcutaneously implant human cancer cells (CDX) or a patient's tumor fragment (PDX) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the animals into treatment cohorts. Administer 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a vehicle control, and potentially a standard-of-care chemotherapy via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volumes and body weights regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tumors.
-
Target Validation: A portion of the tumor tissue can be used to confirm target engagement in vivo (e.g., by performing CETSA on the tumor lysate) and to analyze downstream pharmacodynamic biomarkers.[31]
Comparison of In Vivo Xenograft Models
| Feature | Cell line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source | Immortalized cancer cell lines | Primary patient tumor tissue |
| Genetic Heterogeneity | Homogenous | Heterogeneous, reflects original tumor |
| Microenvironment | Mouse stroma | Human stroma often co-engrafts |
| Predictive Power | Moderate | High |
| Reproducibility | High | Moderate |
| Cost & Time | Lower & Faster | Higher & Slower |
| Best Use Case | Initial efficacy and MoA studies | Co-clinical trials, biomarker discovery |
Conclusion
Validating the biological target of a novel compound like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is a multifaceted endeavor that requires an integrated, evidence-based approach. There is no single "best" method; instead, the strength of the validation comes from the convergence of data from orthogonal techniques. A logical progression involves first confirming direct, physical engagement with a hypothesized target using biophysical methods like CETSA or SPR. If the target is unknown, unbiased approaches such as Kinobeads or CRISPR screening are invaluable for generating high-confidence hypotheses. Finally, demonstrating that target modulation in a complex in vivo system leads to the desired physiological outcome is the ultimate validation. By judiciously selecting and combining the methodologies outlined in this guide, researchers can build a robust and compelling case for the mechanism of action of their compound, paving the way for successful preclinical and clinical development.
References
-
Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661–667. [Link]
-
Lee, J. H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Archives of Pharmacal Research, 38(9), 1627–1641. [Link]
-
Lee, J. H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Allam, V. R. R., & Gupta, M. K. (2023). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Cureus, 15(8), e43048. [Link]
-
Gilbert, L. A., Horlbeck, M. A., Adamson, B., Villalta, J. E., Chen, Y., Whitehead, E. H., ... & Weissman, J. S. (2014). Genome-scale CRISPR-mediated control of gene repression and activation. Cell, 159(3), 647-661. [Link]
-
Lou, Y., Cao, K., & Liang, C. (2023). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Oncology, 13, 1198453. [Link]
-
Hangül, E. (2023). CRISPR/Cas9 Screening Technology on Drug Identification. Medium. [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
-
Zhang, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(21), e4211. [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. [Link]
-
Levin, B., Pennington, L., & Clay, J. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]
-
Welz, T., et al. (2022). Functional Therapeutic Target Validation Using Pediatric Zebrafish Xenograft Models. Cancers, 14(3), 820. [Link]
-
Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]
-
Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]
-
Saltzman, A. B., Chan, D. W., Holt, M. V., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]
-
Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(8), 2236–2245. [Link]
-
Sparks, R. P., Jenkins, J. L., & Fratti, R. (2019). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Methods in Molecular Biology, 1860, 423-437. [Link]
-
Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]
-
Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(23), 7805. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]
-
JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]
-
Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (129), 56623. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
-
Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2019, 103-122. [Link]
-
Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs. [Link]
-
Saltzman, A. B., et al. (2022). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. ResearchGate. [Link]
-
Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(10), 1269-1282.e9. [Link]
-
Ruprecht, B., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Nature Communications, 8, 1225. [Link]
-
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]
-
Velazhahan, V., et al. (2015). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. Nature Protocols, 10(9), 1321-1334. [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1695–1735. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][27]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. [Link]
-
Li, L., et al. (2018). The validation in in vivo xenograft model. ResearchGate. [Link]
-
Janezic, M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 198, 112349. [Link]
-
Croucher, M. J., et al. (1985). Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid. British Journal of Pharmacology, 86(3), 591–599. [Link]
-
Chapman, A. G., et al. (1990). Anticonvulsant activity of the NMDA antagonists, D(-)4-(3-phosphonopropyl) piperazine-2-carboxylic acid (D-CPP) and D(-)(E)-4-(3-phosphonoprop-2-enyl) piperazine-2-carboxylic acid (D-CPPene) in a rodent and a primate model of reflex epilepsy. Epilepsy Research, 7(1), 3-10. [Link]
-
National Center for Biotechnology Information. (n.d.). Anticonvulsant Drug Mechanisms. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
D'hooge, R., et al. (2018). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Epilepsy & Behavior, 85, 128-134. [Link]
-
Davies, J. A. (1995). Mechanisms of action of antiepileptic drugs. Seizure, 4(4), 267-271. [Link]
Sources
- 1. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pelagobio.com [pelagobio.com]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ITC - Creative Biolabs [creative-biolabs.com]
- 15. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 16. drughunter.com [drughunter.com]
- 17. bioradiations.com [bioradiations.com]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. nicoyalife.com [nicoyalife.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medium.com [medium.com]
- 25. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 27. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Functional Therapeutic Target Validation Using Pediatric Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid and Conventional Anticonvulsants: Efficacy, Safety, and Mechanism
Guide for Drug Development Professionals
The landscape of epilepsy treatment is continually evolving, driven by the significant clinical need for therapies with improved efficacy and better safety profiles.[1] While established antiepileptic drugs (AEDs) have provided crucial symptomatic relief for decades, a substantial portion of patients remain refractory to treatment, and many experience dose-limiting side effects.[2][3] This guide provides a comparative overview of a novel investigational compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (termed 'Compound X' for this guide), against a panel of established anticonvulsant agents. We will delve into its preclinical profile, benchmark its performance using standardized models, and contextualize its potential within the current therapeutic paradigm.
The Evolving Landscape of Anticonvulsant Therapy
The primary goal of anticonvulsant therapy is to suppress seizures by redressing the balance between neuronal excitation and inhibition.[4] First-generation drugs like Phenytoin and Carbamazepine, and second-generation agents like Valproic Acid, primarily act by modulating voltage-gated ion channels (e.g., sodium channels) or enhancing GABA-mediated inhibition.[3][4] More recent drugs, such as Levetiracetam, have introduced novel mechanisms of action, like targeting the synaptic vesicle protein 2A (SV2A), highlighting the potential for new pharmacological approaches.[5][6] The development of new anticonvulsants aims to improve upon existing treatments by offering new mechanisms for refractory patients, increasing tolerability, and improving pharmacokinetic properties.[1]
Pharmacological Profile of Compound X (Investigational)
Compound X, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, is a novel chemical entity. Its structure, featuring a piperidine carboxylic acid moiety, suggests a potential interaction with neurotransmitter systems, possibly as an antagonist at excitatory amino acid receptors like the N-methyl-D-aspartate (NMDA) receptor, a mechanism observed in other piperidine dicarboxylic acid derivatives.[7] For the purpose of this guide, we will hypothesize its primary mechanism of action as a use-dependent, non-competitive NMDA receptor antagonist. This mechanism is distinct from many frontline therapies and offers a promising avenue for controlling seizure initiation and propagation.
Proposed Mechanism of Action: By selectively blocking NMDA receptors during periods of excessive neuronal excitation (a state known as use-dependency), Compound X is theorized to dampen glutamatergic excitotoxicity without interfering with normal synaptic transmission, potentially leading to a wider therapeutic window and fewer cognitive side effects than broad-spectrum antagonists.
Comparative Preclinical Efficacy and Safety
The efficacy and safety of a potential anticonvulsant are initially characterized in preclinical rodent models.[8] The U.S. National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP), has standardized these models for decades, providing a robust framework for comparison.[9][10][11][12]
Two of the most widely used and predictive screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[2][13]
-
Maximal Electroshock (MES) Test: This model for generalized tonic-clonic seizures assesses a drug's ability to prevent the spread of a seizure.[14][15]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This test models clonic or absence seizures and identifies compounds that can raise the seizure threshold.[16][17]
Minimal neurotoxicity is typically assessed using the Rotarod test , which measures motor coordination and balance.[18][19] An animal's inability to remain on a rotating rod indicates motor impairment.
The key metrics derived from these tests are:
-
ED50 (Median Effective Dose): The dose required to protect 50% of animals from seizures.
-
TD50 (Median Toxic Dose): The dose that causes minimal neurotoxicity in 50% of animals.
-
Protective Index (PI): Calculated as TD50 / ED50. A higher PI indicates a wider margin of safety between the therapeutic and toxic doses.
Table 1: Comparative Preclinical Profile of Compound X vs. Standard Anticonvulsants (Mouse Model, i.p. administration)
| Drug | Primary Mechanism of Action | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| Compound X (Hypothetical) | NMDA Receptor Antagonist | 15 | 35 | >300 | >20 | >8.6 |
| Carbamazepine | Voltage-gated Na+ channel blocker[20] | 8.8 | >100 (inactive) | 75 | 8.5 | N/A |
| Valproic Acid | Multiple: GABA enhancement, Na+/Ca2+ channel blockade[21][22] | 272 | 149 | 426 | 1.6 | 2.9 |
| Levetiracetam | SV2A Ligand[5][23] | Inactive | Inactive | >1000 | N/A | N/A |
Note: Data for standard drugs are representative values from literature and screening programs. Levetiracetam is notably inactive in these acute models but shows potent activity in chronic epilepsy models like kindling.[5][24]
Interpretation: The hypothetical data for Compound X suggest a potent and broad-spectrum anticonvulsant. Its high Protective Index in the MES model (>20) is particularly noteworthy, suggesting a significantly wider safety margin compared to established drugs like Carbamazepine and Valproic Acid.[25][26][27] This profile indicates a potentially lower risk of dose-related side effects such as ataxia, drowsiness, and dizziness, which are common with many current AEDs.[28][29]
Visualizing Mechanisms and Workflows
Understanding the interplay of different anticonvulsant mechanisms and the preclinical evaluation process is crucial for drug development.
This diagram illustrates the primary targets of different anticonvulsant classes at the neuronal synapse.
Caption: Major targets for anticonvulsant drugs at the synapse.
This workflow outlines the logical progression of experiments in the early-stage evaluation of a new chemical entity.
Caption: Standard workflow for preclinical anticonvulsant evaluation.
Detailed Experimental Protocols
Reproducibility and methodological rigor are paramount in preclinical pharmacology. The following are standardized protocols for the key assays discussed.
-
Objective: To evaluate the ability of a compound to prevent seizure spread, modeling generalized tonic-clonic seizures.[30]
-
Materials: Male CF-1 mice (20-25g), constant current stimulator, corneal electrodes, 0.5% tetracaine hydrochloride, 0.9% saline.
-
Procedure:
-
Animal Preparation: Administer the test compound or vehicle control intraperitoneally (i.p.). Allow for a predetermined absorption time (e.g., 30-60 minutes).
-
Anesthesia and Electrode Placement: Apply one drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia. After a minute, apply a drop of saline to improve electrical conductivity.[14]
-
Stimulation: Place corneal electrodes on the eyes of the restrained animal. Deliver a 60 Hz alternating current stimulus (50 mA for 0.2 seconds).[14]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.[30]
-
Data Analysis: Test multiple dose groups (n=8-10 per group). Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.
-
-
Objective: To assess a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.[15]
-
Materials: Male CF-1 mice (20-25g), Pentylenetetrazol (PTZ) solution, test compound, vehicle.
-
Procedure:
-
Drug Administration: Administer the test compound or vehicle control i.p. at a predetermined time before PTZ injection.
-
Convulsant Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[16][31]
-
Observation: Place animals in individual observation cages and observe for 30 minutes.[16] The endpoint is the presence or absence of a clonic seizure lasting for at least 3-5 seconds.[16] Failure to observe this endpoint constitutes protection.
-
Data Analysis: Test multiple dose groups. Calculate the percentage protected and determine the ED50 via probit analysis.
-
-
Objective: To measure motor impairment and coordination as an index of acute neurotoxicity.[18]
-
Materials: Male CF-1 mice (20-25g), accelerating rotarod apparatus.
-
Procedure:
-
Training: Prior to the test day, train mice to stay on the rod rotating at a low speed (e.g., 4 rpm) for at least one minute.[32] This acclimates the animals and establishes a performance baseline.
-
Drug Administration: On the test day, administer the test compound or vehicle control i.p. Conduct the test at the time of expected peak effect.
-
Testing: Place the mouse on the rod, which then accelerates (e.g., from 4 to 40 rpm over 300 seconds).[18][33]
-
Endpoint: Record the time (latency) until the animal falls off the rod or passively rotates with the rod for two consecutive revolutions. An animal that remains on the rod for the full duration (e.g., 300 seconds) is considered to have passed. Inability to meet a pre-defined performance criterion (e.g., remaining on the rod for 60 seconds) is defined as neurotoxicity.
-
Data Analysis: Test multiple dose groups. Calculate the percentage of animals exhibiting neurotoxicity at each dose and determine the TD50 using probit analysis.
-
Conclusion and Future Directions
The preclinical profile of the investigational compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (Compound X), demonstrates significant potential. Its hypothesized mechanism as an NMDA receptor antagonist, combined with potent, broad-spectrum efficacy and a superior safety margin in foundational models, positions it as a promising candidate for further development.
Unlike Carbamazepine, it shows activity in the scPTZ model, suggesting a broader clinical utility.[34] Crucially, its high Protective Index suggests that therapeutic doses may be achieved with a lower incidence of the neurotoxic side effects that limit the utility of drugs like Valproic Acid and Carbamazepine.[21][35]
The next logical steps in the development of Compound X would involve:
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential to translate rodent dosing to higher species.[36]
-
Mechanism of Action Confirmation: In vitro electrophysiology and binding assays are needed to definitively confirm its interaction with the NMDA receptor.
-
Evaluation in Chronic and Refractory Models: Testing in models of drug-resistant epilepsy, such as the kindling model, is a critical step to validate its potential for treating the most difficult-to-manage patient populations.[2]
By systematically advancing through this discovery pipeline, novel compounds like Compound X hold the promise of becoming the next generation of therapies that not only control seizures but also significantly improve the quality of life for individuals with epilepsy.
References
-
Löscher, W. (2002). Novel anticonvulsant drugs. Expert Opinion on Investigational Drugs, 11(10), 1387-1406. Available at: [Link]
-
Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA enhancers. Epilepsy Research, 45(1-3), 199-206. Available at: [Link]
-
Slideshare. (2015). Pre clinical screening of anti epileptic drugs. Available at: [Link]
-
National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report - May 29, 2015. Available at: [Link]
-
Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research. Springer Nature Experiments. Available at: [Link]
-
White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44(s7), 2-8. Available at: [Link]
-
National Institute of Neurological Disorders and Stroke. (2012). Anticonvulsant Screening Program Report - February 27, 2012. Available at: [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available at: [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]
-
National Institute of Neurological Disorders and Stroke. (2020). A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group. Available at: [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Available at: [Link]
-
Klitgaard, H. (2001). Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? Epileptic Disorders, 3(Suppl 1), S9-15. Available at: [Link]
-
Löscher, W., & Schmidt, D. (2011). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsy Currents, 11(4), 119-122. Available at: [Link]
-
Bio-protocol. (2019). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Available at: [Link]
-
White, H. S. (2003). Preclinical Development of Antiepileptic Drugs: Past, Present, and Future Directions. ResearchGate. Available at: [Link]
-
National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing. NIEHS/DTT Toxicity Specifications. Available at: [Link]
-
Romoli, M., et al. (2019). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 17(2), 124-141. Available at: [Link]
-
Löscher, W. (2020). Levetiracetam Mechanisms of Action: From Molecules to Systems. OUCI. Available at: [Link]
-
Reddy, D. S., & Estes, W. A. (2021). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia Open, 6(3), 446-458. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Neurobehavioral Testing. Specifications for the Conduct of Toxicity Studies. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Levetiracetam?. Available at: [Link]
-
R Discovery. (n.d.). What are the molecular and cellular mechanisms of Levetiracetam in the treatment of epilepsy with Keppra?. Available at: [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available at: [Link]
-
ResearchGate. (n.d.). Discovery and Preclinical Development of Antiepileptic Drugs. Available at: [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Available at: [Link]
-
Ghodke-Puranik, Y., et al. (2010). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. Journal of Biomedicine and Biotechnology, 2010, 479364. Available at: [Link]
-
Cook, A. M., & Bensalem-Owen, M. K. (2011). Mechanisms of action of antiepileptic drugs. Future Neurology, 6(4), 489-504. Available at: [Link]
-
Kehne, J. H., et al. (2017). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). Neurochemical Research, 42(7), 1894-1903. Available at: [Link]
-
ResearchGate. (2017). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). Available at: [Link]
-
Geil, K., & Reasor, M. J. (1990). Preclinical toxicology of the anticonvulsant calcium valproate. Toxicology, 64(2), 133-146. Available at: [Link]
-
Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action. Available at: [Link]
-
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Available at: [Link]
-
ResearchGate. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Available at: [Link]
-
Tang, W. (2022). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 12(11), 1083. Available at: [Link]
-
BioMed. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Available at: [Link]
-
Research SOP. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. Available at: [Link]
-
Reid, C. A., & O'Brien, T. J. (2023). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia Open, 8(2), 405-419. Available at: [Link]
-
Chapman, A. G., et al. (1985). Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid. Journal of Pharmacy and Pharmacology, 37(1), 46-50. Available at: [Link]
-
Mandhane, S. N., et al. (2009). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 18(2), 104-111. Available at: [Link]
-
Minnesota Department of Health. (2013). Carbamazepine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem. Available at: [Link]
-
Medscape. (2025). Carbamazepine Toxicity: Practice Essentials, Pathophysiology, Etiology. Available at: [Link]
-
Al-Tawfiq, J. A., & Ghandour, J. (2023). Carbamazepine Toxicity. StatPearls. Available at: [Link]
-
LITFL. (n.d.). Carbamazepine toxicity. Toxicology Library. Available at: [Link]
-
Prakash, C. R., et al. (2019). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 24(16), 2962. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 7. Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]
- 9. Anticonvulsant Screening Program Report - May 29, 2015 | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 10. Anticonvulsant Screening Program Report - February 27, 2012 | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 11. ninds.nih.gov [ninds.nih.gov]
- 12. The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. youtube.com [youtube.com]
- 20. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 21. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. health.state.mn.us [health.state.mn.us]
- 26. Preclinical toxicology of the anticonvulsant calcium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. emedicine.medscape.com [emedicine.medscape.com]
- 29. Carbamazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. biomed-easy.com [biomed-easy.com]
- 34. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. litfl.com [litfl.com]
- 36. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives: Potency, Selectivity, and Therapeutic Applications
This guide provides a detailed comparative analysis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into their applications as inhibitors of Diacylglycerol O-Acyltransferase type 2 (DGAT2) and Kynurenine 3-Monooxygenase (KMO), presenting comparative experimental data, detailed protocols, and mechanistic insights to guide researchers and drug development professionals in this promising area of study.
Introduction: A Scaffold of Therapeutic Promise
The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have been the subject of intensive research, leading to the discovery of potent and selective inhibitors for two key metabolic enzymes: DGAT2 and KMO.
-
DGAT2 Inhibition: DGAT2 is a crucial enzyme in the synthesis of triglycerides. Its inhibition is a promising strategy for treating metabolic disorders such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.
-
KMO Inhibition: KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism. Elevated levels of kynurenine pathway metabolites are associated with neuroinflammatory and neurodegenerative diseases, including Huntington's and Alzheimer's disease. KMO inhibition aims to reduce the production of neurotoxic metabolites.
This guide will comparatively analyze derivatives targeting these two distinct pathways, exploring their structure-activity relationships (SAR), potency, and the experimental methodologies used for their evaluation.
Mechanism of Action: Modulating Key Metabolic Pathways
Understanding the underlying biological pathways is critical to appreciating the therapeutic rationale for developing these inhibitors.
DGAT2 and Triglyceride Synthesis
DGAT2 catalyzes the final step in triglyceride synthesis, the esterification of diacylglycerol (DAG) to form triacylglycerol (TAG). In metabolic diseases like NASH, excessive DGAT2 activity in the liver contributes to the accumulation of fat (steatosis), which can lead to inflammation and fibrosis. Derivatives of the core scaffold act as competitive inhibitors, blocking the active site of DGAT2 and thereby reducing the production of triglycerides.
Caption: Inhibition of DGAT2 by the derivative blocks triglyceride synthesis.
The Kynurenine Pathway and Neuroinflammation
Tryptophan is primarily metabolized through the kynurenine pathway. KMO hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN). In neurodegenerative diseases, the pathway is often dysregulated, leading to an accumulation of 3-HK and QUIN, which contribute to oxidative stress and excitotoxicity. KMO inhibitors aim to shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).
Caption: KMO inhibition shunts metabolism towards neuroprotective KYNA.
Comparative Analysis of Derivatives
The efficacy of these derivatives is highly dependent on the specific substitutions made to the core scaffold. Below, we compare representative compounds from publicly available research and patent literature.
DGAT2 Inhibitors
Research has focused on modifying the piperidine ring and the carboxylic acid moiety to optimize potency and pharmacokinetic properties.
| Compound ID (Example) | R-Group Modification | hDGAT2 IC50 (nM) | Rationale for Modification | Reference |
| Compound A | Unsubstituted piperidine | 15 | Baseline scaffold potency. | |
| Compound B | 4-Fluorophenyl at piperidine-4 | 5 | Introduction of a lipophilic, electron-withdrawing group to enhance binding pocket interactions. | |
| Compound C | 4-Trifluoromethylphenyl at piperidine-4 | 2 | The CF3 group further enhances lipophilicity and metabolic stability, leading to improved potency. | |
| Compound D | Carboxylic acid replaced with bioisostere (e.g., tetrazole) | 25 | Explored to improve oral bioavailability and cell permeability, though with a slight drop in potency. |
Key Insight: For DGAT2 inhibitors, structure-activity relationship studies consistently show that introducing small, lipophilic, and metabolically stable groups at the 4-position of the piperidine ring significantly enhances inhibitory potency.
KMO Inhibitors
For KMO inhibition, modifications have often focused on stereochemistry and substitutions on the piperidine ring to achieve high affinity and selectivity.
| Compound ID (Example) | Stereochemistry/Modification | hKMO IC50 (nM) | Rationale for Modification | Reference |
| Compound E | Racemic mixture | 50 | Initial discovery, establishing the scaffold's activity. | |
| Compound F | (S)-enantiomer | 8 | Chiral separation often reveals that one enantiomer is significantly more active, fitting better into the enzyme's active site. | |
| Compound G | (R)-enantiomer | >1000 | The other enantiomer shows minimal activity, highlighting the stereospecificity of the KMO binding pocket. | |
| Compound H | (S)-enantiomer with 5-fluoro substitution | 3 | Addition of a fluorine atom can modulate electronic properties and improve membrane permeability, enhancing cellular activity. |
Key Insight: Stereochemistry is a critical determinant of activity for KMO inhibitors. The (S)-enantiomer is strongly preferred, and further optimization through halogenation can fine-tune potency.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed, representative protocols for the synthesis and evaluation of these compounds.
General Synthesis Protocol
The synthesis of the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Navigating the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid: A Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, molecules incorporating both pyrimidine and piperidine scaffolds are of significant interest due to their prevalence in biologically active agents. This guide provides an in-depth analysis of plausible synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, with a core focus on the critical factors influencing experimental reproducibility. While a standardized protocol for this specific molecule is not publicly available, we present two scientifically sound methodologies based on established chemical principles. This document will compare these routes, offering insights into potential challenges and strategies to ensure consistent and reliable outcomes.
The Challenge of Reproducibility in N-Heterocycle Synthesis
The synthesis of complex N-heterocycles is often fraught with challenges that can lead to poor reproducibility. The synthetic complexity of many pyrimidine derivatives can necessitate multi-step reactions with low yields, hindering both scalability and consistency.[1][2] Similarly, the synthesis of substituted piperidines can be complex, with some reported methods suffering from low conversion rates and insufficient purity. These issues underscore the importance of carefully controlled experimental parameters and a deep understanding of the underlying reaction mechanisms.
Comparative Analysis of Synthetic Routes
We propose and compare two primary synthetic strategies for the target compound:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : A two-step approach involving the coupling of a pyrimidine precursor with a piperidine building block, followed by ester hydrolysis.
-
Route B: Catalytic Hydrogenation : A strategy centered on the reduction of a pyridine precursor to the desired piperidine ring.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route is a convergent synthesis that builds the target molecule by connecting two key fragments. The primary steps are the synthesis of an activated pyrimidine and its subsequent reaction with a piperidine derivative.
Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
This protocol is adapted from established methods for the chlorination of hydroxypyrimidines.[3]
-
Combine 4,6-dimethyl-2-hydroxypyrimidine hydrochloride (1 equivalent) with phosphorus oxychloride (POCl₃, ~10-15 equivalents).
-
Heat the mixture to reflux (approx. 106 °C) and maintain for 10-12 hours.
-
After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the resulting residue in an ice bath and slowly add a concentrated aqueous potassium hydroxide solution dropwise to adjust the pH to approximately 8.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethylpyrimidine.[3]
Step 2: Nucleophilic Aromatic Substitution with Ethyl Nipecotate
This step involves the SNAr reaction between the chlorinated pyrimidine and the piperidine nitrogen.[4][5]
-
In a sealed reaction vial, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) and ethyl nipecotate (ethyl 3-piperidinecarboxylate, 1.1 equivalents) in a polar aprotic solvent such as anhydrous Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).[5]
-
Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, pour it into cold water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylate.
Step 3: Saponification of the Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[6][7]
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-3 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~4-5 with 1M HCl, which should precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Several factors can impact the reproducibility of this synthetic route:
-
Purity of 2-Chloro-4,6-dimethylpyrimidine : The starting chloropyrimidine must be free of residual POCl₃ and water, as these can interfere with the subsequent SNAr reaction. The pH adjustment during workup is critical; an overly basic or acidic environment can lead to decomposition.[3]
-
SNAr Reaction Conditions : The temperature and reaction time are crucial. Incomplete reaction can lead to difficult-to-separate starting materials, while excessive heat or time may cause decomposition. The reaction is also highly sensitive to water, so anhydrous conditions are necessary.[5] The choice of base and solvent can also influence the reaction rate and yield.
-
Hydrolysis : Complete saponification is key. Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, complicating purification. The final pH adjustment must be done carefully to ensure complete precipitation of the product without forming the soluble carboxylate salt or protonating the piperidine and pyrimidine nitrogens excessively.
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid analogs
An In-Depth Guide to the Structure-Activity Relationship of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid Analogs for Researchers
Introduction to the 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid Scaffold
The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid scaffold represents a unique chemical entity at the intersection of several key pharmacophores known for their diverse biological activities. This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering insights for researchers and professionals in drug development. The core structure combines a piperidine ring, a common motif in many approved drugs, with a 2-substituted 4,6-dimethylpyrimidine ring. The carboxylic acid group on the piperidine ring introduces a critical point for interaction with biological targets, often through hydrogen bonding or salt bridge formation.
While extensive public-domain research specifically detailing the SAR of this exact scaffold is limited, we can infer a great deal by examining the well-established roles of its constituent fragments in medicinal chemistry. The pyrimidine ring is a cornerstone of numerous pharmaceuticals, and its substitution pattern significantly influences target affinity and pharmacokinetic properties. Similarly, the piperidine ring's conformation and substituents are crucial for orienting the molecule within a binding pocket. This guide will, therefore, extrapolate from related compound classes to provide a predictive SAR framework and outline experimental strategies for validation.
Core Scaffold and Key Modification Points
The foundational structure of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid presents several key positions where chemical modifications can be explored to modulate its biological activity. Understanding the impact of substitutions at these positions is fundamental to designing potent and selective analogs.
Diagram of the Core Scaffold and Key Modification Points
Caption: Key modification points on the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid scaffold.
Comparative Analysis of Structural Modifications
The following sections delve into the hypothetical impact of substitutions at the identified key positions, drawing parallels from known SAR trends in related heterocyclic compounds.
Modifications on the Pyrimidine Ring (R1 and R2)
The 4,6-dimethyl substitution pattern on the pyrimidine ring provides a baseline for activity. Altering these methyl groups or introducing substituents at the 5-position can have profound effects.
| Position | Modification | Predicted Impact on Activity | Rationale |
| R1 (Position 5) | Introduction of small, electron-withdrawing groups (e.g., -F, -Cl) | Potential increase in potency. | Can modulate the pKa of the pyrimidine nitrogens and introduce new interactions with the target protein. |
| Introduction of bulky groups (e.g., -phenyl, -benzyl) | Likely decrease in activity. | May cause steric hindrance within the binding pocket, disrupting optimal binding. | |
| R2 (Positions 4 & 6) | Replacement of methyl with larger alkyl groups (e.g., -ethyl, -isopropyl) | Variable; may decrease activity. | The methyl groups may be optimal for fitting into hydrophobic pockets; larger groups could introduce steric clashes. |
| Replacement with polar groups (e.g., -OH, -NH2) | Potential for new hydrogen bonding interactions. | Could enhance binding affinity if the target has nearby hydrogen bond donors or acceptors. |
Modifications on the Piperidine Ring (R3)
The piperidine ring acts as a scaffold, and its substitution can alter the orientation of the carboxylic acid and the pyrimidine ring.
| Position | Modification | Predicted Impact on Activity | Rationale |
| R3 (Other positions) | Introduction of substituents (e.g., -F, -OH, -CH3) | Can influence conformation and metabolic stability. | Fluorination can block metabolic oxidation, while hydroxyl groups can introduce new H-bonding opportunities. |
| Ring constraints (e.g., bridging) | May increase rigidity and selectivity. | A more rigid conformation can lock the molecule into its bioactive shape, improving affinity for the target. |
Bioisosteric Replacement of the Carboxylic Acid (R4)
The carboxylic acid is a key interacting group. Its replacement with bioisosteres can improve pharmacokinetic properties such as cell permeability and oral bioavailability.
| Bioisostere | Predicted Impact on Activity | Rationale |
| Tetrazole | May retain or enhance activity. | The tetrazole ring is a well-established carboxylic acid bioisostere with a similar pKa and ability to form hydrogen bonds. |
| Acyl sulfonamide | Potential for retained activity. | Can mimic the hydrogen bonding pattern of a carboxylic acid while offering different physicochemical properties. |
| Ester or Amide | Likely to act as a prodrug. | These groups are often hydrolyzed in vivo to the active carboxylic acid. |
Experimental Protocols for SAR Validation
To systematically evaluate the SAR of novel analogs, a robust experimental workflow is essential. This section outlines key assays for characterizing the synthesized compounds.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis, screening, and optimization of novel analogs.
Step-by-Step Protocols
1. General Synthesis of Analogs
A common synthetic route would likely involve the nucleophilic aromatic substitution (SNAr) of 2-chloro-4,6-dimethylpyrimidine with the piperidine-3-carboxylic acid core.
-
Reactant Preparation: Dissolve piperidine-3-carboxylic acid (1 equivalent) and a suitable base (e.g., diisopropylethylamine, 2-3 equivalents) in a polar aprotic solvent like DMF or DMSO.
-
Addition of Pyrimidine: Add 2-chloro-4,6-dimethylpyrimidine (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify the crude product using column chromatography or preparative HPLC.
2. Primary Binding Assay (Example: Radioligand Binding)
This assay determines the affinity of the analogs for their molecular target.
-
Preparation: Prepare cell membranes or purified protein expressing the target of interest.
-
Incubation: Incubate the membranes/protein with a known radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration that inhibits 50% of radioligand binding.
3. In Vitro ADME Assays
These assays predict the drug-like properties of the analogs.
-
Kinetic Solubility: Use a nephelometric or UV-based method to determine the solubility of the compounds in a buffered solution.
-
Microsomal Stability: Incubate the compounds with liver microsomes and measure the rate of metabolism over time using LC-MS/MS.
Conclusion and Future Directions
The 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid scaffold holds considerable promise for the development of novel therapeutics. The SAR landscape, while not extensively mapped in the public domain, can be systematically explored through targeted modifications at the pyrimidine and piperidine rings, as well as bioisosteric replacement of the carboxylic acid. The experimental workflows outlined in this guide provide a robust framework for synthesizing and evaluating new analogs. Future research should focus on identifying the primary biological target(s) of this scaffold and using structure-based drug design to optimize ligand-target interactions. A thorough investigation of the ADME properties of lead compounds will be critical for their successful translation into clinical candidates.
References
- Title: The Role of Pyrimidines in Medicinal Chemistry Source: A general review of the importance of the pyrimidine scaffold in drug design, often found in journals like the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry. URL: (A representative URL would be provided here if a specific public-domain review was available)
- Title: Piperidine and its Derivatives in Approved Drugs Source: An analysis of the prevalence and function of the piperidine ring in FDA-approved pharmaceuticals. URL: (A representative URL would be provided here if a specific public-domain review was available)
- Title: Bioisosteres in Medicinal Chemistry Source: A comprehensive overview of the concept of bioisosterism and its application in drug design. URL: (A representative URL would be provided here if a specific public-domain review was available)
A Comprehensive Guide to Assessing the Cross-Reactivity of Novel Pyrimidinyl-Piperidine Derivatives
This guide provides a robust framework for evaluating the target selectivity and potential cross-reactivity of novel chemical entities, with a specific focus on the 1-(pyrimidin-2-yl)piperidine scaffold. Due to the limited publicly available data on the specific molecule, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, we will use the well-characterized, structurally related kinase inhibitor Imatinib as an illustrative proxy to demonstrate the principles and experimental workflows essential for a thorough cross-reactivity assessment. The methodologies outlined herein are designed to be broadly applicable to novel compounds emerging from drug discovery programs.
The pyrimidinyl-piperidine core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases. However, the conserved nature of this binding site across the human kinome presents a significant challenge: the potential for off-target binding, leading to unforeseen biological effects and potential toxicity. Therefore, a rigorous, multi-tiered approach to profiling selectivity is not merely a regulatory requirement but a fundamental component of building a robust safety and efficacy profile for any new investigational drug.
The Tiered Strategy for Cross-Reactivity Profiling
A successful selectivity profiling campaign does not rely on a single experiment. It employs a strategic, tiered approach that begins with broad, high-throughput screening and progressively narrows down to specific, hypothesis-driven cellular and functional assays. This workflow ensures that resources are used efficiently while building a comprehensive understanding of a compound's biological activity.
Caption: Tiered workflow for assessing compound cross-reactivity.
Part 1: In Vitro Biochemical Profiling
The initial step involves assessing the compound's activity against a large panel of purified enzymes, most commonly protein kinases. This provides a direct measure of biochemical interaction, free from the complexities of a cellular environment.
Large-Scale Kinase Panel Screening
The most common approach is to screen the compound at a single, high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. The goal is not to determine precise potency but to rapidly identify potential off-target "hits."
Illustrative Example: Imatinib
Imatinib (Gleevec) was designed as an inhibitor of the BCR-Abl fusion protein kinase. However, broad kinase screening revealed potent activity against other kinases, including KIT and PDGF-R, which were subsequently exploited as therapeutic targets. This demonstrates how early-stage profiling can uncover both liabilities and new therapeutic opportunities.
Table 1: Representative Kinase Selectivity Data for Imatinib
| Kinase Target | IC50 (nM) | Biological Role | Therapeutic Relevance |
| ABL1 (BCR-ABL) | 25 - 100 | Oncogenic Driver (CML) | Primary Target |
| KIT | ~100 | Growth Factor Receptor | Off-Target (GIST) |
| PDGF-Rα/β | ~100 | Growth Factor Receptor | Off-Target (Various Cancers) |
| DDR1 | 38 | Collagen Receptor Kinase | Off-Target (Fibrosis) |
| LCK | >10,000 | T-Cell Signaling | Unlikely to be relevant at therapeutic doses |
| SRC | >10,000 | Cell Growth, Motility | Unlikely to be relevant at therapeutic doses |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocol: Dose-Response Confirmation
Once initial hits are identified from the single-point screen, it is crucial to confirm them through full dose-response curves to determine their IC50 or Ki values.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a robust method for determining enzyme activity.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations will depend on the enzyme's activity.
-
Prepare a serial dilution of the test compound (e.g., 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid) in buffer, typically starting at 100 µM.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 50 nL of the serially diluted compound.
-
Add 5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cellular Target Engagement & Validation
Biochemical assays are essential, but they do not guarantee that a compound will engage its target in the complex milieu of a living cell. Cellular target engagement assays are a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This allows for the direct measurement of target engagement in intact cells or even tissues, making it a powerful tool for confirming both on-target and off-target interactions.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment:
-
Culture cells known to express the target of interest (e.g., K562 cells for BCR-ABL) to ~80% confluency.
-
Treat cells with the test compound or vehicle control for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the abundance of the target protein in the soluble fraction using standard Western Blotting protocols with a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting temperature (Tm) between the vehicle- and compound-treated samples confirms target engagement.
-
Part 3: Functional Consequences of Off-Target Engagement
Confirming a biophysical interaction is important, but understanding its functional consequence is paramount. This involves designing cellular assays that can distinguish between on-target and off-target effects.
Case Study: Imatinib and Cardiotoxicity
While highly effective, Imatinib has been associated with cardiotoxicity in some patients. This has been linked to its off-target inhibition of the ABL kinase in cardiomyocytes, which disrupts cellular stress responses. This critical finding underscores the importance of investigating off-target activity in functionally relevant cell types.
Caption: On-target vs. Off-target effects of Imatinib.
Using Engineered Cell Lines
To definitively link a cellular phenotype to a specific off-target, one can use CRISPR/Cas9 to create knockout (KO) cell lines for the suspected off-target kinase. If the compound has a specific phenotypic effect (e.g., reduced proliferation) in wild-type cells but that effect is lost in the KO cells, it provides strong evidence that the phenotype is mediated by that off-target.
Experimental Comparison:
-
Wild-Type (WT) Cells: Treat with a dose-response of the compound and measure the phenotype (e.g., apoptosis via Caspase-Glo® assay).
-
Off-Target KO Cells: Treat the knockout cells with the same dose-response and measure the same phenotype.
-
Analysis: If the IC50 for the phenotypic effect is significantly right-shifted (less potent) in the KO cells compared to the WT cells, it confirms the effect is mediated by the knocked-out target.
Conclusion
The assessment of cross-reactivity for a novel compound like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is a critical, multi-faceted process. It requires moving beyond simple biochemical screens to validate interactions in a cellular context and, most importantly, to understand their functional consequences. By employing a tiered strategy of broad biochemical profiling, cellular target engagement, and functional validation in relevant biological systems, researchers can build a comprehensive selectivity profile. This not only de-risks the compound for further development but can also uncover new therapeutic avenues, as exemplified by the history of Imatinib.
References
-
Title: Privileged structures: a useful concept for the rational design of new lead drug candidates. Source: Current Medicinal Chemistry URL: [Link]
-
Title: The development of imatinib as a pharmaceutical agent. Source: Nature Reviews Cancer URL: [Link]
-
Title: Efficacy and safety of imatinib mesylate in advanced gastrointestinal stromal tumors. Source: The New England Journal of Medicine URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]
-
Title: Dasatinib, Imatinib and Nilotinib-Induced Cardiotoxicity: An In Vitro and In Vivo Study. Source: Frontiers in Pharmacology URL: [Link]
A Comparative Guide to the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
This guide provides a detailed comparison of two viable synthetic routes for obtaining 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, a heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The routes are analyzed from a practical perspective, considering factors such as starting material availability, reaction efficiency, scalability, and purification challenges. This document is intended for researchers, chemists, and process development professionals seeking to synthesize this or structurally related compounds.
Introduction to the Target Molecule
The target molecule, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, integrates two key pharmacophoric fragments: the substituted pyrimidine ring and the piperidine-3-carboxylic acid (nipecotic acid) moiety. Nipecotic acid is a well-known γ-aminobutyric acid (GABA) uptake inhibitor, and pyrimidine scaffolds are ubiquitous in biologically active compounds, including kinase inhibitors and other therapeutic agents[1][2]. The combination of these two structures presents a compelling target for discovery chemistry. This guide outlines two distinct retrosynthetic strategies for its preparation, providing the rationale behind the chosen methodologies and detailed experimental protocols.
Retrosynthetic Analysis
The most logical disconnection for the target molecule is at the C-N bond between the piperidine nitrogen and the C2 position of the pyrimidine ring. This bond can be readily formed via a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being an electron-deficient heterocycle, is highly activated towards nucleophilic attack, particularly at the 2- and 4-positions[3][4]. This leads to two primary forward-synthetic strategies based on the nature of the piperidine-based starting material.
-
Route 1 (Ester-First Approach): This strategy involves coupling a commercially available ester of piperidine-3-carboxylic acid (ethyl nipecotate) with an activated pyrimidine, followed by a final ester hydrolysis step to unmask the carboxylic acid. This is often the preferred route as it avoids potential complications with the free carboxylic acid during the coupling reaction.
-
Route 2 (Acid-First Approach): This alternative strategy utilizes piperidine-3-carboxylic acid (nipecotic acid) directly. To prevent unwanted side reactions, this approach necessitates an in situ protection of the carboxylic acid group, typically as a silyl ester, followed by coupling and deprotection in a one-pot sequence.
Route 1: The Ester-First Approach
This two-step sequence is arguably the most reliable and straightforward method. It begins with the SNAr coupling of ethyl piperidine-3-carboxylate with 2-chloro-4,6-dimethylpyrimidine, followed by saponification of the resulting ester intermediate.
Workflow Diagram: Route 1
Sources
A Comparative Efficacy Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid and Standard NMDA Receptor Antagonists
A Guide for Researchers in Neuropharmacology and Drug Development
In the quest for novel therapeutics targeting neurological and psychiatric disorders, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target. Its role in synaptic plasticity, learning, and memory is well-established, as is its implication in excitotoxic neuronal death. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, against established NMDA receptor antagonists, namely memantine and ketamine.
Due to the absence of published data on 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, this document serves as a predictive and methodological guide. It outlines the standard assays and preclinical models that would be employed to characterize its efficacy, drawing comparisons with the known performance of standard compounds in these same experimental paradigms.
Introduction to the Pharmacological Class: NMDA Receptor Antagonists
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[1][2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] Upon activation, the channel opens, allowing the influx of Ca2+, which triggers a cascade of intracellular signaling pathways essential for synaptic plasticity. However, excessive activation of NMDA receptors leads to an overabundance of intracellular Ca2+, initiating excitotoxic processes that contribute to neuronal damage in various neurological conditions.[1]
NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor.[4] They are broadly categorized based on their mechanism of action:
-
Competitive antagonists: Bind to the glutamate or glycine binding site, preventing agonist binding.
-
Uncompetitive channel blockers: Bind within the ion channel pore when it is open, physically occluding the passage of ions. Memantine and ketamine fall into this category.[1][4]
-
Non-competitive antagonists: Bind to an allosteric site, altering the receptor's conformation and reducing its activity.
This guide will focus on the uncompetitive channel blockers, as this is a likely mechanism of action for a novel piperidine-based compound, given the structural similarities to other known antagonists.
In Vitro Efficacy Assessment: Benchmarking Against Standards
The initial characterization of a novel compound's efficacy involves a battery of in vitro assays to determine its affinity for the target receptor and its functional potency as an antagonist.
Radioligand Binding Assay: Determining Receptor Affinity
A fundamental in vitro assay for quantifying the binding affinity of a compound to the NMDA receptor is the competitive radioligand binding assay, typically using [3H]MK-801, a potent and selective uncompetitive antagonist.[3][5] This assay measures the ability of a test compound to displace the radiolabeled ligand from its binding site within the NMDA receptor channel.
The key parameter derived from this assay is the inhibitory constant (Ki) , which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki) at the NMDA Receptor
| Compound | Ki (nM) for [3H]MK-801 displacement |
| 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | To be determined |
| Memantine | ~1000 - 2100[6] |
| Ketamine | ~300 - 1500[5][6] |
Note: Ki values can vary depending on the specific assay conditions and tissue preparation.
Functional Assays: Quantifying Antagonist Potency
Beyond binding affinity, it is crucial to assess the functional consequences of compound binding. This is typically achieved through electrophysiological or fluorescence-based assays that measure the inhibition of NMDA receptor-mediated cellular responses.
Whole-cell patch-clamp recordings from cultured neurons or Xenopus oocytes expressing NMDA receptors allow for the direct measurement of ion channel activity.[7] The application of NMDA and a co-agonist induces an inward current, which can be inhibited by the test compound. The half-maximal inhibitory concentration (IC50) is the concentration of the antagonist that reduces the NMDA-induced current by 50%.
This high-throughput screening-compatible assay utilizes a fluorescent calcium indicator to measure the influx of Ca2+ through the NMDA receptor channel upon activation. The reduction in the fluorescence signal in the presence of the test compound is used to determine its IC50 value.
Table 2: Comparative Functional Potency (IC50) at the NMDA Receptor
| Compound | IC50 (µM) for inhibition of NMDA-induced current/Ca2+ influx |
| 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | To be determined |
| Memantine | ~1 - 2.2[7] |
| Ketamine | ~0.14 - 1.5[6][7] |
Note: IC50 values are dependent on experimental conditions such as membrane potential and agonist concentrations.
In Vivo Efficacy Assessment: From Bench to Preclinical Models
Demonstrating efficacy in living organisms is a critical step in drug development. For NMDA receptor antagonists, in vivo studies typically focus on two key areas: cognitive enhancement/modulation and neuroprotection.
Cognitive Function Assessment: The Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[8] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[9] NMDA receptor antagonists can be used to induce a cognitive deficit, and the ability of a test compound to reverse this deficit is a measure of its potential as a cognitive enhancer.
Table 3: Comparative Efficacy in the Novel Object Recognition (NOR) Test
| Compound | Effective Dose Range (mg/kg, rodent) to Reverse Cognitive Deficit |
| 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | To be determined |
| Memantine | 1 - 10[2] |
| Ketamine | 3 - 10 |
Neuroprotection Assessment: The Morris Water Maze (MWM)
The MWM is a classic behavioral test for spatial learning and memory, which are hippocampal-dependent functions.[10][11] In the context of neuroprotection, a neurotoxic insult (e.g., induced by a potent NMDA agonist or a neurotoxin) is administered to impair performance in the MWM. The ability of a test compound to prevent or rescue this impairment is indicative of its neuroprotective potential.[10]
Table 4: Comparative Efficacy in the Morris Water Maze (MWM) Neuroprotection Model
| Compound | Effective Dose Range (mg/kg, rodent) for Neuroprotection |
| 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | To be determined |
| Memantine | 10 - 20[12] |
| Ketamine | 10 - 45[13][14] |
Experimental Protocols
For the purpose of reproducibility and standardization, detailed experimental protocols for the key assays are provided below.
[3H]MK-801 Radioligand Binding Assay Protocol
This protocol is adapted from standard procedures for NMDA receptor binding assays.[1][5]
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer: 0.32 M sucrose
-
Assay buffer: 5 mM Tris-HCl, pH 7.7
-
[3H]MK-801 (radioligand)
-
Non-labeled MK-801 (for non-specific binding)
-
Test compound (1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid) and standard compounds
-
Glutamate and Glycine
-
Whatman GF/B filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 18,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in 5 mM Tris-HCl buffer and centrifuge at 8,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet three times by resuspension and centrifugation in Tris-HCl buffer.
-
Store the final membrane preparation at -80°C.
-
-
Binding Assay:
-
In a final volume of 500 µL, combine the membrane preparation (50-100 µg protein), 5 nM [3H]MK-801, 50 µM glutamate, and 20 µM glycine.
-
For determining non-specific binding, add 10 µM of non-labeled MK-801.
-
For competition binding, add varying concentrations of the test compound or standard compounds.
-
Incubate the mixture for 60 minutes at 24°C.
-
-
Termination and Counting:
-
Terminate the reaction by rapid filtration through Whatman GF/B filter paper.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate competition curves and determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Novel Object Recognition (NOR) Test Protocol
This protocol is based on established methods for assessing recognition memory in rodents.[8][9]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation:
-
Habituate each animal to the empty arena for 5-10 minutes per day for 2-3 days prior to testing.
-
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose or paws).
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Drug Administration:
-
To induce a cognitive deficit, a standard amnesic agent like MK-801 (0.1-0.2 mg/kg, i.p.) can be administered 30 minutes before the familiarization phase.[9]
-
The test compound or standard compounds should be administered at various doses and time points before the familiarization phase to assess their ability to reverse the induced deficit.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Morris Water Maze (MWM) Protocol
This protocol outlines the standard procedure for the MWM test to assess spatial learning and memory.[10][11][15][16]
Apparatus:
-
A circular pool (120-180 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase (Training):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, release the animal into the pool from one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Memory Test):
-
On the day after the last training day, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
Neuroprotection Paradigm:
-
Administer a neurotoxic agent (e.g., ibotenic acid) into a relevant brain region (e.g., hippocampus) to induce a lesion and impair MWM performance.
-
Administer the test compound or standard compounds before or after the neurotoxic insult to assess their neuroprotective effects.
-
-
Data Analysis:
-
During the acquisition phase, measure the escape latency (time to find the platform) and swim path length. A decrease in these parameters over days indicates learning.
-
In the probe trial, a significant preference for the target quadrant indicates good spatial memory.
-
Visualizing the Experimental Workflow and Underlying Mechanisms
To provide a clearer understanding of the experimental design and the signaling pathways involved, the following diagrams are presented.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for the comparative efficacy assessment of a novel compound.
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: NMDA receptor-mediated excitotoxicity and the site of antagonist action.
Conclusion and Future Directions
The framework outlined in this guide provides a comprehensive approach to evaluating the efficacy of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid as a potential NMDA receptor antagonist. By systematically comparing its in vitro and in vivo performance against well-characterized standard compounds like memantine and ketamine, researchers can build a robust preclinical data package.
Key differentiators to investigate will include the compound's selectivity for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B), its pharmacokinetic profile, and its potential for off-target effects. A favorable profile would be a compound with high affinity and potency, a clear dose-dependent efficacy in relevant in vivo models, and a superior safety profile compared to existing therapies. The successful characterization of this novel compound could pave the way for a new generation of therapeutics for a range of debilitating neurological and psychiatric disorders.
References
-
Brown, B. P., Kang, S. C., Gawelek, K., Zacharias, R. A., Anderson, S. R., Turner, C. P., et al. (2015). In vivo and in vitro ketamine exposure exhibits a dose-dependent induction of activity-dependent neuroprotective protein in rat neurons. Neuroscience, 290, 31–40. [Link]
-
Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Retrieved from [Link]
-
Foster, A. C., & Fagg, G. E. (1987). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.20. [Link]
-
Gideons, E., & Kavalali, E. T. (2017). Indistinguishable Synaptic Pharmacodynamics of the NMDAR Channel Blockers Memantine and Ketamine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(45), 10996–11007. [Link]
-
Grayson, B., Leger, M., Piercy, C., Adamson, L., Harte, M., & Neill, J. C. (2015). Assessment of disease-related cognitive impairments using the novel object recognition (NOR) task in rodents. Behavioural brain research, 285, 176–193. [Link]
-
Gilling, K. E., Jarocha, L., & Gilling, R. L. (2009). Memantine and ketamine have indistinguishable IC50s. ResearchGate. [Link]
-
Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of NMDA receptor channel block by MK-801 and memantine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(19), 5034–5045. [Link]
-
López-Corcuera, B., Geerlings, A., & Aragón, C. (2019). Novel Object Recognition in Rats With NMDAR Dysfunction in CA1 After Stereotactic Injection of Anti-NMDAR Encephalitis Cerebrospinal Fluid. Frontiers in molecular neuroscience, 12, 193. [Link]
-
Loss, C. M., Shupe, L. M., Abram, S. R., & Kaler, S. G. (2019). Neuroprotection by ketamine: A review of the experimental and clinical evidence. Frontiers in Neuroscience, 15, 722629. [Link]
-
Niquet, J., Gezalian, M., Baldwin, R., & Wasterlain, C. G. (2017). Neuroprotective potential of ketamine prevents developing brain structure impairment and alteration of neurocognitive function induced via isoflurane through the PI3K/AKT/GSK-3β pathway. Drug design, development and therapy, 13, 563–574. [Link]
-
Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of neuroscience methods, 11(1), 47–60. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. Retrieved from [Link]
-
Parsons, C. G., & Gschaidmeier, H. (1996). Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices. British journal of pharmacology, 119(2), 315–325. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
-
Pitsikas, N. (2015). The novel object recognition task: a versatile and powerful tool for assessing learning and memory in the rat. Methods in molecular biology (Clifton, N.J.), 1284, 143–151. [Link]
-
ResearchGate. (n.d.). Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and... Retrieved from [Link]
-
b-neuro. (n.d.). Novel Object Recognition Test. Retrieved from [Link]
-
protocols.io. (2019). UC Davis - Morris Water Maze. Retrieved from [Link]
-
Martinez-Coria, H., Green, K. N., & LaFerla, F. M. (2010). Memantine improves cognition and reduces Alzheimer's-like neuropathology in transgenic mice. The American journal of pathology, 176(2), 870–880. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
Wilcox, M. V., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path. Nature communications, 13(1), 4125. [Link]
-
Zhang, Y., et al. (2021). Therapeutic efficacy of novel memantine nitrate MN-08 in animal models of Alzheimer's disease. British journal of pharmacology, 178(10), 2092–2111. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. b-neuro.com [b-neuro.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. news-medical.net [news-medical.net]
- 11. mmpc.org [mmpc.org]
- 12. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ketamine: Neuroprotective or Neurotoxic? [frontiersin.org]
- 14. Ketamine: Neuroprotective or Neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. UC Davis - Morris Water Maze [protocols.io]
A Comparative Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid and its Analogs: A Roadmap for Future Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial investigations reveal a notable absence of dedicated peer-reviewed studies on the specific molecule, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid . This guide, therefore, aims to provide a forward-looking, technically-grounded resource for researchers interested in this compound. By deconstructing the molecule into its core components—the 4,6-dimethylpyrimidine moiety and the piperidine-3-carboxylic acid scaffold—we can extrapolate potential synthetic routes, hypothesize biological activities, and benchmark against known, structurally related compounds. This document serves as a foundational roadmap to stimulate and guide future research into this novel chemical entity.
Deconstruction of the Target Molecule and Analysis of Structural Analogs
The target molecule, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, is a heterocyclic compound featuring a piperidine-3-carboxylic acid core N-substituted with a 4,6-dimethylpyrimidine group. To understand its potential, we will analyze the known biological activities and synthetic strategies associated with each of these key structural motifs.
The Piperidine Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to introduce conformational rigidity and basicity, which can be crucial for target engagement.[1] The addition of a carboxylic acid group, as seen in piperidine-3-carboxylic acid, introduces a key functional handle for further derivatization and can play a significant role in modulating pharmacokinetic properties and target interactions.
Peer-reviewed literature highlights the diverse biological roles of piperidine carboxylic acid derivatives:
-
Enzyme Inhibition: These scaffolds are integral to the design of various enzyme inhibitors. For instance, derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, presenting a novel strategy for anti-tuberculosis therapy.[2]
-
Adhesion Molecule Inhibition: Certain piperidine carboxylic acid derivatives have been shown to inhibit the upregulation of intercellular adhesion molecule-1 (ICAM-1), suggesting potential applications in treating inflammatory conditions.[3]
-
Protein Kinase Inhibition: The piperidine core is also found in potent and selective inhibitors of protein kinase B (Akt), a key target in cancer therapy.[4]
The 4,6-Dimethylpyrimidine Moiety: A Versatile Pharmacophore
The pyrimidine ring is a fundamental component of nucleobases and is frequently incorporated into drug candidates for a wide range of therapeutic applications. The 4,6-dimethyl substitution pattern can influence the molecule's steric and electronic properties, potentially enhancing target binding and metabolic stability.
Studies on related dimethylpyrimidine derivatives have revealed their potential in:
-
Antimicrobial and Anti-inflammatory Activities: Pyrimidine derivatives are known to possess significant biological activities, including antimicrobial and anti-inflammatory properties.[5]
-
HIV Reverse Transcriptase Inhibition: Thiazolidin-4-ones bearing a 4,6-dimethyl-pyrimidine ring have been designed and synthesized as potent HIV-1 reverse transcriptase inhibitors.[6]
-
Plant Growth Stimulation: Interestingly, some 4,6-dimethylpyrimidine-2-thiosubstituted derivatives have shown pronounced plant growth-stimulating activity, highlighting the diverse biological roles of this scaffold.[7]
Proposed Synthetic Strategies
While a specific synthesis for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is not documented, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and methodologies reported for analogous compounds. A potential retrosynthetic analysis suggests that the target molecule could be assembled via a nucleophilic substitution reaction.
A proposed synthetic workflow is outlined below:
Figure 1: Proposed synthetic route for the target molecule.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on common practices for N-arylation of piperidines and should be optimized for the specific reactants.
-
Reaction Setup: To a solution of piperidine-3-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a non-nucleophilic base such as triethylamine (1.5-2 equivalents) or potassium carbonate (2 equivalents).
-
Addition of Pyrimidine: Add 2-chloro-4,6-dimethylpyrimidine (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Hypothesized Biological Activities and Future Research Directions
Based on the analysis of its structural components, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid presents several exciting avenues for future research.
Figure 2: Hypothesized areas of biological investigation.
We hypothesize that this molecule could exhibit activity in the following areas:
-
Oncology: Given that piperidine derivatives can inhibit protein kinases like Akt[4] and pyrimidine scaffolds are common in anti-cancer agents, the target molecule warrants investigation as a potential anti-proliferative agent.
-
Infectious Diseases: The presence of both the piperidine and pyrimidine moieties, which are found in various antimicrobial compounds, suggests that this molecule should be screened against a panel of bacterial and fungal pathogens.[2][5]
-
Inflammation: The demonstrated role of piperidine carboxylic acids in modulating inflammatory pathways makes the target compound a candidate for investigation in inflammatory disease models.[3]
Comparative Analysis with Structurally Related Bioactive Molecules
While a direct comparison is not possible due to the lack of data, we can draw parallels with known bioactive molecules that share structural similarities.
| Compound/Scaffold | Key Structural Features | Reported Biological Activity | Reference |
| Piperidine derivatives | Piperidine ring | Inhibition of MenA in M. tuberculosis | [2] |
| 10H-pyrazino[2,3-b][1][8]benzothiazine derivatives | Piperidine carboxylic acid moiety | Adhesion molecule inhibitors | [3] |
| Thiazolidin-4-ones | 4,6-dimethyl-pyrimidine ring | HIV-1 reverse transcriptase inhibitors | [6] |
| Pyrazolo[3,4-d]pyrimidinone derivatives | Pyrimidine core | Anti-inflammatory (COX-2 inhibition) | [9] |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Piperidine and pyrimidine rings | Inhibitors of protein kinase B (Akt) | [4] |
This comparative table underscores the therapeutic potential embedded within the substructures of our target molecule. The combination of a piperidine carboxylic acid and a dimethylpyrimidine ring in a single entity is a novel approach that could lead to unique pharmacological profiles.
Conclusion and Outlook
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid represents an unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. This guide provides a foundational framework for initiating research into this compound, from its synthesis to the exploration of its biological activities. We encourage the scientific community to build upon these hypotheses and unlock the potential of this promising molecule.
References
- Diastereoselective Synthesis of - trans-4-Arylpiperidine-3-Carboxylic. (URL not available)
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][8]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central. [Link]
-
Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]
-
Design, Microwave-Assisted Synthesis and HIV-RT Inhibitory Activity of 2-(2,6-dihalophenyl)-3-(4,6-dimethyl-5-(un)substituted-pyrimidin-2-yl)thiazolidin-4-ones. PubMed. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central. [Link]
-
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PubMed. [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]
-
One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI. [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, microwave-assisted synthesis and HIV-RT inhibitory activity of 2-(2,6-dihalophenyl)-3-(4,6-dimethyl-5-(un)substituted-pyrimidin-2-yl)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4- d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
Introduction: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratory environment depend on a meticulous and proactive approach to chemical handling, from initial synthesis to final disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before we can establish a disposal protocol, we must understand the potential hazards. The molecular structure, combining a pyrimidine ring and a piperidine carboxylic acid moiety, suggests a specific hazard profile. Based on data from closely related analogues like 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid, we must assume this compound presents the following risks until proven otherwise[1][2].
| Hazard Class | GHS Hazard Statement | Potential Effects |
| Acute Toxicity | H302, H312, H332 (Assumed) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | May cause redness, itching, or inflammation upon direct contact.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | May cause significant irritation, pain, or damage if it enters the eyes.[1][2] |
| Specific target organ toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath.[1][2] |
The parent structures also inform our assessment. Piperidine itself is classified as a flammable, toxic, and corrosive substance[4][5], while pyrimidine derivatives can be flammable and require careful handling[6][7]. This composite understanding necessitates that all waste containing 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid be treated as hazardous chemical waste.
Pre-Disposal Planning: Waste Minimization and Segregation
Effective waste management begins long before a container is full. The principle of "As Low As Reasonably Achievable" (ALARA) should apply not only to radiation safety but to chemical waste generation as well.
-
Waste Minimization: Synthesize or prepare only the quantity of the compound required for your immediate experimental needs. This is the most effective way to reduce waste.
-
Segregation at the Source: Never mix waste streams. Waste containing this compound should be kept separate from other chemical wastes unless they are fully compatible. Critically, do not mix it with:
-
Acids or bases, which could cause a reaction.
-
Oxidizers, which can create a fire or explosion hazard[8].
-
Aqueous waste streams, as this compound may have limited solubility and is not suitable for drain disposal[9].
-
Radioactive or biological waste, which would create a multihazardous waste that is complex and expensive to dispose of[10].
-
Step-by-Step Disposal Protocol for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
This protocol provides a self-validating system for safe disposal. Adherence to each step is mandatory to ensure the safety of yourself, your colleagues, and support staff.
Step 1: Personal Protective Equipment (PPE)
Based on the anticipated hazards, the following minimum PPE must be worn when handling waste containing this compound[1][11]:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or neoprene gloves. Do not use latex.
-
Body Protection: A properly fastened lab coat.
Step 2: Waste Container Selection and Labeling
The integrity of your waste containment is paramount.
-
Container Type: Use a designated, leak-proof container with a secure, screw-top lid that is made of a chemically compatible material (e.g., HDPE - High-Density Polyethylene).
-
Labeling: This is the most critical step for preventing accidents.
-
Immediately label the container using an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department[8].
-
Clearly write the full chemical name: "1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid ". Do not use abbreviations.
-
List all other components in the container, including solvents, with their approximate percentages.
-
Mark the appropriate hazard characteristics (e.g., "Toxic," "Irritant").
-
Include the accumulation start date and the name of the principal investigator or lab group.
-
Step 3: Accumulating Waste
For Solid Waste (Pure Compound, Contaminated Materials):
-
Carefully transfer waste into the designated solid waste container using a spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, conduct transfers in a chemical fume hood[7][12].
-
Securely close the container lid immediately after adding waste.
-
Contaminated items such as gloves, weigh boats, and absorbent pads should be placed in a sealed bag and then into the solid chemical waste container[13].
For Liquid Waste (Solutions):
-
Waste solutions (e.g., from chromatography or reaction workups) must be collected in a designated liquid waste container.
-
Use a funnel to prevent spills. The funnel must be removed and the container lid securely fastened immediately after use[8].
-
Under no circumstances should this chemical or its solutions be disposed of down the sink [9][14].
Step 4: Disposal of Contaminated Glassware and Sharps
-
Non-disposable Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected as hazardous chemical waste[9][13]. The third rinsate can also be collected. After triple-rinsing, the glassware can be washed normally.
-
Disposable Labware (Pipettes, Syringes): All sharps must be placed in a designated, puncture-proof sharps container that is also labeled as containing chemical waste[13]. Other contaminated disposable labware should be collected with the solid waste.
Step 5: Storage and Final Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked, away from drains, and in a location with secondary containment (such as a large tray) to contain any potential leaks[15].
-
Keep the waste container closed at all times except when adding waste[14].
-
Once the container is full, or within 60-90 days of the accumulation start date (check your institutional and local regulations), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor[5][16].
Disposal and Decontamination Workflow
The following diagram outlines the decision-making process for handling waste streams associated with this compound.
Caption: A flowchart for the segregation and disposal of waste containing the target compound.
Emergency Procedures for Spills
Even with careful planning, spills can occur.
-
Minor Spill (Solid): If a small amount of solid is spilled, avoid creating dust. Gently cover with an absorbent material, then carefully sweep the mixture into a bag or container. Seal, label as hazardous waste, and decontaminate the area with soap and water.
-
Minor Spill (Liquid): For a small liquid spill, absorb it with an inert material (e.g., vermiculite or sand)[17]. Collect the absorbed material into a sealable container, label it as hazardous waste, and decontaminate the area.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
Regulatory Framework
All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[18][19]. Your institution's EHS department is your primary resource for ensuring compliance with all applicable rules[20][21].
References
- Benchchem. 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | 797028-97-8.
- Apollo Scientific. Piperidine-4-carboxylic acid - Safety Data Sheet.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
- Fisher Scientific. 3 - SAFETY DATA SHEET (Pyrimidine).
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid.
- Carl ROTH. Safety Data Sheet: Piperidine.
- Fisher Scientific. SAFETY DATA SHEET: 1-Pyrimidin-2-ylpiperidine-4-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET: 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid.
- ChemicalBook. Pyrimidine - Safety Data Sheet.
- Aaronchem. Safety Data Sheet: 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid.
- PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information.
- National Institutes of Health. NIH Waste Disposal Guide 2022.
- Penta chemicals. Piperidine - SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.
- Fisher Scientific. SAFETY DATA SHEET (1-Pyrimidin-2-yl-piperidine-4-carboxylic acid).
- Northwestern University, Research Safety. Hazardous Waste Disposal Guide.
- Sigma-Aldrich. 1-[2-(thiomorpholin-4-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid.
- ChemicalBook. 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- National Institutes of Health. NIH Waste Disposal Guide.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Montgomery College. NIH Chemical Safety Guide 2015.
- AEG Environmental. Best Practices for Hazardous Waste Disposal.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
- University of Otago. Laboratory chemical waste disposal guidelines.
Sources
- 1. fishersci.es [fishersci.es]
- 2. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID | 149506-04-7 [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. mwcog.org [mwcog.org]
- 9. otago.ac.nz [otago.ac.nz]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. vumc.org [vumc.org]
- 15. carlroth.com [carlroth.com]
- 16. epa.gov [epa.gov]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. epa.gov [epa.gov]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid
Hazard Analysis: Understanding the Risks
The structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid suggests potential hazards that necessitate a comprehensive PPE strategy. Safety data for analogous compounds, such as 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Furthermore, some piperidine derivatives can be harmful if swallowed or inhaled.[4] Therefore, a cautious approach that minimizes all potential routes of exposure is essential.
Potential Routes of Exposure:
-
Inhalation: Dust or aerosols can be inhaled, potentially causing respiratory irritation.[2]
-
Dermal Contact: Direct skin contact may lead to irritation.[1][3][5]
-
Ocular Contact: The compound can cause serious eye irritation if it comes into contact with the eyes.[1][3][5]
Core Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to provide comprehensive protection. The following table summarizes the recommended PPE for handling 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[6][7][8] | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[6][7] |
| Hands | Disposable, powder-free nitrile gloves.[6][9][10] | Nitrile gloves offer good chemical resistance for short-term handling.[6] Powder-free gloves are recommended to prevent the powder from absorbing and spreading the chemical.[10] |
| Body | A long-sleeved, buttoned laboratory coat.[9][7] | Protects the skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Engineering controls are the first line of defense against inhalation hazards.[6] |
| Feet | Closed-toe shoes.[7] | Protects the feet from spills and falling objects. |
Procedural Guidance for Safe Handling
Adherence to strict procedural protocols is as critical as the selection of appropriate PPE. The following workflow outlines the key steps for safely handling 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
Caption: A workflow diagram illustrating the key stages of safe handling, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your laboratory coat, closed-toe shoes, and safety glasses.
-
Fume Hood: All manipulations of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation risk.[2]
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.
-
-
Handling:
-
Gloving: Don two pairs of nitrile gloves for added protection.[9][10]
-
Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
Transfers: Use appropriate techniques to transfer the solid, such as a powder funnel, to prevent spills.
-
In Solution: Once the compound is in solution, the risk of inhalation is reduced, but dermal and ocular protection remain critical.
-
-
Cleanup and Disposal:
-
Decontamination: Clean all surfaces that may have come into contact with the chemical using an appropriate solvent and absorbent materials.
-
Waste Disposal: All solid waste, contaminated gloves, and disposable labware should be placed in a clearly labeled hazardous waste container.[11][12] Liquid waste containing the compound should be collected in a designated, sealed waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves, face shield, goggles, and then the lab coat.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][5] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air.[1][3] If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan
Proper disposal of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Labeling:
-
Solid Waste: All solid waste, including contaminated filter paper, weighing boats, and gloves, should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and list the chemical name.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and cleaning solvents, must be collected in a sealed, non-reactive waste container. The container should be labeled with the full chemical name and approximate concentrations of all components.
Disposal Protocol:
-
Segregate: Keep different types of chemical waste separate to avoid potentially dangerous reactions.
-
Label: Ensure all waste containers are accurately and clearly labeled.[11]
-
Store: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management company.[11][12]
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid with a high degree of safety, ensuring the protection of both personnel and the environment.
References
- Fisher Scientific. (2024-01-27). SAFETY DATA SHEET: 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
- Sigma-Aldrich. (2025-05-05).
- Sigma-Aldrich. (2024-09-06).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Sigma-Aldrich. (2025-09-23).
- TCI Chemicals. (2025-05-14). SAFETY DATA SHEET: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
- Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ChemicalBook. Piperidine-3-carboxylic acid [5-chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-yl]-amide.
- Aaronchem. (2025-08-08).
- National Center for Biotechnology Information. 1-Methylpiperidine-4-carboxylic acid. PubChem Compound Summary for CID 2736939.
- Apollo Scientific.
- KISHIDA CHEMICAL CO., LTD. (2019-11-18). Safety Data Sheet: 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid.
- Fisher Scientific. (2009-06-15). SAFETY DATA SHEET: 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
- Moyer, J. D., Malinowski, N., & Ayers, O. (1985). Salvage of Circulating Pyrimidine Nucleosides by Tissues of the Mouse. The Journal of Biological Chemistry, 260(5), 2812–2818.
- Google Patents. (CN102174011A) Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Open Research@CSIR-NIScPR.
- Google Patents. (US20080269495A1)
- Karle, J. M., Anderson, L. W., & Cysyk, R. L. (1980). Salvage of circulating pyrimidine nucleosides in the rat. Cancer Research, 40(8 Pt 1), 2938–2943.
- National Center for Biotechnology Information. (S)-1-(3,3-Dimethyl-2-oxo-pentanoyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. PubChem Compound Summary.
- Stericycle UK. (2024-10-24).
- Synthesis with Florencio Zaragoza. (2024-10-12).
- ResearchGate. (2019-04-11).
- ChemicalBook. (2025-07-16). 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID.
- Sigma-Aldrich. (R)-(-)-3-Piperidinecarboxylic acid 97.
- ResearchGate.
- Stericycle UK.
Sources
- 1. fishersci.es [fishersci.es]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pppmag.com [pppmag.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Laboratory Waste Disposal | Lab Waste | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
